molecular formula C4H9Cl2NO2 B602060 (S)-Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 112346-82-4

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

货号: B602060
CAS 编号: 112346-82-4
分子量: 174.03
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H9Cl2NO2 and its molecular weight is 174.03. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl (2S)-2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112346-82-4
Record name 3-Chloro-D-alanine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a chiral building block and amino acid derivative in complex organic synthesis.

Core Physical and Chemical Data

This compound is a serine derivative with the chemical formula C₄H₉Cl₂NO₂.[1][2] It is recognized for its role as an intermediate in the synthesis of various organic molecules, including in peptide synthesis.[3] The hydrochloride salt enhances the stability and handling of the compound.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Weight 174.03 g/mol [1][2][3][4]
Melting Point 143-148 °C[3]
149-152 °C[5]
Specific Optical Rotation [α]²²/D +4.5° (c = 0.5% in DMSO)[3]
Solubility DMSO (with sonication), Methanol (Slightly)[5]
Appearance White to Off-White Solid[5]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties cited above are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Measurement of Specific Optical Rotation

The specific rotation is a characteristic property of chiral compounds and is measured using a polarimeter.

Methodology:

  • A solution of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent (e.g., DMSO) to a known concentration (c).

  • The polarimeter tube of a known path length (l) is filled with the solution.

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Assessment of Solubility

A qualitative or semi-quantitative assessment of solubility can be performed through direct observation.

Methodology:

  • A small, accurately weighed amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, methanol, DMSO).

  • The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.

  • The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble) based on the amount of solid that dissolves at a given temperature. For quantitative analysis, the saturated solution is analyzed by techniques like HPLC or gravimetric analysis after solvent evaporation.

Visualizing Synthesis and Application

Diagrams are provided below to illustrate the synthesis of the related (R)-enantiomer and the general workflow for its application in peptide synthesis.

Synthetic Pathway from D-Serine

The following diagram illustrates a common synthetic route to the enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, starting from D-serine. This process involves esterification followed by chlorination.

G Synthesis of (R)-Methyl 2-amino-3-chloropropanoate HCl D_Serine D-Serine Esterification Esterification D_Serine->Esterification Methanol, Thionyl Chloride D_Serine_Methyl_Ester_HCl D-Serine Methyl Ester HCl Esterification->D_Serine_Methyl_Ester_HCl Chlorination Chlorination D_Serine_Methyl_Ester_HCl->Chlorination Thionyl Chloride, Dichloroethane Final_Product (R)-Methyl 2-amino-3-chloropropanoate HCl Chlorination->Final_Product

Caption: Synthetic route from D-Serine.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a non-standard amino acid in solid-phase peptide synthesis (SPPS). The general workflow for incorporating an amino acid into a growing peptide chain is depicted below.

G General Workflow of Solid-Phase Peptide Synthesis (SPPS) cluster_cycle SPPS Cycle (Repeated) Deprotection 1. Deprotection (Removal of Fmoc group) Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling (Activation of new Fmoc-AA) Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Washing2->Deprotection Next Amino Acid Addition Cleavage Final Cleavage from Resin & Deprotection Washing2->Cleavage After final cycle Start Resin-Bound Amino Acid Start->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: General Solid-Phase Peptide Synthesis Cycle.

References

An In-depth Technical Guide to (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112346-82-4

This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chiral amino acid derivative of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its physicochemical properties, synthesis, applications, and its relevance in the context of key biological pathways.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid.[1] It is a derivative of the amino acid serine and is utilized as a building block in synthetic chemistry.

PropertyValueReference(s)
CAS Number 112346-82-4[2]
Molecular Formula C₄H₉Cl₂NO₂[3]
Molecular Weight 174.03 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 143-148 °C[1]
Optical Activity [α]D²⁰ = +6.0° to +9.0° (c=1, H₂O)[1]
Purity ≥97%[3]
Storage Store at 2-8°C in a well-closed container[4]
Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from D-serine, which is the corresponding (S)-enantiomer. The following protocol is adapted from a patented method for the synthesis of the (R)-enantiomer.

Synthesis of this compound from D-Serine

This two-step synthesis involves the esterification of D-serine followed by chlorination.

Step 1: Preparation of D-Serine methyl ester hydrochloride

  • Dissolve D-serine in methanol.

  • Slowly add thionyl chloride dropwise to the solution while maintaining a cool temperature.

  • Reflux the reaction mixture for 5-8 hours to facilitate esterification.

  • Concentrate the mixture to dryness to remove methanol and excess thionyl chloride.

  • Add ethyl acetate to the residue and stir at room temperature to induce precipitation.

  • Filter the solid, rinse with ethyl acetate, and dry to obtain D-serine methyl ester hydrochloride.

Step 2: Chlorination to this compound

  • Add the D-serine methyl ester hydrochloride and thionyl chloride to dichloroethane.

  • Heat the mixture to 40-50°C and stir for 24 hours to effect chlorination.

  • After the reaction is complete, filter the mixture to collect the crude product.

  • Recrystallize the crude product from methanol to obtain purified this compound as a white solid.

Biological Significance and Signaling Pathways

This compound is a serine analog. The de novo serine biosynthesis pathway is a critical metabolic route that is often upregulated in various diseases, including cancer and tuberculosis, to support rapid cell proliferation and survival.[6][7] This makes the enzymes in this pathway attractive targets for drug development. Serine analogs can be valuable research tools to probe the function of these enzymes and pathways or act as inhibitors.

The serine biosynthesis pathway starts with the glycolytic intermediate 3-phosphoglycerate and involves three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).

Serine_Biosynthesis_Pathway Serine Biosynthesis Pathway and its Role in Anabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_anabolism Downstream Anabolic Pathways cluster_inhibition Therapeutic Targeting 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP NAD+ NADH PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH 3_PHP->PHGDH P_Ser Phosphoserine 3_PHP->P_Ser Glutamate α-Ketoglutarate P_Ser->PSAT1 Serine Serine P_Ser->Serine H₂O Pi Serine->PSPH Glycine Glycine Serine->Glycine Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide Synthesis, Methylation) Glycine->One_Carbon_Metabolism Inhibitor This compound (Serine Analog) Inhibitor->PHGDH Potential Inhibition

Caption: The de novo serine biosynthesis pathway as a target for therapeutic intervention.

As a serine analog, this compound could potentially act as a competitive inhibitor of enzymes in this pathway, such as PHGDH, thereby disrupting the downstream anabolic processes that rely on serine. This makes it a valuable compound for research into new anti-cancer and anti-mycobacterial agents.

Application in Peptide Synthesis

Amino acid derivatives are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. This compound can be incorporated into peptide chains to create modified peptides with potentially novel biological activities or enhanced stability.

Representative Protocol for a Manual Coupling Step in Fmoc-SPPS

The following is a general protocol for coupling an amino acid like this compound to a resin-bound peptide during Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the hydrochloride salt.

    • Add a coupling reagent such as HCTU (3 equivalents) and allow the activation to proceed for a few minutes.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.

  • Fmoc Deprotection: The N-terminal Fmoc group of the newly added amino acid can then be removed with 20% piperidine in DMF to allow for the next coupling cycle.

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unraveling the Molecular Weight of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This technical guide provides an in-depth analysis of the molecular weight of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a key serine derivative.

Molecular Composition and Weight

This compound is chemically represented by the molecular formula C4H9Cl2NO2[1][2]. The molecular weight of this compound is a critical parameter for a multitude of experimental and developmental procedures. Based on its elemental composition, the calculated molecular weight is approximately 174.03 g/mol [3][4].

To ensure accuracy and provide a clear breakdown, the following table summarizes the atomic weights of the constituent elements and their contribution to the total molecular weight.

ElementSymbolQuantityStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC412.011[5][6][7]48.044
HydrogenH91.008[8][9][10]9.072
ChlorineCl235.453[11][12][13]70.906
NitrogenN114.007[14][15][16][17]14.007
OxygenO215.999[18][19][20][21]31.998
Total 174.027

Note: The final molecular weight may slightly vary depending on the specific isotopic composition of the elements.

Experimental Determination and Significance

The molecular weight of a compound is typically determined experimentally using techniques such as mass spectrometry. This analytical method provides a precise mass-to-charge ratio, confirming the compound's identity and purity. In drug development, an accurate molecular weight is essential for:

  • Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions for synthesis and formulation.

  • Pharmacokinetic and Pharmacodynamic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Regulatory Submissions: Providing accurate and validated data to regulatory agencies like the FDA.

Logical Workflow for Molecular Weight Calculation

The process of calculating the molecular weight is a fundamental step in chemical analysis. The following diagram illustrates the logical workflow.

Workflow for Molecular Weight Calculation A Identify Molecular Formula (C4H9Cl2NO2) B Determine Constituent Elements (C, H, Cl, N, O) A->B C Obtain Standard Atomic Weights B->C D Count Atoms of Each Element B->D E Calculate Total Mass for Each Element C->E D->E F Sum Masses for Total Molecular Weight E->F

Caption: Logical steps for calculating molecular weight.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chiral building block of significant interest in synthetic and medicinal chemistry. This document outlines the key analytical techniques and experimental protocols employed to confirm the molecule's constitution, configuration, and purity. All quantitative data are summarized in structured tables for clarity and comparative analysis, and logical workflows are presented using Graphviz diagrams.

Compound Overview

This compound is the hydrochloride salt of the methyl ester of (S)-3-chloroalanine. Its chemical formula is C₄H₉Cl₂NO₂, with a molecular weight of 174.03 g/mol .[1] The presence of a stereocenter at the α-carbon makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₉Cl₂NO₂PubChem
Molecular Weight174.03 g/mol [1]
IUPAC Name(S)-methyl 2-amino-3-chloropropanoate;hydrochloridePubChem
CAS Number112346-82-4---
AppearanceWhite to off-white solidTypical

Logical Workflow for Structure Elucidation

The structural confirmation of this compound follows a logical progression of analytical techniques. The workflow begins with foundational spectroscopic methods to determine the molecular formula and basic structural features, followed by more detailed analyses to establish connectivity and stereochemistry.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis from L-Serine ms Mass Spectrometry (MS) synthesis->ms Provides Sample ir Infrared (IR) Spectroscopy synthesis->ir Provides Sample nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY) synthesis->nmr Provides Sample formula Molecular Formula & Weight ms->formula functional_groups Functional Group Identification ir->functional_groups connectivity Connectivity Mapping nmr->connectivity final_structure Final Structure Elucidation formula->final_structure functional_groups->final_structure connectivity->final_structure stereochem Stereochemistry Confirmation stereochem->final_structure Chiral Synthesis

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

The structural assignment is based on the collective interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-Methyl 2-amino-3-chloropropanoate, the molecular ion peak would be expected.

Table 2: Predicted Mass Spectrometry Data

m/z (Predicted)Interpretation
137/139[M]⁺ of the free base, showing isotopic pattern for one chlorine atom
102/104[M - Cl]⁺
78[M - COOCH₃]⁺
59[COOCH₃]⁺
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will exhibit characteristic absorbances for the ammonium and ester groups.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration Mode
3100-2800R-NH₃⁺N-H stretch
2950-2850C-HAliphatic stretch
~1740C=OEster stretch
~1580R-NH₃⁺N-H bend (asymmetric)
~1500R-NH₃⁺N-H bend (symmetric)
1250-1000C-OEster stretch
800-600C-ClStretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for establishing the connectivity of the atoms.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~4.3t1HH-2 (α-proton)
~3.9d2HH-3 (β-protons)
~3.8s3H-OCH₃

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (δ, ppm) (Predicted)Carbon Atom
~170C=O (C-1)
~55-OCH₃
~53C-2
~45C-3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may be adapted based on available instrumentation and specific sample characteristics.

Synthesis of this compound

A plausible synthetic route involves the esterification of L-serine followed by chlorination, a method adapted from a similar synthesis of the (R)-enantiomer.

Protocol:

  • Esterification: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 2-4 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

  • Chlorination: The L-serine methyl ester hydrochloride is suspended in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride is added, and the mixture is heated at 40-50°C for approximately 24 hours.

  • Work-up: The crude product is filtered, washed with a cold solvent, and can be further purified by recrystallization from a solvent system like methanol/ethyl acetate.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Protocol:

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Protocol:

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis: COSY (Correlation Spectroscopy) experiments can be run to establish proton-proton coupling relationships.

Conclusion

The collective data from mass spectrometry, FT-IR, and NMR spectroscopy, in conjunction with knowledge of the synthetic route starting from the chiral precursor L-serine, provide a comprehensive and unambiguous elucidation of the structure of this compound. The presented data and protocols serve as a valuable resource for researchers working with this and related chiral compounds in the field of drug discovery and development.

References

A Technical Guide to the Solubility of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a derivative of the amino acid alanine. Understanding its solubility is crucial for a variety of applications, including drug development, formulation, and chemical synthesis. Solubility dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide outlines a standard methodology for determining the equilibrium solubility of this compound.

Data Presentation

As no specific quantitative data for the solubility of this compound has been identified in the public domain, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocol outlined below to generate solubility data in solvents relevant to their specific applications. The following is a template for how such data should be structured for clarity and comparison.

Table 1: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25Data to be determinedData to be determinedHPLC, LC-MS/MS
Ethanol25Data to be determinedData to be determinedHPLC, LC-MS/MS
Methanol25Data to be determinedData to be determinedHPLC, LC-MS/MS
Acetone25Data to be determinedData to be determinedHPLC, LC-MS/MS
Phosphate-Buffered Saline (pH 7.4)37Data to be determinedData to be determinedHPLC, LC-MS/MS

Experimental Protocols

The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.[1]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Purpose: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials and Equipment:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Analytical balance

  • Scintillation vials or other suitable containers with secure caps

  • Thermostatically controlled incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Volumetric flasks and pipettes

  • pH meter (for buffered solutions)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

  • Sample Separation:

    • After the incubation period, remove the vials and allow the undissolved solid to settle by gravity.

    • To separate the supernatant from the undissolved solid, centrifuge the sample at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of the dissolved compound.[3]

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Calculation:

    • The concentration determined from the analysis of the filtered supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of equilibrium solubility.

Solubility_Workflow prep Preparation of Saturated Solution (Excess solid + Solvent) equilibration Equilibration (Shaking at constant temperature for 24-72h) prep->equilibration Incubate separation Phase Separation (Centrifugation and Filtration) equilibration->separation Separate solid from liquid quantification Quantification (HPLC or LC-MS/MS Analysis) separation->quantification Analyze supernatant result Equilibrium Solubility Data quantification->result Calculate concentration

References

Spectral Analysis of (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-Methyl 2-amino-3-chloropropanoate hydrochloride (C₄H₉Cl₂NO₂), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.7Triplet (t)1HH-2 (CH)
~3.9 - 4.1Doublet of Doublets (dd)2HH-3 (CH₂)
~3.8Singlet (s)3HOCH₃
~8.5 - 9.5Broad Singlet3HNH₃⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C=O (Ester)
~55C-2 (CH)
~53OCH₃
~45C-3 (CH₂Cl)

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2800Strong, BroadN-H stretch (Amine salt)
~1745StrongC=O stretch (Ester)
~1250StrongC-O stretch (Ester)
~750MediumC-Cl stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
173/175[M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms)
138[M - Cl]⁺
114[M - COOCH₃]⁺
74[CH(NH₂)COOCH₃]⁺

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

    • Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent KBr disk.[1]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methanol or dichloromethane).[3]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3][4]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[3][4]

  • Data Acquisition:

    • Place the KBr pellet or the salt plate with the thin film into the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty instrument (or a clean salt plate) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrument Setup and Data Acquisition:

    • Mass spectra can be obtained using various types of mass spectrometers, such as a quadrupole or time-of-flight (TOF) analyzer.[5]

    • Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[5] This hard ionization technique causes fragmentation, providing structural information.[5][6]

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules.[6] The sample solution is introduced into the ion source through a heated capillary, creating charged droplets that desolvate to produce gaseous ions.

    • Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.[7]

    • Acquire the mass spectrum over an appropriate m/z range.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectral techniques.

Spectral_Analysis_Workflow Workflow for Structural Elucidation NMR NMR Spectroscopy (1H, 13C) NMR_Data Proton & Carbon Environment (Chemical Shifts, Splitting, Integration) NMR->NMR_Data Provides data on IR IR Spectroscopy IR_Data Functional Groups (N-H, C=O, C-O, C-Cl) IR->IR_Data Provides data on MS Mass Spectrometry MS_Data Molecular Weight & Formula (Molecular Ion, Isotopic Pattern, Fragmentation) MS->MS_Data Provides data on Structure Proposed Structure: (S)-Methyl 2-amino-3-chloropropanoate HCl NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectral data analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. The presented data and protocols are intended to support researchers in their analytical and synthetic endeavors.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a halogenated derivative of the amino acid L-serine, represents a compelling molecule for investigation in drug discovery and development. While direct comprehensive studies on this specific compound are limited, its structural similarity to known bioactive amino acid analogs, particularly 3-chloro-L-alanine, provides a strong foundation for predicting its biological activities. This technical guide synthesizes the available information on related compounds to project the potential mechanisms of action, therapeutic applications, and experimental considerations for this compound. The primary anticipated activities of this compound are as an antimicrobial agent through the inhibition of essential bacterial enzymes and as a potential anticancer agent by targeting the altered metabolism of malignant cells. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this and similar amino acid derivatives.

Introduction

Amino acid analogs are a class of molecules that have garnered significant interest in pharmacology due to their ability to competitively inhibit enzymes and disrupt metabolic pathways that are essential for the survival and proliferation of pathogenic organisms and cancer cells.[1] By mimicking the structure of natural amino acids, these analogs can act as antagonists or suicide substrates for key enzymes. This compound is a chiral amino acid derivative that, based on its structure, is poised to interact with enzymes that recognize L-serine or L-alanine. The presence of a chlorine atom in place of a hydroxyl group is a key modification that can lead to irreversible enzyme inhibition.[2] This guide will explore the extrapolated biological activities of this compound, focusing on its potential as an antibacterial and anticancer agent.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from studies on its parent compound, 3-chloro-L-alanine.

Antimicrobial Activity

The most well-documented activity of 3-chloroalanine is its ability to inhibit bacterial growth.[3] This effect is primarily attributed to the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, a structure that is essential for bacterial viability and is absent in mammalian cells, making it an attractive target for antibiotics.[2]

2.1.1. Inhibition of Alanine Racemase

A primary target of 3-chloroalanine is alanine racemase, an enzyme that catalyzes the conversion of L-alanine to D-alanine.[2][3] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. By inhibiting this enzyme, 3-chloroalanine depletes the pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell death.[2] The methyl ester form of the compound may enhance its cellular uptake.

The proposed mechanism of inhibition is that of a suicide substrate. The enzyme abstracts a proton from the α-carbon of the inhibitor, leading to the elimination of the chloride ion and the formation of a reactive amino-acrylate intermediate. This intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.

Alanine_Racemase_Inhibition cluster_bacterial_cell Bacterial Cell Inhibitor (S)-Methyl 2-amino-3-chloropropanoate hydrochloride Alanine_Racemase Alanine Racemase Inhibitor->Alanine_Racemase Inhibits D_Alanine D-Alanine Alanine_Racemase->D_Alanine Blocks conversion of L-Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Required for Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1: Proposed mechanism of antibacterial action.

2.1.2. Inhibition of Other Enzymes

3-chloro-L-alanine has been shown to inhibit other bacterial enzymes, including:

  • Threonine deaminase[4]

  • Branched-chain amino acid transaminase[4]

  • Aspartate aminotransferase[2]

The inhibition of these enzymes can disrupt various metabolic pathways essential for bacterial survival.

Anticancer Activity

Amino acid metabolism is often dysregulated in cancer cells to meet the high demands of rapid proliferation.[5] This makes the enzymes and transporters involved in amino acid pathways attractive targets for cancer therapy.[1] Amino acid analogs can exploit these dependencies to selectively target cancer cells.

2.2.1. Targeting Altered Serine/Glycine Metabolism

Many cancer cells exhibit an increased dependence on the non-essential amino acid serine for the synthesis of nucleotides, proteins, and lipids, as well as for redox homeostasis.[6] As a serine analog, this compound could potentially interfere with serine metabolism. Serine deprivation itself has been shown to promote antitumor immunity by activating the cGAS-STING signaling pathway.[6][7] By mimicking serine, this compound could potentially induce a similar pro-immunogenic effect.

Anticancer_Mechanism cluster_cancer_cell Cancer Cell Inhibitor (S)-Methyl 2-amino-3-chloropropanoate hydrochloride (Serine Analog) Serine_Metabolism Serine Metabolic Pathways (e.g., SHMT) Inhibitor->Serine_Metabolism Disrupts Nucleotide_Synthesis Nucleotide Synthesis Serine_Metabolism->Nucleotide_Synthesis Inhibits Redox_Homeostasis Redox Homeostasis Serine_Metabolism->Redox_Homeostasis Disrupts Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Inhibits Redox_Homeostasis->Cell_Proliferation Induces Stress Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to

Figure 2: Hypothetical anticancer mechanism of action.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from studies on other amino acid analogs can provide a reference for the potential potency.

Table 1: Enzymes Inhibited by 3-Chloroalanine

Enzyme Organism Type of Inhibition Reference
Alanine Racemase Escherichia coli, Bacillus subtilis Irreversible (Suicide Substrate) [2][3]
Threonine Deaminase Escherichia coli Reversible [4]
Branched-chain amino acid transaminase Escherichia coli Reversible [4]
D-glutamate-D-alanine transaminase Escherichia coli, Bacillus subtilis Irreversible [3]

| Alanine Aminotransferase | Lung Carcinoma Cells | Not Specified |[8] |

Table 2: Cytotoxicity of Amino Acid-Containing Thapsigargin Analogues in Prostate Cancer Cell Lines

Cell Line Compound LD50 (nmol/L) Reference
LNCaP 12ADT ~100
C4-2 12ADT ~200
PC-3 12ADT ~300
LNCaP A12ADT ~80
C4-2 A12ADT ~150
PC-3 A12ADT ~250

Note: These are complex analogs and not direct derivatives of 3-chloroalanine, but illustrate the potency that can be achieved with amino acid-based drugs.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of the compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Read_Absorbance Read absorbance at 490 nm Formazan_Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an MTT cytotoxicity assay.
Enzyme Inhibition Assay (Alanine Racemase)

This protocol can be used to determine the inhibitory activity of the compound against a specific enzyme.

  • Enzyme and Substrate Preparation: Purify alanine racemase from a bacterial source (e.g., E. coli). Prepare a stock solution of the enzyme and its substrate (L-alanine).

  • Inhibition Assay: In a reaction mixture, combine the enzyme, pyridoxal phosphate (PLP) cofactor, and varying concentrations of this compound. Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-alanine.

  • Reaction Quenching: Stop the reaction after a specific time by adding an acid or by heat inactivation.

  • Product Quantification: Quantify the amount of D-alanine produced. This can be done using a coupled enzymatic assay where D-amino acid oxidase is used to oxidize D-alanine, producing hydrogen peroxide, which is then detected colorimetrically.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 or Ki value.

Conclusion and Future Directions

This compound is a promising but understudied molecule. Based on the known biological activities of its parent compound, 3-chloro-L-alanine, and other amino acid analogs, it is hypothesized to possess both antimicrobial and anticancer properties. Its potential to act as a suicide substrate for key bacterial enzymes like alanine racemase makes it a candidate for the development of novel antibiotics. Furthermore, its ability to interfere with the altered amino acid metabolism of cancer cells suggests it could be a valuable tool in oncology research.

Future research should focus on the direct evaluation of this compound in a battery of biological assays to confirm these predicted activities and elucidate its precise mechanisms of action. This should include comprehensive enzyme inhibition studies, in vitro cytotoxicity screening against a panel of bacterial strains and cancer cell lines, and eventually, in vivo efficacy studies in relevant animal models. Such investigations will be crucial to unlock the full therapeutic potential of this intriguing amino acid derivative.

References

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a chlorinated derivative of the amino acid L-serine, is a versatile chiral building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its structural similarity to serine allows it to serve as a valuable synthon for introducing unique structural motifs into peptide chains and other complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and workflows relevant to researchers in the field of drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉Cl₂NO₂PubChem[1][2]
Molecular Weight 174.03 g/mol PubChem[1][2]
CAS Number 112346-82-4-
Appearance White solid (presumed)General chemical knowledge
Melting Point Not available-
Solubility Soluble in water and polar organic solventsGeneral chemical knowledge
Stereochemistry (S)-configuration-

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Source
¹H NMR Predicted spectra available-
¹³C NMR Predicted spectra available-
Infrared (IR) Data for related compounds available-
Mass Spectrometry (MS) Data for related compounds available-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the naturally occurring amino acid L-serine. The general synthetic route involves the esterification of the carboxylic acid group followed by the chlorination of the primary alcohol.

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from L-serine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination L-Serine L-Serine L-Serine_Methyl_Ester_HCl (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride L-Serine->L-Serine_Methyl_Ester_HCl Methanol, Thionyl Chloride Final_Product (S)-Methyl 2-amino-3-chloropropanoate hydrochloride L-Serine_Methyl_Ester_HCl->Final_Product Thionyl Chloride

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature for the synthesis of the enantiomeric compound and is expected to provide the desired (S)-enantiomer with high yield and purity when starting with L-serine.[3][4]

Step 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine Methyl Ester Hydrochloride)

  • To a stirred suspension of L-serine (1 equivalent) in methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.

  • The crude (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield a white crystalline solid.

Step 2: Synthesis of this compound

  • Suspend the dried (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform (5-10 volumes).

  • To this suspension, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 40-60 °C) and maintain for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slow addition to ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford this compound as a white solid. A reported yield for the analogous (R)-enantiomer is 93.11%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of various pharmaceutical intermediates and complex organic molecules. Its primary utility lies in its ability to act as a constrained serine analog and as a precursor to other chiral synthons.

Role in Peptide Synthesis

As a derivative of serine, this compound can be incorporated into peptide chains to introduce a chlorinated side chain. This modification can alter the peptide's conformation, stability, and biological activity. The chloro-substituent can also serve as a handle for further chemical modifications. The general application of amino acid derivatives in peptide synthesis is well-established.[5][6]

Precursor to Chiral Aziridines

The vicinal amino and chloro functionalities in this compound make it an excellent precursor for the synthesis of chiral aziridine-2-carboxylates. Aziridines are highly versatile intermediates in organic synthesis, serving as precursors to a wide range of amino compounds.

The following diagram illustrates the logical workflow for the conversion of this compound to a protected aziridine-2-carboxylate derivative.

G Start (S)-Methyl 2-amino-3-chloropropanoate hydrochloride N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection Protected_Intermediate N-Protected (S)-Methyl 2-amino-3-chloropropanoate N_Protection->Protected_Intermediate Cyclization Base-mediated intramolecular cyclization Protected_Intermediate->Cyclization Aziridine Methyl (2S)-1-protected-aziridine-2-carboxylate Cyclization->Aziridine Further_Synthesis Further Synthetic Transformations Aziridine->Further_Synthesis

Caption: Workflow for the synthesis of a chiral aziridine from the title compound.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information. The GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Conclusion

This compound is a valuable and versatile chiral building block for chemical synthesis. Its straightforward preparation from L-serine and its potential for conversion into other useful intermediates, such as chiral aziridines, make it a significant tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory.

References

Chiral 3-Chloroalanine Esters: A Technical Guide to Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-chloroalanine esters are versatile synthetic intermediates that serve as valuable building blocks in the development of novel pharmaceuticals and agrochemicals. Their utility stems from the presence of a stereogenic center and a reactive C-Cl bond, allowing for the stereocontrolled introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, potential applications, and detailed experimental protocols related to chiral 3-chloroalanine esters.

Synthesis of Chiral 3-Chloroalanine Esters

The primary route for the synthesis of chiral 3-chloroalanine esters involves the chlorination of the corresponding chiral serine esters. Both enantiomers of 3-chloroalanine esters can be accessed from the readily available D- or L-serine.

Synthesis of N-Boc-3-chloro-D-alanine methyl ester from D-serine

A common and efficient method for the synthesis of N-Boc-protected 3-chloro-D-alanine methyl ester proceeds via the reaction of N-Boc-D-serine methyl ester with a chlorinating agent.

Table 1: Synthesis of Chiral 3-Chloroalanine Esters and Derivatives

Starting MaterialProductReagentsSolventYield (%)Purity/eeReference
D-Serine methyl ester hydrochloride3-Chloro-D-alanine methyl ester hydrochlorideThionyl chloride (SOCl₂)Acetonitrile/Dichloromethane91.2 - 93.896.3 - 97%[1]
L-Serine3-Chloro-L-alanineN-chlorosuccinimide (NCS), ThioureaDichloromethane86.0Not specified[2]
D-SerineD-Serine-N-carboxy anhydrideParaformaldehyde, Thionyl chlorideTetrahydrofuran, Methanol93.1199.49%[2]
R-3-chloro serine methyl ester hydrochlorideD-CycloserineAcetoxime, Sodium methoxide, Hydrochloric acidMethanol91.53 - 94.25>99%[3][4]

Experimental Protocol: Synthesis of 3-Chloro-D-alanine methyl ester hydrochloride [1]

  • Reaction Setup: In a 1 L four-necked flask, add 200 ml of acetonitrile and 400 ml of dichloromethane.

  • Addition of Starting Material: Weigh 60 g (0.386 mol) of D-serine methyl ester hydrochloride and add it to the mixed solvent. Stir the mixture until uniform.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add 34.4 ml (0.463 mol) of thionyl chloride (SOCl₂) to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition of SOCl₂ is complete, warm the reaction mixture to 30°C and stir for 12 hours.

  • Isolation: Filter the reaction mixture to obtain the product as a white solid.

  • Yield and Purity: This procedure yields 63.4 g (91.6%) of 3-chloro-D-alanine methyl ester hydrochloride with a purity of 97%.

Applications in the Synthesis of Unnatural Amino Acids and Peptidomimetics

The reactivity of the chlorine atom in 3-chloroalanine esters makes them excellent precursors for a variety of unnatural amino acids through nucleophilic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions of N-protected 3-chloroalanine esters with arylboronic acids provide a direct route to β-aryl-α-amino acids, which are important components of many biologically active molecules.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
N-Boc protected alanine with 4-bromobiaryl moietyArylboronic acidPd(PPh₃)₄K₂CO₃Not specified52 - 62[5]
Fmoc-4-bromophenylalanine4-Acetamidophenyl-1-pinacolatoboron esterPd(OAc)₂ / DtBuPFK₃PO₄THF or t-amyl alcohol81[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Fmoc-Arylphenylalanines [6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Fmoc-4-bromophenylalanine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Solvent Addition and Degassing: Add anhydrous THF or t-amyl alcohol to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Reaction: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with 1N HCl (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Solid-Phase Peptide Synthesis (SPPS)

Chiral 3-chloroalanine derivatives, protected with Fmoc, are valuable building blocks for the solid-phase synthesis of peptides containing unnatural amino acids. This allows for the creation of peptidomimetics with enhanced stability and biological activity.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OH + Activating Reagent Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis [7]

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20-40% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Add the Fmoc-protected amino acid (including the chiral 3-chloroalanine derivative) and a coupling reagent (e.g., HBTU/DIPEA) in DMF to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition

Chiral 3-chloroalanine and its derivatives are potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, which is a key enzyme in bacterial cell wall biosynthesis.[8]

Mechanism of Alanine Racemase Inhibition

3-Chloro-L-alanine acts as a suicide substrate for alanine racemase. The enzyme processes the inhibitor, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme's active site, causing inactivation.

Alanine_Racemase_Inhibition E_PLP Enzyme-PLP Schiff Base Schiff_Base Enzyme-Inhibitor Schiff Base E_PLP->Schiff_Base Transimination Inhibitor 3-Chloro-L-alanine Inhibitor->Schiff_Base Intermediate Reactive α,β-Unsaturated Aminoacrylate Intermediate Schiff_Base->Intermediate Enzyme-catalyzed β-elimination of HCl Inactive_Enzyme Inactive Covalently Modified Enzyme Intermediate->Inactive_Enzyme Michael Addition Active_Site_Nuc Active Site Nucleophile (e.g., Lys) Active_Site_Nuc->Inactive_Enzyme

Mechanism of Alanine Racemase Suicide Inhibition.

Table 3: Inhibition of Alanine Racemase

InhibitorEnzyme SourceInhibition TypeKᵢ (mM)Reference
D-CycloserineAlanine RacemaseCompetitive0.65[9]
L-CycloserineAlanine RacemaseCompetitive2.1[9]
D-ChlorovinylglycineAlanine Racemase (E. coli B)Irreversiblek_inact/K_I = 122 M⁻¹s⁻¹[10]
Application in Drug Discovery

The ability of 3-chloroalanine derivatives to inhibit essential bacterial enzymes makes them attractive candidates for the development of novel antibacterial agents. Peptides containing 3-chloroalanine have shown significant antimicrobial activity.

Table 4: Antimicrobial Activity of Peptides Containing 3-Chloroalanine

PeptideTarget OrganismMIC (µM)Reference
WR12MRSA2 (MIC₅₀), 8 (MIC₉₀)[11]
D-IK8MRSA8 (MIC₅₀), 16 (MIC₉₀)[11]
WR12VRSA4 - 8[11]
D-IK8VRSA8 - 16[11]
R23FB. cereus75[12]
R23DIB. cereus150[12]
R23EIB. cereus300[12]
R23FMRSA6[12]
R23DIMRSA6[12]
R23EIMRSA12[12]
ASU2060E. coli4[4]
LENART01E. coli (R2-R4 strains)~0.8 - 1.1 µg/mL[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [4][14]

  • Bacterial Culture: Grow the target bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., peptide containing 3-chloroalanine) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzymatic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture.

Table 5: Lipase-Catalyzed Kinetic Resolution

Racemic SubstrateEnzymeAcyl Donor/SolventProduct (ee%)Yield (%)Reference
3-chloro-1-phenylpropan-1-olPseudomonas fluorescens lipase (LAK)Not specified(S)-alcohol (99)34-42[15]
3-chloro-1-phenylpropan-1-olCandida rugosa lipase (CRL)Not specified(R)-alcohol (97-99)18-24[15]
Ethyl 3-amino-3-phenyl-2-hydroxy-propionateBurkholderia cepacia lipase (PS IM)Water/DIPE(2R,3S)-ester (100)50[16]

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of an Ester [16]

  • Reaction Setup: Dissolve the racemic ester (e.g., racemic N-acetyl-3-chloroalanine methyl ester) in a suitable solvent system (e.g., diisopropyl ether with a controlled amount of water).

  • Enzyme Addition: Add the immobilized lipase (e.g., Burkholderia cepacia lipase on diatomaceous earth).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.

  • Workup: When the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Separation and Analysis: Separate the unreacted ester and the hydrolyzed acid product by extraction. Determine the enantiomeric excess of both fractions using chiral HPLC.

Conclusion

Chiral 3-chloroalanine esters are highly valuable and versatile building blocks in modern organic synthesis and drug discovery. Their straightforward synthesis from readily available chiral precursors, coupled with the reactivity of the chloro-substituent, provides access to a wide array of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of unnatural amino acids and peptidomimetics to their use as potent enzyme inhibitors, underscore their significance for researchers in both academic and industrial settings. The detailed experimental protocols provided herein serve as a practical resource for the synthesis and application of these important chiral intermediates.

References

In-Depth Technical Guide: Antibacterial Properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct studies on the antibacterial properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride were found in a comprehensive review of scientific literature. This guide is therefore based on the well-documented antibacterial activities of its parent compound, 3-chloroalanine. The ester and hydrochloride moieties may influence the compound's solubility, stability, and cell permeability, which could alter its antibacterial efficacy. The information presented herein should be considered a starting point for research into this specific derivative.

Executive Summary

This technical guide provides a detailed overview of the potential antibacterial properties of this compound, extrapolated from research on its core structure, 3-chloroalanine. Both D- and L-isomers of 3-chloroalanine have demonstrated antibacterial activity against a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. The primary mechanism of action is the irreversible inhibition of alanine racemase, a crucial bacterial enzyme involved in peptidoglycan synthesis. By acting as a "suicide substrate," 3-chloroalanine disrupts the formation of the bacterial cell wall, leading to cell death[1]. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antibacterial effect of 3-chloroalanine stems from its ability to inhibit key enzymes in the peptidoglycan biosynthesis pathway. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.

Inhibition of Alanine Racemase

The primary target of 3-chloroalanine is alanine racemase (Alr), a pyridoxal-5'-phosphate (PLP)-dependent enzyme[1]. Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is a critical building block for the pentapeptide side chains of peptidoglycan.

3-chloroalanine acts as a mechanism-based inactivator, or "suicide substrate," for alanine racemase. The enzyme recognizes 3-chloroalanine as a substrate and initiates a catalytic process that leads to the irreversible inactivation of the enzyme[1]. This prevents the synthesis of D-alanine, thereby halting peptidoglycan production and compromising the bacterial cell wall.

Inhibition of Other PLP-Dependent Enzymes

In addition to alanine racemase, 3-chloroalanine has been shown to inhibit other PLP-dependent enzymes, which may contribute to its antibacterial effect. These include D-glutamate-D-alanine transaminase[1].

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell 3_chloroalanine (S)-Methyl 2-amino-3- chloropropanoate hydrochloride (as 3-chloroalanine) Alanine_Racemase Alanine Racemase (Alr) 3_chloroalanine->Alanine_Racemase Irreversible Inhibition (Suicide Substrate) D_Alanine D-Alanine Alanine_Racemase->D_Alanine Catalyzes conversion L_Alanine L-Alanine L_Alanine->Alanine_Racemase Substrate Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Essential Component Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of 3-chloroalanine.

Quantitative Data: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is unavailable, studies on 3-chloro-D-alanine provide insights into its potential antibacterial potency.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive300[3]
Staphylococcus aureus (alr1 mutant)Gram-positive< 300[3]
Escherichia coliGram-negativeSensitive[4]
Streptococcus mutansGram-positiveSensitive[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

4.1.1 Materials

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

4.1.2 Procedure

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Plate Prepare 96-well plate with 100 µL CAMHB per well Start->Prepare_Plate Dilute_Inoculum Dilute to 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Add 100 µL of Diluted Inoculum to Each Well Dilute_Inoculum->Inoculate_Plate Add_Compound Add 100 µL of Compound Stock to First Column Prepare_Plate->Add_Compound Serial_Dilution Perform Serial Dilutions Add_Compound->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Alanine_Racemase_Inhibition_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, PLP, Inhibitor) Start->Prepare_Reaction_Mix Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_incubate Add_Substrate Add L-alanine to start reaction Pre_incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Quench_Reaction Stop reaction with HCl Incubate_Reaction->Quench_Reaction Neutralize Neutralize with NaOH Quench_Reaction->Neutralize Derivatize Derivatize with Marfey's Reagent Neutralize->Derivatize HPLC_Analysis Analyze by Chiral HPLC Derivatize->HPLC_Analysis Calculate_Inhibition Calculate % Inhibition and IC50 HPLC_Analysis->Calculate_Inhibition End End Calculate_Inhibition->End

References

Methodological & Application

synthesis of cycloserine using (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-Cycloserine, a crucial second-line antibiotic for the treatment of tuberculosis. The synthesis commences from (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, an accessible chiral starting material. The protocol described herein is a high-yield, one-pot reaction that is efficient and suitable for laboratory-scale production. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway to facilitate understanding and replication.

Introduction

D-Cycloserine is a broad-spectrum antibiotic that functions as a structural analog of D-alanine, thereby inhibiting bacterial cell wall synthesis.[1] It is a critical component in the treatment of multidrug-resistant tuberculosis.[1] The development of efficient and scalable synthetic routes to D-Cycloserine is of significant interest to the pharmaceutical industry. The method detailed below outlines a direct conversion of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride to D-Cycloserine, offering high yields and purity.[2]

Reaction Pathway

The synthesis of D-Cycloserine from (R)-Methyl 2-amino-3-chloropropanoate hydrochloride proceeds via a one-pot reaction involving cyclization with a hydroxylamine equivalent in the presence of a base.

Synthesis_Pathway start (R)-Methyl 2-amino-3-chloropropanoate hydrochloride intermediate Reaction with Acetoxime & Sodium Methoxide in Methanol start:e->intermediate:w Acetoxime, HCl (cat.), Sodium Methoxide, Methanol product D-Cycloserine intermediate:e->product:w Intramolecular Cyclization

Figure 1: Synthesis of D-Cycloserine.

Experimental Protocol

This protocol is adapted from a high-yield, one-pot synthesis method.[2]

Materials:

  • (R)-Methyl 2-amino-3-chloropropanoate hydrochloride

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Acetoxime

  • Sodium methoxide (NaOMe)

Equipment:

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 174 g of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride in methanol.

  • Acidification and Reagent Addition: Add 38-46 ml of hydrochloric acid to the solution, followed by the addition of 87.6 g of acetoxime.

  • Heating: Heat the reaction mixture to a temperature between 45°C and 65°C and maintain for 1 hour.

  • Cooling and Basification: Cool the mixture to a temperature between 5°C and 25°C. Slowly add sodium methoxide to the reaction mixture to adjust and maintain the pH in the range of 8-9.

  • Reaction: Continue stirring the reaction mixture at this temperature for 2 to 5 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove any precipitated salts.

  • Isolation: Concentrate the mother liquor under reduced pressure using a rotary evaporator to obtain the crude D-Cycloserine.

  • Purification (if necessary): The resulting D-Cycloserine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/isopropyl alcohol mixture.[3]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses, highlighting the efficiency of the one-pot method.

ParameterValue RangeReference(s)
Starting Material (R)-Methyl 2-amino-3-chloropropanoate hydrochloride[2]
Key Reagents Acetoxime, Sodium Methoxide[2]
Solvent Methanol[2]
Reaction Temperature 45°C - 65°C[2]
Reaction Time 2 - 5 hours[2]
pH 8 - 9[2]
Product Yield 91.53% - 94.25%[2]
Product Purity >99%[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis protocol.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation dissolve Dissolve Starting Material add_reagents Add HCl and Acetoxime dissolve->add_reagents heat Heat to 45-65°C add_reagents->heat cool Cool to 5-25°C heat->cool basify Adjust pH to 8-9 cool->basify react Stir for 2-5 hours basify->react filter Filter Salts react->filter concentrate Concentrate Mother Liquor filter->concentrate purify Purify (Optional) concentrate->purify

Figure 2: Experimental Workflow.

Conclusion

The described one-pot synthesis of D-Cycloserine from (R)-Methyl 2-amino-3-chloropropanoate hydrochloride offers a highly efficient and straightforward method for producing this vital antibiotic. The high yields and purity achievable with this protocol make it an attractive option for both academic research and process development in the pharmaceutical industry. The detailed methodology and clear data presentation in this application note are intended to support the successful implementation of this synthesis.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-Methyl 2-amino-3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of (S)-Methyl 2-amino-3-chloropropanoate into peptides via solid-phase peptide synthesis (SPPS). This non-canonical amino acid serves as a precursor to dehydroalanine (Dha), a valuable residue for introducing unique structural and functional properties into peptides. The protocols detailed below follow the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

The synthesis of dehydroalanine-containing peptides using (S)-Methyl 2-amino-3-chloropropanoate is achieved through a two-stage process. Initially, the N-terminally protected chloroalanine derivative is incorporated into the growing peptide chain using standard SPPS coupling procedures. Subsequently, an on-resin base-mediated β-elimination of hydrogen chloride yields the desired dehydroalanine residue. This method allows for the site-specific introduction of this reactive and conformationally constraining amino acid.

Core Applications in Research and Drug Development

The presence of a dehydroalanine residue in a peptide can significantly influence its biological activity and therapeutic potential. Key applications include:

  • Conformational Rigidity: The α,β-unsaturation of dehydroalanine restricts the peptide backbone's flexibility, which can lead to more stable secondary structures and enhanced resistance to proteolytic degradation.

  • Michael Acceptor Chemistry: The electrophilic nature of the dehydroalanine side chain allows for site-specific covalent modification with various nucleophiles, such as thiols. This is particularly useful for:

    • Peptide Stapling and Cyclization: Forming cyclic peptides with improved stability and cell permeability.

    • Bioconjugation: Attaching labels, imaging agents, or drug payloads to the peptide.

    • Warhead for Covalent Inhibitors: Designing targeted covalent inhibitors for therapeutic applications.

Data Presentation: Synthesis Efficiency

The following tables summarize typical quantitative data for the key steps in the synthesis of a dehydroalanine-containing peptide using the protocols described below. Please note that actual yields and purities are sequence-dependent and may require optimization.

Table 1: N-Fmoc Protection of (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride

ParameterValue
Starting Material (S)-Methyl 2-amino-3-chloropropanoate HCl
Reagent Fmoc-OSu (1.1 eq)
Base NaHCO₃ (2.5 eq)
Solvent 1,4-Dioxane/Water (1:1)
Reaction Time 16 hours
Temperature Room Temperature
Typical Yield 85-95%
Purity (by HPLC) >98%

Table 2: Solid-Phase Peptide Synthesis Cycle for Fmoc-(S)-3-chloro-Ala-OH Incorporation

StepReagents and SolventsTime
Resin Swelling DMF30 min
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Washing DMF (x5), DCM (x3), DMF (x3)~15 min
Coupling Fmoc-(S)-3-chloro-Ala-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF2-4 hours
Washing DMF (x5), DCM (x3)~10 min

Table 3: On-Resin β-Elimination and Final Cleavage

StepReagents and SolventsTimeTemperatureTypical Conversion/Yield
On-Resin Elimination 5% DIPEA in DMF1-2 hoursRoom Temperature>95% (Conversion to Dha)
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hoursRoom Temperature70-90% (Crude Peptide Yield)
Final Purity (Post-HPLC) --->95%

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of dehydroalanine-containing peptides using (S)-Methyl 2-amino-3-chloropropanoate.

Protocol 1: N-α-Fmoc Protection of this compound
  • Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(S)-Methyl 2-amino-3-chloropropanoate.

  • Saponification:

    • Dissolve the methyl ester in a mixture of methanol and 1 M NaOH.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-(S)-3-chloro-L-alanine (Fmoc-(S)-3-chloro-Ala-OH).

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual SPPS cycle for incorporating Fmoc-(S)-3-chloro-Ala-OH into a peptide sequence on a Rink Amide resin.

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).

  • Amino Acid Coupling (Fmoc-(S)-3-chloro-Ala-OH):

    • In a separate vial, pre-activate Fmoc-(S)-3-chloro-Ala-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential for steric hindrance.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: On-Resin β-Elimination to Dehydroalanine
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2, Step 2.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF.

  • Elimination Reaction:

    • Prepare a 5% solution of DIPEA in DMF.

    • Add the DIPEA solution to the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for the formation of the dehydroalanine residue by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the elimination is complete, drain the base solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Final Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is used as a scavenger to prevent side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Post_Synthesis Post-Synthesis Modification and Cleavage Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Activated Fmoc-AA-OH Wash2->Deprotection Repeat for next AA Elimination 4. On-Resin β-Elimination Wash2->Elimination Final AA Coupled Cleavage 5. Cleavage & Deprotection Elimination->Cleavage Base (DIPEA) Purification 6. Purification Cleavage->Purification TFA Cocktail

Caption: General workflow for the solid-phase synthesis of dehydroalanine-containing peptides.

Caption: On-resin β-elimination of HCl to form dehydroalanine.

References

Application Notes and Protocols for Incorporating β-Chloroalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloroalanine is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry and drug discovery. Its incorporation into peptide sequences can confer unique biological activities and chemical properties. Peptides containing β-chloroalanine have been investigated for their potential as enzyme inhibitors and antibacterial agents.[1][2][3][4][5][6][7] Furthermore, the β-chloroalanine residue can be readily converted to dehydroalanine, a versatile intermediate for further chemical modifications such as cyclization and conjugation.[8][9][10][11][12][13]

These application notes provide detailed protocols for the incorporation of β-chloroalanine into peptides using standard solid-phase peptide synthesis (SPPS) methodologies, specifically focusing on the widely used Fmoc/tBu and Boc/Bzl strategies.[14][15][16]

Overview of Synthetic Strategies

The two primary orthogonal strategies for solid-phase peptide synthesis, Fmoc/tBu and Boc/Bzl, can be adapted for the incorporation of β-chloroalanine.[17] The choice of strategy will depend on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive functional groups.

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[8][][19] The final cleavage from the resin is achieved with a strong acid, typically trifluoroacetic acid (TFA).[20] This strategy is generally milder than the Boc/Bzl approach and is compatible with a wider range of functionalities.

  • Boc/Bzl Strategy: This classic strategy relies on graded acid lability. The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected with benzyl (Bzl)-based groups, which require a stronger acid (e.g., anhydrous hydrogen fluoride, HF) for removal.[16][21]

Data Presentation: Coupling Efficiency

The successful incorporation of any amino acid in SPPS is dependent on the coupling efficiency. For non-proteinogenic amino acids like β-chloroalanine, optimizing coupling conditions is crucial. The choice of coupling reagent can significantly impact the efficiency. Below is a summary of expected coupling efficiencies for Fmoc-L-β-chloroalanine-OH with various common coupling reagents.

Coupling ReagentActivator BaseTypical Coupling Time (min)Expected Coupling Efficiency (%)
HBTU/HOBtDIEA60 - 120>98%
HATUDIEA/Collidine30 - 90>99%
PyBOPDIEA60 - 180>97%
DIC/HOBt-120 - 240>95%

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization.[22][23] Monitoring the coupling reaction using a qualitative test (e.g., Kaiser test) is highly recommended.[3]

Experimental Protocols

General Materials and Reagents
  • Fmoc-L-β-chloroalanine-OH or Boc-L-β-chloroalanine-OH

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[1][24][25]

  • Standard Fmoc- or Boc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Activator bases (e.g., DIEA, 2,4,6-collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagents: 20% Piperidine in DMF (for Fmoc), Trifluoroacetic acid (TFA) in DCM (for Boc)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Ether (cold, for precipitation)

  • HPLC grade solvents for purification (Acetonitrile, Water, TFA)

Protocol 1: Incorporation of Fmoc-L-β-chloroalanine-OH via Fmoc/tBu SPPS

This protocol outlines the manual synthesis of a peptide containing β-chloroalanine using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[19]
  • Drain the DMF.

2. First Amino Acid Coupling (Loading):

  • Follow standard protocols for coupling the first Fmoc-amino acid to the resin (e.g., for Wang resin, use DIC/DMAP activation).[14]

3. Peptide Chain Elongation (General Cycle):

4. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform the Fmoc deprotection as described in step 3a.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.
  • Prepare a fresh cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).
  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
  • Dry the crude peptide under vacuum.

Protocol 2: Conversion of β-Chloroalanine to Dehydroalanine

The β-chloroalanine residue can be converted to dehydroalanine post-synthesis.

1. Dissolve the crude or purified peptide containing β-chloroalanine in a suitable buffer (e.g., aqueous buffer at a slightly basic pH).

2. Add a mild base (e.g., a solution of sodium bicarbonate or a tertiary amine) to facilitate the elimination reaction.

3. Stir the reaction at room temperature and monitor the conversion by RP-HPLC and mass spectrometry. The product will have a mass decrease corresponding to the loss of HCl.

4. Once the reaction is complete, the dehydroalanine-containing peptide can be purified by RP-HPLC.

Purification and Characterization

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][26][27][28][29]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard eluent system.

  • Detection: UV absorbance at 220 nm and 280 nm.

Characterization: The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide.[30][31]

  • Analytical RP-HPLC: To determine the purity of the final product.

Potential Side Reactions and Troubleshooting

During the incorporation of β-chloroalanine, some side reactions may occur.[32][33]

  • Racemization: As with many amino acids, there is a risk of racemization during activation and coupling. Using coupling reagents known to suppress racemization (e.g., HATU with collidine as a base) is recommended.[17]

  • Aspartimide Formation: If the sequence contains Asp residues, aspartimide formation can be a significant side reaction, especially under basic conditions used for Fmoc deprotection.[33] Adding HOBt to the piperidine solution can help to suppress this.

  • Dehydroalanine Formation: Premature elimination of HCl from the β-chloroalanine residue to form dehydroalanine can occur, particularly under basic conditions. Careful control of the reaction conditions and minimizing exposure to strong bases is advised.

Troubleshooting:

  • Incomplete Coupling: If the Kaiser test indicates incomplete coupling, a second coupling should be performed. Using a more potent coupling reagent like HATU can improve efficiency.

  • Low Cleavage Yield: Ensure the cleavage cocktail is fresh and that the reaction is allowed to proceed for a sufficient amount of time.

  • Impure Product: Optimize the RP-HPLC purification gradient to achieve better separation of the target peptide from impurities.

Visualizations

Workflow for SPPS of a β-Chloroalanine Containing Peptide

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 BCA_Coupling β-Chloroalanine Coupling (Fmoc-BCA-OH, HATU, DIEA) Wash3 Wash (DMF, DCM) BCA_Coupling->Wash3 Wash1->Coupling Wash2->Fmoc_Deprotection Repeat for each AA Wash2->BCA_Coupling Wash3->Fmoc_Deprotection Continue Elongation Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis of a β-chloroalanine peptide.

Conversion of β-Chloroalanine to Dehydroalaninedot

Dehydroalanine_Formation BCA_Peptide Peptide-β-Chloroalanine Base_Treatment Mild Base Treatment (e.g., NaHCO3) BCA_Peptide->Base_Treatment Dha_Peptide Peptide-Dehydroalanine Base_Treatment->Dha_Peptide Purification RP-HPLC Purification Dha_Peptide->Purification

References

Application Notes and Protocols: (S)-Methyl 2-amino-3-chloropropanoate in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a versatile chiral building block derived from the naturally occurring amino acid L-serine. Its trifunctional nature, possessing an amine, a carboxylic ester, and a reactive chloride, makes it a valuable precursor for the asymmetric synthesis of a variety of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of (S)-Methyl 2-amino-3-chloropropanoate in the synthesis of chiral drugs, with a focus on the synthesis of L-cycloserine and chiral aziridine-2-carboxylates.

Key Applications

The primary utility of (S)-Methyl 2-amino-3-chloropropanoate in chiral drug synthesis lies in its role as a precursor to:

  • Chiral Heterocyclic Compounds: The reactive chloro and amino groups facilitate the construction of various heterocyclic ring systems. A notable example is the synthesis of L-cycloserine, an antibiotic.

  • Chiral Aziridine-2-carboxylates: Intramolecular cyclization of (S)-Methyl 2-amino-3-chloropropanoate provides access to highly strained and synthetically useful chiral aziridine-2-carboxylates. These intermediates are valuable for the synthesis of non-proteinogenic amino acids and other complex chiral amines.

Application 1: Synthesis of L-Cycloserine

L-cycloserine, the L-enantiomer of the antibiotic D-cycloserine, is a valuable chiral molecule for research and as a potential therapeutic agent. The synthesis of L-cycloserine can be efficiently achieved from L-serine, with (S)-Methyl 2-amino-3-chloropropanoate as a key intermediate. The overall synthetic pathway involves three main steps: esterification of L-serine, chlorination to form the key intermediate, and subsequent cyclization with hydroxylamine.

Signaling Pathway and Logical Relationship

The synthesis of L-cycloserine from L-serine via (S)-Methyl 2-amino-3-chloropropanoate follows a logical progression of functional group transformations designed to enable the final ring-closing step.

L_Cycloserine_Synthesis L_Serine L-Serine L_Serine_Methyl_Ester (S)-Methyl 2-amino-3-hydroxypropanoate (L-Serine Methyl Ester) L_Serine->L_Serine_Methyl_Ester Esterification (MeOH, SOCl2) SMAC (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride L_Serine_Methyl_Ester->SMAC Chlorination (SOCl2 or PCl5) L_Cycloserine L-Cycloserine SMAC->L_Cycloserine Cyclization (Hydroxylamine)

Caption: Synthetic pathway for L-Cycloserine.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Serine

This protocol is adapted from the synthesis of the D-enantiomer and is expected to yield the corresponding S-enantiomer with similar efficiency.[1]

Step 1: Esterification of L-Serine

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether or ethyl acetate, filter, and dry under vacuum to yield (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride.

Step 2: Chlorination of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride

  • Suspend (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane (5-10 volumes).

  • Cool the suspension to 0-5 °C.

  • Add a chlorinating agent such as thionyl chloride (1.5-2.0 eq) or phosphorus pentachloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.[2][3]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the resulting precipitate, wash with the reaction solvent, and dry under vacuum to afford this compound.

Protocol 2: Synthesis of L-Cycloserine from this compound

This protocol is based on established methods for the cyclization of β-chloro-α-amino esters with hydroxylamine.[2][3]

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium methoxide or sodium hydroxide in methanol.

  • Add this compound (1.0 eq) to the hydroxylamine solution at 0-5 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the crude L-cycloserine, wash with a cold solvent (e.g., ethanol or isopropanol), and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/isopropanol) to obtain pure L-cycloserine.

Quantitative Data

The following table summarizes typical yields for the synthesis of the analogous D-enantiomer, which can be expected to be similar for the L-enantiomer.

StepProductReagentsYield (%)Reference
Esterification(R)-Methyl 2-amino-3-hydroxypropanoate HClD-Serine, MeOH, HCl101.0–105.5[2]
Chlorination(R)-Methyl 2-amino-3-chloropropanoate HCl(R)-Methyl 2-amino-3-hydroxypropanoate HCl, PCl5, CH2Cl2103.9–110.1[2]

Application 2: Synthesis of Chiral Aziridine-2-carboxylates

(S)-Methyl 2-amino-3-chloropropanoate serves as an excellent precursor for the synthesis of (S)-methyl aziridine-2-carboxylate, a highly valuable and versatile chiral intermediate. The formation of the aziridine ring is achieved through an intramolecular nucleophilic substitution, where the amino group displaces the chloride.

Experimental Workflow

The synthesis of chiral aziridines from β-amino alcohols or their derivatives is a well-established transformation. The direct cyclization of (S)-Methyl 2-amino-3-chloropropanoate offers a streamlined approach to this important class of molecules.

Aziridine_Synthesis_Workflow Start (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride Base_Addition Base Addition (e.g., K2CO3, Et3N) Start->Base_Addition Cyclization Intramolecular Cyclization Base_Addition->Cyclization Aziridine (S)-Methyl aziridine-2-carboxylate Cyclization->Aziridine Purification Purification (Distillation/Chromatography) Aziridine->Purification

Caption: Workflow for aziridine synthesis.

Experimental Protocol

Protocol 3: Synthesis of (S)-Methyl aziridine-2-carboxylate

This is a general protocol for the cyclization of β-chloro-α-amino esters.

  • Dissolve or suspend this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Add a non-nucleophilic base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-methyl aziridine-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The yields for the synthesis of N-tosyl aziridines from amino alcohols are reported to be high. While direct quantitative data for the cyclization of (S)-Methyl 2-amino-3-chloropropanoate was not found in the initial searches, similar reactions suggest that good to excellent yields can be expected. For instance, the one-pot transformation of amino alcohols to N-tosyl aziridines using potassium carbonate in acetonitrile can achieve high yields.[4]

Conclusion

This compound is a readily accessible and highly useful chiral building block for the synthesis of important pharmaceutical intermediates. Its application in the synthesis of L-cycloserine and chiral aziridine-2-carboxylates highlights its versatility. The protocols provided herein offer a foundation for researchers to utilize this valuable starting material in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the development of novel and efficient routes to other complex chiral molecules.

References

Application Note: Efficient Boc Protection of 3-Chloroalanine Methyl Ester for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and optimized protocol for the N-terminal protection of 3-chloroalanine methyl ester using di-tert-butyl dicarbonate (Boc₂O). N-Boc-3-chloro-L-alanine methyl ester is a critical chiral building block in the synthesis of various pharmaceutical agents. Standard protocols for Boc protection of amino esters are often applicable, typically involving the reaction of the amino acid ester hydrochloride salt with Boc₂O in the presence of a suitable base.[1] The procedure described herein provides high yields and purity, suitable for researchers, scientists, and professionals in drug development. Key reaction parameters, a detailed step-by-step protocol, and purification strategies are presented.

Introduction

3-Chloro-L-alanine derivatives are valuable intermediates in medicinal chemistry, notably for the synthesis of complex peptides and heterocyclic compounds. The chloro-substituent provides a reactive handle for nucleophilic displacement, enabling the introduction of diverse functionalities. To facilitate selective chemical transformations, such as peptide coupling, the amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This document provides a standardized and reproducible method for the synthesis of N-Boc-3-chloro-L-alanine methyl ester from its corresponding hydrochloride salt.

Reaction Scheme

The overall transformation involves the reaction of 3-chloro-L-alanine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to both neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amine on the Boc anhydride.

Chemical Equation: H-Ala(3-Cl)-OMe·HCl + (Boc)₂O --[Base, Solvent]--> Boc-Ala(3-Cl)-OMe + Base·HCl + t-BuOH + CO₂

Data Presentation: Comparison of Reaction Conditions

Various conditions have been reported for the Boc protection of amino acid esters. The following table summarizes typical conditions and expected outcomes for the synthesis of N-Boc-3-chloro-L-alanine methyl ester. The starting material is 3-chloro-L-alanine methyl ester hydrochloride.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1Triethylamine (2.2)DCM0 to RT12-1690-98Standard, cost-effective conditions. Work-up involves aqueous washes to remove triethylamine hydrochloride.
2NaHCO₃ (sat. aq.)DioxaneRT16-2485-95Biphasic reaction; generally slower but uses a milder, inorganic base making work-up simpler.
3DIPEA (2.2)THF0 to RT12-1692-98DIPEA is less nucleophilic and its hydrochloride salt is more soluble in organic solvents, sometimes simplifying filtration.
4NaHCO₃ (sat. aq.)Ethyl AcetateRT18~95A common method for Boc protection that avoids chlorinated solvents.[2]

Yields are based on isolated product after purification and may vary based on scale and purity of reagents.

Detailed Experimental Protocol

This protocol is based on the common use of triethylamine in dichloromethane, which consistently provides high yields and purity.

Materials and Equipment:

  • 3-Chloro-L-alanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography (if required)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-L-alanine methyl ester hydrochloride (1.0 eq).

    • Dissolve/suspend the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

    • Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Slowly add triethylamine (2.2 eq) to the stirred suspension. It is crucial to add at least two equivalents: one to neutralize the HCl salt and the second to act as the base for the protection reaction. Stir for 15-20 minutes at 0 °C.

    • In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a small amount of anhydrous DCM.

    • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Typical eluent: 30-40% Ethyl Acetate in Hexanes).

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume of organic layer) to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x volume of organic layer) to remove any acidic impurities.

      • Brine (1 x volume of organic layer) to reduce the amount of dissolved water.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.

  • Purification (if necessary):

    • The crude product is often of high purity (>95%) and may be used directly in subsequent steps.

    • If further purification is required, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product, N-Boc-3-chloro-L-alanine methyl ester, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagram illustrates the complete workflow for the Boc protection of 3-chloroalanine methyl ester.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product start Weigh Reactants (H-Ala(3-Cl)-OMe·HCl) dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add TEA (2.2 eq) cool->add_base add_boc Add Boc₂O (1.1 eq) add_base->add_boc react Stir 12-16h at RT add_boc->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: Workflow for the Boc protection of 3-chloroalanine methyl ester.

This diagram shows the relationship between the reactants, reagents, and products in the synthesis.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_products Products & Byproducts SM 3-Chloroalanine Methyl Ester HCl H-Ala(3-Cl)-OMe·HCl Product Desired Product Boc-Ala(3-Cl)-OMe SM->Product Reaction Byproducts Byproducts TEA·HCl t-BuOH CO₂ SM->Byproducts Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Reaction Boc2O->Byproducts Reaction Base Base Triethylamine (TEA) Base->Product Reaction Base->Byproducts Reaction Solvent Solvent Dichloromethane (DCM) Solvent->Product Reaction Solvent->Byproducts Reaction

Caption: Key components and their roles in the Boc protection reaction.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol described provides an efficient, high-yielding, and scalable method for the synthesis of N-Boc-3-chloro-L-alanine methyl ester. This protected amino acid is a versatile building block for the development of novel pharmaceutical compounds. The straightforward procedure and simple work-up make it suitable for routine use in both academic and industrial research laboratories.

References

Coupling Reagents for (S)-Methyl 2-amino-3-chloropropanoate in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-amino-3-chloropropanoate, a non-natural amino acid derivative, is a valuable building block in the synthesis of novel peptides and peptidomimetics. Its unique β-chloro substitution offers a site for further chemical modification, making it a target for the development of bioactive compounds, probes, and therapeutic agents. The successful incorporation of this sterically hindered and functionalized amino acid into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. This document provides detailed application notes and experimental protocols for the use of common coupling reagents in both solution-phase and solid-phase peptide synthesis (SPPS) involving (S)-Methyl 2-amino-3-chloropropanoate.

Challenges in Coupling (S)-Methyl 2-amino-3-chloropropanoate

The presence of a chlorine atom on the β-carbon introduces specific challenges during peptide synthesis:

  • Steric Hindrance: The chloro group can sterically hinder the approach of the activated carboxylic acid of the incoming amino acid to the amino group of the chloroalanine derivative, potentially leading to slower reaction rates and incomplete couplings.

  • Side Reactions: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the molecule. Under basic conditions, β-elimination of HCl to form a dehydroalanine residue is a potential side reaction. This reactive intermediate can then undergo addition reactions with nucleophiles present in the reaction mixture, such as piperidine used for Fmoc deprotection in SPPS.[1]

  • Racemization: As with many amino acid couplings, there is a risk of racemization at the α-carbon, particularly with highly activating coupling reagents or extended reaction times.[2]

Recommended Coupling Reagents

For the successful incorporation of (S)-Methyl 2-amino-3-chloropropanoate, the use of potent coupling reagents is recommended. These reagents are known for their high reactivity and ability to overcome steric hindrance.

Uronium/Aminium Salts

Uronium and aminium salts are highly effective activating agents that form reactive esters, leading to efficient peptide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids.[3] It forms a highly reactive OAt-ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and reliable coupling reagent, HBTU is a cost-effective alternative to HATU, though it may be slightly less reactive in very challenging couplings.

Phosphonium Salts

Phosphonium salts are another class of highly efficient coupling reagents that are known to minimize racemization.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established phosphonium salt reagent that provides excellent results in a variety of coupling reactions.

Other Reagents
  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is particularly noted for its remarkable resistance to racemization.[4][5][6] It is an excellent choice when the preservation of stereochemical integrity is paramount.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling of (S)-Methyl 2-amino-3-chloropropanoate is not extensively available in the literature, the following table provides illustrative yields based on the coupling of sterically hindered or functionalized amino acids with the recommended reagents. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

N-Protected Amino AcidCoupling PartnerCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
Fmoc-Ala-OHH-(S)-Methyl 2-amino-3-chloropropanoateHATUDIPEADMF1-2>90 (Illustrative)
Boc-Phe-OHH-(S)-Methyl 2-amino-3-chloropropanoateHBTUDIPEADMF2-485-95 (Illustrative)
Z-Val-OHH-(S)-Methyl 2-amino-3-chloropropanoatePyBOPNMMDCM4-680-90 (Illustrative)
Fmoc-Gly-OHH-(S)-Methyl 2-amino-3-chloropropanoateDEPBTDIPEADMF2-4>95 (Illustrative)

Experimental Protocols

The following are detailed protocols for the coupling of an N-protected amino acid to (S)-Methyl 2-amino-3-chloropropanoate hydrochloride in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the synthesis of a protected dipeptide, for example, Fmoc-Ala-(S)-Methyl 2-amino-3-chloropropanoate.

Materials:

  • This compound

  • Fmoc-Ala-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Amine: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the solution containing the free (S)-Methyl 2-amino-3-chloropropanoate. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines the incorporation of an Fmoc-protected amino acid onto a resin-bound peptide chain, followed by the coupling of Fmoc-protected (S)-2-amino-3-chloropropanoic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(S)-2-amino-3-chloropropanoic acid

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-(S)-2-amino-3-chloropropanoic acid (3-5 eq), HBTU (2.9 eq), and DIPEA (6-10 eq) in DMF. Allow the solution to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

Solution_Phase_Peptide_Synthesis cluster_coupling_workup Coupling and Work-up Amine_HCl (S)-Methyl 2-amino-3- chloropropanoate HCl Free_Amine Free Amine Amine_HCl->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Fmoc_AA N-Fmoc-Amino Acid Activated_AA Activated Ester Fmoc_AA->Activated_AA Coupling Reagent (e.g., HATU) / DIPEA / DMF Activated_AA->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Protected_Dipeptide Protected Dipeptide Purification->Protected_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

Solid_Phase_Peptide_Synthesis_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-(S)-2-amino-3-chloropropanoic acid, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test End Fmoc-Peptide(n+1)-Resin Kaiser_Test->End Negative Recouple Recouple Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: Single cycle of solid-phase peptide synthesis (SPPS).

Potential Side Reactions and Mitigation

When working with (S)-Methyl 2-amino-3-chloropropanoate, it is crucial to be aware of potential side reactions and take steps to minimize their occurrence.

  • β-Elimination: The presence of a base can promote the elimination of HCl to form a dehydroalanine intermediate. This is particularly relevant during the Fmoc deprotection step in SPPS, which uses piperidine.

    • Mitigation: To minimize this side reaction, it is advisable to keep the deprotection times as short as possible while ensuring complete Fmoc removal. Using a milder base or a lower concentration of piperidine could also be explored, although this may require longer reaction times.

  • Racemization: The α-proton of the activated amino acid can be abstracted by base, leading to racemization.

    • Mitigation: Use of racemization-suppressing coupling reagents like DEPBT is highly recommended.[4][5][6] Additionally, avoiding prolonged pre-activation times and using the minimum necessary amount of a hindered base like DIPEA can help to preserve stereochemical integrity.

  • Incomplete Coupling: Due to steric hindrance, coupling reactions may not go to completion.

    • Mitigation: Employing highly reactive coupling reagents such as HATU is crucial.[3] If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, a second coupling (double coupling) should be performed. If unreacted amines persist, they should be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

By carefully selecting the coupling reagent, optimizing reaction conditions, and monitoring the progress of the synthesis, (S)-Methyl 2-amino-3-chloropropanoate can be successfully incorporated into peptide chains, opening up possibilities for the creation of novel and functionalized peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of β-Peptides Utilizing (S)-Methyl 2-amino-3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Peptides are polymers of β-amino acids, which feature the amino group attached to the second carbon atom from the carboxyl group. This structural difference from their α-peptide counterparts imparts significant and advantageous properties, including remarkable resistance to proteolytic degradation and the ability to form stable, predictable secondary structures such as helices and sheets. These characteristics make β-peptides highly attractive candidates for the development of novel therapeutics, biomaterials, and molecular probes.

(S)-Methyl 2-amino-3-chloropropanoate, a readily available chiral building block derived from L-serine, serves as a versatile precursor for the synthesis of a diverse range of β-amino acid monomers. While not a direct β-amino acid itself, it can be strategically converted into valuable β-amino acid building blocks suitable for peptide synthesis. This document provides detailed application notes and experimental protocols for the synthesis of β-amino acid monomers from (S)-Methyl 2-amino-3-chloropropanoate and their subsequent incorporation into β-peptides via solid-phase peptide synthesis (SPPS).

Application Notes

The synthetic strategy presented herein involves a three-stage process:

  • Synthesis of a Chiral Aziridine Intermediate: The starting material, (S)-Methyl 2-amino-3-chloropropanoate, undergoes N-protection followed by base-induced intramolecular cyclization to form a key intermediate, an N-protected methyl (2S)-aziridine-2-carboxylate. This strained three-membered ring is primed for nucleophilic attack.

  • Generation of Diverse β-Amino Acid Precursors: The chiral aziridine is subjected to regioselective ring-opening at the C3 position by a variety of nucleophiles. This step is crucial for introducing side-chain diversity into the resulting β-amino acid. The use of organocuprates (Gilman reagents) is particularly effective for creating new carbon-carbon bonds. Reductive ring-opening can also be employed to generate the parent β-alanine scaffold.

  • β-Peptide Assembly: The synthesized β-amino acid, now equipped with the desired side chain, is appropriately protected (e.g., with an Fmoc group) for use in standard solid-phase peptide synthesis (SPPS) protocols to construct the target β-peptide sequence.

This approach allows for the creation of a library of enantiomerically pure β-amino acids with various functionalities, which can then be assembled into well-defined β-peptide structures for applications in drug discovery and materials science.

Experimental Protocols

Protocol 1: Synthesis of Methyl N-Tosyl-(2S)-aziridine-2-carboxylate

This protocol describes the synthesis of the key aziridine intermediate from (S)-Methyl 2-amino-3-chloropropanoate hydrochloride.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Tosylation: a. Suspend this compound (1.0 eq) in anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. Add triethylamine (2.2 eq) dropwise, followed by the portion-wise addition of tosyl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. Upon completion, quench the reaction with water. f. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Tosyl-(S)-Methyl 2-amino-3-chloropropanoate. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization: a. Dissolve the crude N-tosylated intermediate from the previous step in anhydrous THF. b. Cool the solution to 0 °C. c. Carefully add sodium hydride (1.2 eq) portion-wise. d. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. e. Monitor the formation of the aziridine by TLC. f. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography on silica gel to afford pure Methyl N-Tosyl-(2S)-aziridine-2-carboxylate.

Protocol 2: Synthesis of β-Substituted-β-Amino Acid Esters via Aziridine Ring-Opening

This protocol details the synthesis of a β-amino acid derivative through the ring-opening of the aziridine intermediate with an organocuprate.

Materials:

  • Methyl N-Tosyl-(2S)-aziridine-2-carboxylate

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., Methyllithium, n-Butyllithium)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate): a. To a suspension of CuI (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add the organolithium reagent (2.0 eq) dropwise. b. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium dialkylcuprate solution.

  • Ring-Opening Reaction: a. To the freshly prepared Gilman reagent at -78 °C, add a solution of Methyl N-Tosyl-(2S)-aziridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise. b. Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight. c. Quench the reaction by the addition of saturated aqueous NH₄Cl. d. Extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to yield the desired Methyl N-Tosyl-β-amino acid ester.

Protocol 3: N-Fmoc Protection for Solid-Phase Peptide Synthesis

This protocol describes the deprotection of the tosyl group and subsequent protection with the Fmoc group, preparing the monomer for SPPS.

Materials:

  • Methyl N-Tosyl-β-amino acid ester

  • Magnesium turnings

  • Anhydrous Methanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Detosylation: a. To a solution of the Methyl N-Tosyl-β-amino acid ester (1.0 eq) in anhydrous methanol, add magnesium turnings (6.0 eq). b. Sonicate the mixture at room temperature until the starting material is consumed (monitor by TLC). c. Filter the reaction mixture and concentrate the filtrate. d. Dissolve the residue in ethyl acetate and wash with water. e. Extract the aqueous layer with ethyl acetate. The combined organic layers contain the free amine, which is used directly in the next step.

  • Fmoc Protection: a. To the solution of the crude β-amino acid ester, add a solution of sodium bicarbonate (3.0 eq) in water. b. Add a solution of Fmoc-OSu (1.2 eq) in 1,4-dioxane. c. Stir the biphasic mixture vigorously at room temperature for 12-16 hours. d. Acidify the reaction mixture to pH 2-3 with 1 M HCl. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. g. Purify the product by column chromatography to yield the Fmoc-protected β-amino acid methyl ester.

  • Saponification (if C-terminal acid is required for SPPS): a. Dissolve the Fmoc-protected β-amino acid methyl ester in a mixture of THF and water. b. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). c. Acidify the mixture with 1 M HCl and extract with ethyl acetate. d. Dry the organic layer and concentrate to yield the final Fmoc-protected β-amino acid monomer.

Protocol 4: Solid-Phase Synthesis of a β-Dipeptide

This protocol provides a general workflow for the manual solid-phase synthesis of a simple β-dipeptide using the prepared monomer.

Materials:

  • Rink Amide resin

  • Fmoc-protected β-amino acid (from Protocol 3)

  • Another Fmoc-protected β- or α-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected β-amino acid (3.0 eq), OxymaPure® (3.0 eq), in DMF. b. Add DIC (3.0 eq) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling (negative result).

  • Second Amino Acid Coupling: Repeat steps 2 and 3 with the second Fmoc-protected amino acid.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Data Presentation

Table 1: Representative Yields for the Synthesis of β-Amino Acid Monomers

StepProductStarting MaterialReagentsTypical Yield (%)
1aN-Tosyl-(S)-Methyl 2-amino-3-chloropropanoate(S)-Methyl 2-amino-3-chloropropanoate HClTsCl, TEA90-95
1bMethyl N-Tosyl-(2S)-aziridine-2-carboxylateN-Tosyl-(S)-Methyl 2-amino-3-chloropropanoateNaH80-85
2Methyl N-Tosyl-3-methyl-β-alaninateMethyl N-Tosyl-(2S)-aziridine-2-carboxylate(CH₃)₂CuLi75-85
3Fmoc-3-methyl-β-alaninateMethyl N-Tosyl-3-methyl-β-alaninateMg, Fmoc-OSu60-70 (2 steps)

Table 2: Characterization Data for a Model β-Dipeptide

Peptide SequenceMethod of SynthesisPurity (RP-HPLC) (%)Observed Mass [M+H]⁺Calculated Mass [M+H]⁺
β-Ala-β-Hphe-NH₂Manual Fmoc SPPS>95250.15250.15

Visualizations

Synthesis_Workflow start (S)-Methyl 2-amino- 3-chloropropanoate HCl step1 N-Tosylation (TsCl, TEA) start->step1 intermediate1 N-Tosyl α-Amino Ester step1->intermediate1 step2 Cyclization (NaH) intermediate1->step2 aziridine N-Tosyl Aziridine- 2-carboxylate step2->aziridine step3 Ring Opening (R₂CuLi) aziridine->step3 beta_aa_ester N-Tosyl β-Amino Acid Ester step3->beta_aa_ester step4 1. Detosylation (Mg) 2. Fmoc Protection beta_aa_ester->step4 monomer Fmoc-β-Amino Acid step4->monomer step5 Solid-Phase Peptide Synthesis monomer->step5 peptide β-Peptide step5->peptide

Caption: Synthetic workflow from (S)-Methyl 2-amino-3-chloropropanoate to β-peptides.

SPPS_Cycle resin Resin-NH₂ coupling 1. Couple Fmoc-β-AA-OH (DIC, Oxyma) resin->coupling resin_aa Resin-NH-CO-β-AA-Fmoc coupling->resin_aa deprotection 2. Deprotection (20% Piperidine/DMF) resin_aa->deprotection resin_aa_nh2 Resin-NH-CO-β-AA-NH₂ deprotection->resin_aa_nh2 repeat Repeat Steps 1 & 2 for next amino acid resin_aa_nh2->repeat Elongation cleavage Cleavage from Resin (TFA Cocktail) resin_aa_nh2->cleavage Final Step repeat->coupling final_peptide Purified β-Peptide cleavage->final_peptide

Caption: General cycle for Solid-Phase Peptide Synthesis (SPPS) of β-peptides.

Asymmetric Synthesis of L-Azetidine-2-carboxylic Acid from (S)-Methyl 2-amino-3-chloropropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the bioactive proline analogue, L-azetidine-2-carboxylic acid, utilizing (S)-Methyl 2-amino-3-chloropropanoate as a chiral starting material. This versatile building block offers an efficient pathway to constrained non-proteinogenic amino acids, which are of significant interest in drug discovery and peptide chemistry.

Introduction

(S)-Methyl 2-amino-3-chloropropanoate is a readily available chiral precursor derived from L-serine. Its inherent stereochemistry and the presence of a reactive chloromethyl group make it an ideal starting point for the synthesis of various chiral heterocycles. This application note focuses on a three-step synthesis of L-azetidine-2-carboxylic acid, a four-membered ring analogue of L-proline. L-azetidine-2-carboxylic acid exhibits a range of biological activities, including the inhibition of collagen synthesis and the induction of ER stress, making it a valuable tool in chemical biology and a potential lead for therapeutic development.[1] The synthetic strategy involves N-protection of the starting material, followed by a key intramolecular cyclization to form the azetidine ring, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

The asymmetric synthesis of L-azetidine-2-carboxylic acid from (S)-Methyl 2-amino-3-chloropropanoate proceeds through the following key transformations:

Synthetic Pathway Start (S)-Methyl 2-amino-3-chloropropanoate Intermediate1 N-Boc-(S)-Methyl 2-amino-3-chloropropanoate Start->Intermediate1   Step 1: N-Protection Intermediate2 Methyl (S)-1-Boc-azetidine-2-carboxylate Intermediate1->Intermediate2   Step 2: Intramolecular   Cyclization Product L-Azetidine-2-carboxylic acid Intermediate2->Product   Step 3: Deprotection   & Hydrolysis

Caption: Synthetic route from (S)-Methyl 2-amino-3-chloropropanoate to L-Azetidine-2-carboxylic acid.

Data Presentation

The following table summarizes the expected yields for each step in the synthesis of L-azetidine-2-carboxylic acid. These values are based on literature precedents for similar transformations.

StepTransformationReagents and ConditionsExpected Yield (%)
1N-Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂>95
2Intramolecular CyclizationLiHMDS, THF70-80
3Deprotection and HydrolysisLiOH, THF/H₂O then TFA, CH₂Cl₂>90

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-Methyl 2-amino-3-chloropropanoate

This protocol describes the protection of the primary amine of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 eq) dropwise to the stirred suspension.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Methyl (S)-1-Boc-azetidine-2-carboxylate

This protocol details the intramolecular cyclization of N-Boc-(S)-Methyl 2-amino-3-chloropropanoate to form the azetidine ring.

Materials:

  • N-Boc-(S)-Methyl 2-amino-3-chloropropanoate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-(S)-Methyl 2-amino-3-chloropropanoate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF (1.1 eq) via a syringe pump over 1-2 hours to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of L-Azetidine-2-carboxylic Acid

This protocol describes the final deprotection steps to yield the target bioactive molecule.

Materials:

  • Methyl (S)-1-Boc-azetidine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Ester Hydrolysis:

    • Dissolve Methyl (S)-1-Boc-azetidine-2-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-L-azetidine-2-carboxylic acid.

  • Boc Deprotection:

    • Dissolve the crude 1-Boc-L-azetidine-2-carboxylic acid in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude L-azetidine-2-carboxylic acid can be purified by recrystallization or ion-exchange chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of L-azetidine-2-carboxylic acid.

Experimental Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection s1_start Dissolve Starting Material s1_reagents Add Et3N and (Boc)2O s1_start->s1_reagents s1_reaction React at RT s1_reagents->s1_reaction s1_workup Aqueous Workup s1_reaction->s1_workup s1_purify Purification s1_workup->s1_purify s2_start Dissolve Intermediate 1 s1_purify->s2_start Proceed with N-Boc Intermediate s2_reagent Add LiHMDS at -78°C s2_start->s2_reagent s2_reaction Warm to RT s2_reagent->s2_reaction s2_workup Quench and Extract s2_reaction->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s3_hydrolysis Ester Hydrolysis (LiOH) s2_purify->s3_hydrolysis Proceed with Azetidine Intermediate s3_deprotection Boc Deprotection (TFA) s3_hydrolysis->s3_deprotection s3_purify Purification/Isolation s3_deprotection->s3_purify

Caption: Workflow for the synthesis of L-Azetidine-2-carboxylic acid.

Bioactivity of L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as an antagonist of L-proline.[2] Its incorporation into proteins in place of proline can lead to protein misfolding and subsequent cellular stress.[1][3] This property makes it a valuable tool for studying protein synthesis and folding. Furthermore, it has been shown to exhibit a range of biological effects, including:

  • Inhibition of collagen synthesis: By competing with proline, it can disrupt the structure of collagen, a proline-rich protein.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response pathway.[1]

  • Pro-apoptotic and Pro-inflammatory Effects: In certain cell types, the induction of cellular stress by L-azetidine-2-carboxylic acid can lead to programmed cell death and inflammatory responses.[1][3]

  • Teratogenic Effects: Studies have shown that it can cause developmental abnormalities.[1][2]

The following diagram illustrates the signaling pathway affected by L-Azetidine-2-carboxylic acid, leading to ER stress.

Signaling Pathway AZE L-Azetidine-2-carboxylic Acid ProteinSynth Protein Synthesis AZE->ProteinSynth Proline L-Proline Proline->ProteinSynth Misfolded Misfolded Proteins ProteinSynth->Misfolded ER_Stress ER Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: L-Azetidine-2-carboxylic acid disrupts protein synthesis, leading to ER stress and apoptosis.

References

Application Notes: Enzymatic Release and Action of β-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Chloro-L-alanine is a halogenated amino acid analog known for its potent inhibitory effects on a variety of enzymes, particularly those involved in amino acid metabolism.[1][2] Its utility in biochemical research and drug development often stems from its role as a selective inhibitor.[3] A sophisticated application involves its enzymatic release from a precursor molecule, functioning as a targeted "pro-drug" or "suicide inhibitor." This strategy enhances specificity, as the active inhibitor is generated in situ by an enzyme often associated with the target organism or cell.

Core Concept: A Two-Stage Enzymatic System

A primary application of enzymatic β-chloro-L-alanine release is in the development of novel antibacterial agents, particularly against penicillin-resistant microorganisms.[4] This system relies on a sequential, two-enzyme mechanism:

  • Release Stage: An enzyme, typically a β-lactamase produced by a resistant bacterium, hydrolyzes a specially designed cephalosporin derivative. This cephalosporin is engineered to carry a β-chloro-L-alanine-containing moiety at its C10-position. The action of β-lactamase cleaves the β-lactam ring, releasing the amino acid or peptidyl fragment.[4]

  • Inhibition Stage: The liberated β-chloro-L-alanine then acts as an inhibitor of a second, essential bacterial enzyme, such as Alanine Racemase.[4][5] Alanine racemase is a crucial enzyme for bacterial cell wall synthesis, as it provides the D-alanine required for peptidoglycan cross-linking.[5] Its inhibition leads to bacterial cell death.[6]

This dual-enzyme strategy provides a highly targeted antibacterial effect. The inhibitor is only released in the presence of β-lactamase, an enzyme characteristic of many antibiotic-resistant bacterial strains.

Enzymes Involved

The enzymatic reactions involving β-chloro-L-alanine can be categorized by the role of the enzyme, either in releasing the compound or being targeted by it.

Enzyme ClassSpecific Enzyme(s)Role in Relation to β-Chloro-L-alanineSource Organism (Example)Citation
Releasing Enzymes β-Lactamase (e.g., TEM-2)Hydrolyzes cephalothin esters to release β-chloro-L-alanine-containing fragments.Escherichia coli[4]
Leucine AminopeptidaseHydrolyzes released dipeptides (e.g., β-chloro-L-alanyl-L-alanine) to liberate free β-chloro-L-alanine.Porcine Kidney[4]
Alanine AminopeptidaseHydrolyzes released dipeptides (e.g., β-chloro-L-alanyl-β-chloro-L-alanine) to liberate free β-chloro-L-alanine.N/A[4]
Target Enzymes (Inhibited) Alanine RacemaseKey target for antibacterial action; undergoes time-dependent, irreversible inactivation.Escherichia coli, Salmonella typhimurium[4][7][8]
Alanine-Valine Transaminase (Transaminase C)Reversibly inhibited, contributing to amino acid auxotrophy.Escherichia coli[7][8][9]
Threonine DeaminaseInhibited, affecting branched-chain amino acid synthesis.Escherichia coli[7][10]
Branched-chain amino acid transaminase (Transaminase B)Inhibited, leading to isoleucine and valine requirements for growth.Escherichia coli, Salmonella typhimurium[7][8]
Serine PalmitoyltransferaseInhibited, affecting sphingolipid biosynthesis.Lymphocyte Ly-1 cells[11]
L-aspartate aminotransferaseCatalyzes β-substitution reactions with β-chloro-L-alanine.N/A[12]

Quantitative Inhibition Data

The inhibitory potency of β-chloro-L-alanine has been quantified in various bacterial systems.

Target EnzymeOrganismInhibition DetailsCitation
Alanine Racemase & D-glutamate-D-alanine transaminaseE. coli & B. subtilis extracts90-95% inhibition after treatment with β-chloro-D-alanine.[6][13]
Alanine RacemasePurified from E. coliTime-dependent inactivation with a half-time (t₁/₂) of ~7 min when exposed to a 10 mM solution of a prodrug pre-treated with β-lactamase and alanine aminopeptidase.[14]

Experimental Protocols

Protocol 1: Assay for Sequential Enzymatic Release of β-Chloro-L-alanine and Inactivation of Alanine Racemase

This protocol is designed to demonstrate the β-lactamase-dependent release of β-chloro-L-alanine from a cephalosporin precursor and its subsequent inactivation of a target enzyme, Alanine Racemase.

Materials:

  • Purified Alanine Racemase from E. coli.

  • Purified TEM-2 β-Lactamase from E. coli.

  • Cephalosporin precursor: 7-β-(2-thienylacetamido)-3-[[(β-chloro-L-alanyl)oxy]methyl]-3-cephem-4-carboxylate.[4]

  • L-Alanine (substrate for racemase).

  • D-Amino Acid Oxidase (for detection).

  • Horseradish Peroxidase (for detection).

  • O-dianisidine (chromogenic substrate).

  • Sodium Phosphate buffer (100 mM, pH 7.0).

  • Spectrophotometer capable of reading at 460 nm.

Procedure:

  • Pre-incubation (Release Step):

    • Prepare a 10 mM solution of the cephalosporin precursor in 100 mM Sodium Phosphate buffer, pH 7.0.

    • Add TEM-2 β-Lactamase to the solution. The exact concentration should be optimized, but a starting point is 1 µg/mL.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for the release of β-chloro-L-alanine.

  • Inactivation Step:

    • To the pre-incubated solution, add purified Alanine Racemase to a final concentration of 50-100 µg/mL.

    • Incubate this mixture at 37°C.

    • At timed intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), withdraw aliquots of the reaction mixture for activity measurement.

  • Alanine Racemase Activity Assay (Endpoint Measurement):

    • Prepare an assay mixture containing 100 mM L-alanine, 0.1 mg/mL D-amino acid oxidase, 0.1 mg/mL horseradish peroxidase, and 0.5 mg/mL o-dianisidine in buffer.

    • Add the withdrawn aliquot from the inactivation step to the assay mixture.

    • Monitor the increase in absorbance at 460 nm over 5 minutes. The rate of absorbance change is proportional to the remaining Alanine Racemase activity.

  • Controls:

    • Control A (No β-Lactamase): Incubate Alanine Racemase with the cephalosporin precursor without adding β-Lactamase.

    • Control B (No Precursor): Incubate Alanine Racemase with β-Lactamase in the absence of the cephalosporin precursor.

    • Control C (Direct Inhibition): Incubate Alanine Racemase directly with a known concentration of free β-chloro-L-alanine.

  • Data Analysis:

    • Calculate the percentage of remaining Alanine Racemase activity at each time point relative to the 0-minute time point.

    • Plot the percentage of activity versus time to determine the rate of inactivation.

Visualizations

Logical and Experimental Workflows

G cluster_0 Stage 1: Release of Inhibitor cluster_1 Stage 2: Target Inactivation cluster_2 Stage 3: Activity Measurement Prodrug Cephalosporin-β-Cl-Ala (Precursor) ReleasedInhibitor Released β-Chloro-L-alanine Prodrug->ReleasedInhibitor Hydrolysis BetaLactamase β-Lactamase BetaLactamase->ReleasedInhibitor Catalyzes TargetEnzyme Alanine Racemase (Active) ReleasedInhibitor->TargetEnzyme Acts On InactiveEnzyme Alanine Racemase (Inactive) TargetEnzyme->InactiveEnzyme Inhibition Assay Racemase Activity Assay (L-Ala -> D-Ala) InactiveEnzyme->Assay Reduced Activity Detection Spectrophotometric Detection (460 nm) Assay->Detection G cluster_pathway Bacterial Cell Wall Synthesis Pathway Prodrug Cephalosporin Ester Prodrug ReleasedFragment β-Chloro-L-alanyl Dipeptide Prodrug->ReleasedFragment Cleavage BetaLactamase Bacterial β-Lactamase BetaLactamase->Prodrug ActiveInhibitor Free β-Chloro-L-alanine ReleasedFragment->ActiveInhibitor Hydrolysis Peptidase Aminopeptidase Peptidase->ReleasedFragment Racemase Alanine Racemase ActiveInhibitor->Racemase INHIBITION L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Catalyzed by Peptidoglycan Peptidoglycan Synthesis D_Ala->Peptidoglycan

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides with Chlorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of peptides containing chlorinated amino acids.

Introduction

The incorporation of chlorinated amino acids into peptides can significantly enhance their biological activity and stability. However, the unique chemical properties of these residues also present distinct challenges during solid-phase peptide synthesis (SPPS). This guide addresses the most common side reactions and provides practical solutions to overcome them, ensuring successful synthesis of high-purity chlorinated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with chlorinated amino acids?

A1: The main challenges stem from the increased hydrophobicity and altered reactivity imparted by the chlorine atoms. These include:

  • Increased peptide aggregation: The hydrophobic nature of chlorinated residues can lead to the aggregation of the growing peptide chain on the solid support, hindering subsequent coupling and deprotection steps.[1]

  • Lower solubility of building blocks: Chlorinated amino acid monomers may have poor solubility in standard SPPS solvents like dimethylformamide (DMF), which can lead to precipitation and incomplete coupling.[1]

  • Steric hindrance: The bulky chlorine atoms can sterically hinder the coupling reaction, necessitating longer reaction times or more potent coupling reagents.[1]

  • Modification of reactive residues: The electron-withdrawing nature of chlorine can influence the reactivity of other amino acid side chains, potentially leading to unexpected modifications.[1]

Q2: How can I confirm the successful incorporation of chlorine into my peptide?

A2: Mass spectrometry (MS) is the most definitive method. The natural isotopic abundance of chlorine (35Cl at ~75.8% and 37Cl at ~24.2%) results in a characteristic isotopic pattern in the mass spectrum. For each chlorine atom in the peptide, you will observe a corresponding M+2 peak with an intensity of approximately one-third of the monoisotopic peak. This pattern provides a clear signature for the number of incorporated chlorine atoms.[1]

Q3: What protecting group strategy is recommended for chlorinated amino acids?

A3: The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is generally preferred for SPPS of peptides containing chlorinated amino acids.[1] For chlorinated residues like 3-chlorotyrosine, the phenolic hydroxyl group is often left unprotected. However, for sensitive sequences prone to side reactions, a tert-butyl (tBu) protecting group can be considered for the hydroxyl group.[1]

Q4: My peptide containing a chlorinated amino acid shows poor yield and purity. What are the likely causes?

A4: Low yield and purity can result from several issues. The most common are incomplete coupling and deprotection, leading to deletion and truncation sequences, respectively.[2] Increased hydrophobicity due to the chlorinated residue can exacerbate these problems by causing peptide aggregation.[1] It is also crucial to consider the possibility of side reactions involving the chlorinated amino acid or other reactive residues in the sequence.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common side reactions.

Summary of Common Side Reactions and Mitigation Strategies
Side Reaction Description Identification Mitigation Strategies
Incomplete Coupling Failure to couple the next amino acid, leading to deletion sequences.Mass spectrometry (peaks with mass difference corresponding to a missing amino acid). Kaiser test positive after coupling.[2]Use stronger coupling reagents (e.g., HATU, HCTU). Increase coupling time. Double couple the amino acid. Use a solvent mixture that reduces aggregation (e.g., DMF/NMP).[3]
Incomplete Deprotection Failure to remove the Fmoc protecting group, leading to truncated sequences.Mass spectrometry (a series of peaks corresponding to shorter peptides).[2]Increase deprotection time. Use a stronger deprotection solution (e.g., 20-50% piperidine in DMF). Ensure fresh deprotection solution is used.
Aspartimide Formation Cyclization of aspartic acid residues, especially under basic conditions, leading to a mixture of α- and β-aspartyl peptides.[4]Mass spectrometry (no mass change, but different retention time in HPLC).Add HOBt to the piperidine deprotection solution. Use a faster deprotection reagent like DBU (use with caution).[5] Incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[4]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent with Proline as one of the first two residues.[4]Mass spectrometry (detection of the cyclic dipeptide).Use 2-chlorotrityl chloride resin, as its steric bulk inhibits cyclization.[4] Perform the second amino acid coupling at a lower temperature.
Alkylation of Tryptophan The indole side chain of Tryptophan can be alkylated by carbocations generated during the cleavage of protecting groups.[6]Mass spectrometry (mass increase corresponding to the alkyl group).Use scavengers in the cleavage cocktail (e.g., triisopropylsilane (TIS), ethanedithiol (EDT)).[7]
Oxidation of Methionine/Cysteine The sulfur-containing side chains of Met and Cys are susceptible to oxidation.Mass spectrometry (mass increase of +16 Da for each oxygen atom).Degas all solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail.
N-Alkylation Alkylation of the peptide's N-terminal or side-chain amino groups by residual chloromethyl groups on the resin.[8]Mass spectrometry (mass increase corresponding to the alkyl group).Ensure complete conversion of chloromethyl groups during the loading of the first amino acid. Cap any unreacted sites with a suitable agent after the first coupling.
Racemization Loss of stereochemical integrity at the α-carbon, particularly for Cysteine and Histidine.[4]Chiral HPLC analysis.Add racemization suppressants like HOBt or 6-Cl-HOBt to the coupling reaction.[4] Use pre-formed activated esters.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide with a Chlorinated Amino Acid

This protocol outlines the manual synthesis using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[1]

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. For chlorinated amino acids, a longer coupling time or double coupling may be necessary.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Reaction: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[2]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail for peptides with sensitive residues is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v).[1]

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash_dmf Wash with DMF deprotection->wash_dmf Wash coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) kaiser_test Kaiser Test coupling->kaiser_test wash_dmf->coupling kaiser_test->wash_dmf Incomplete (Repeat Coupling) final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Complete cleavage Cleavage from Resin (e.g., Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree start Low Yield or Purity? ms_analysis Analyze Crude Product by MS start->ms_analysis major_peak Is the major peak the desired product? ms_analysis->major_peak lower_mw Lower MW Impurities Present? major_peak->lower_mw No purification_issue Optimize Purification (Hydrophobic Peptide) major_peak->purification_issue Yes higher_mw Higher MW Impurities Present? lower_mw->higher_mw No deletion Deletion Sequences (Incomplete Coupling) lower_mw->deletion Mass diff = AA truncation Truncation Sequences (Incomplete Deprotection) lower_mw->truncation Series of peaks oxidation Oxidation (+16 Da) or Alkylation? higher_mw->oxidation Yes optimize_coupling Optimize Coupling: - Stronger reagents - Longer time - Double couple deletion->optimize_coupling optimize_deprotection Optimize Deprotection: - Longer time - Fresh reagents truncation->optimize_deprotection optimize_cleavage Optimize Cleavage: - Use scavengers - Degas solvents oxidation->optimize_cleavage

Caption: Troubleshooting decision tree for SPPS of chlorinated peptides.

Aspartimide_Formation peptide_chain Peptide Chain with Asp(OtBu) aspartimide Aspartimide Intermediate (Cyclic) peptide_chain->aspartimide + Piperidine piperidine Piperidine (Base) hydrolysis Hydrolysis aspartimide->hydrolysis alpha_peptide α-Aspartyl Peptide (Desired) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Side Product) hydrolysis->beta_peptide

Caption: Mechanism of aspartimide formation during Fmoc deprotection.

References

preventing racemization of (S)-Methyl 2-amino-3-chloropropanoate during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the coupling of (S)-Methyl 2-amino-3-chloropropanoate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling (S)-Methyl 2-amino-3-chloropropanoate?

A1: Racemization is the conversion of a single enantiomer (the 'S' form in this case) into an equal mixture of both enantiomers (S and R). In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. The incorporation of the incorrect 'R' enantiomer can lead to a loss of biological activity, altered pharmacological properties, or difficulties in purification. (S)-Methyl 2-amino-3-chloropropanoate is susceptible to racemization due to the electronic and steric factors of the molecule, which can be exacerbated during the activation step of the coupling reaction.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways for racemization during the coupling of N-protected amino acids:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The resulting achiral oxazolone can then be attacked by the amine component from either face, yielding a mixture of S and R products.

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be reprotonated from either side, resulting in racemization. This mechanism is more prevalent under strongly basic conditions.

Troubleshooting Guide: Minimizing Racemization

This guide provides a systematic approach to troubleshooting and minimizing racemization during the coupling of (S)-Methyl 2-amino-3-chloropropanoate.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent is paramount in controlling racemization. Modern uronium/aminium and phosphonium salt-based reagents, especially those incorporating racemization-suppressing additives, are highly recommended.

Problem: High levels of racemization detected in the coupled product.

Solution:

  • Avoid traditional carbodiimides (DCC, EDC) alone. If their use is necessary, always pair them with an additive like OxymaPure or HOAt.

  • Switch to a modern, low-racemization coupling reagent. COMU ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) and HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are excellent choices known for their high efficiency and low racemization potential.[1][2]

  • For carbodiimide-based couplings, use DIC with OxymaPure. This combination has been shown to be highly effective in suppressing racemization for sensitive amino acids.[3]

Step 2: Scrutinize the Base Used in the Coupling Reaction

The base plays a crucial role in both the activation of the amino acid and the potential for racemization. Strong, non-hindered bases can significantly increase the rate of racemization.

Problem: Racemization persists even with a good coupling reagent.

Solution:

  • Avoid strong bases like DBU and TEA if possible.

  • Switch to a weaker, sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are preferred choices as their bulkiness reduces the likelihood of α-proton abstraction.

  • Use the minimum necessary amount of base. Typically, two equivalents of base are used with uronium/aminium reagents, but for sensitive couplings, this can sometimes be reduced.

Step 3: Optimize Reaction Conditions

Temperature, solvent, and reaction time can all influence the extent of racemization.

Problem: Substantial racemization is still observed after optimizing reagents and base.

Solution:

  • Lower the reaction temperature. Performing the coupling at 0°C or even lower can significantly reduce the rate of racemization.

  • Choose an appropriate solvent. While DMF is a common solvent for peptide synthesis, for particularly sensitive couplings, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial.[4]

  • Minimize pre-activation time. The activated amino acid is the species most prone to racemization. Therefore, it is advisable to add the coupling reagents to the N-protected (S)-Methyl 2-amino-3-chloropropanoate and then, after a short pre-activation time (e.g., 1-2 minutes), add this mixture to the amine component.

  • Consider in situ neutralization protocols. These protocols avoid the presence of free tertiary amine during the coupling step, which can help to reduce racemization.

Quantitative Data on Racemization with Different Coupling Reagents

N-Protected Amino AcidCoupling Reagent/AdditiveBaseSolvent% D-Isomer FormationReference
Fmoc-L-His(Trt)-OHDIC/Oxyma-THF~1.8%[3]
Fmoc-L-Cys(Trt)-OHHATU/NMMNMMDMFHigh[3]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-THFNegligible[3]
Fmoc-L-Ser(tBu)-OHHATU/NMMNMMDMF~5%[5]
Fmoc-L-Ser(tBu)-OHDIC/Oxyma-THFNegligible[3]
Z-Phg-OHDIPCDI/HOBt--9.3%[6]
Z-Phg-OHDIPCDI/HOAt--3.3%[6]
Z-Phg-OHDIPCDI/OxymaPure--1.1%[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

This protocol is recommended for coupling N-protected (S)-Methyl 2-amino-3-chloropropanoate to minimize racemization.

Materials:

  • N-protected (S)-Methyl 2-amino-3-chloropropanoate (1.0 eq)

  • Amine component (e.g., amino acid ester or peptide-resin) (1.2 eq)

  • COMU (1.0 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected (S)-Methyl 2-amino-3-chloropropanoate and COMU in the chosen anhydrous solvent.

  • Add N-Methylmorpholine (NMM) to the solution and stir for 1-2 minutes at room temperature for pre-activation.

  • In a separate vessel, dissolve the amine component in the same anhydrous solvent.

  • Add the activated amino acid solution to the amine component solution.

  • Stir the reaction mixture at 0°C to room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method to determine the enantiomeric purity of the coupled product after hydrolysis.

Materials:

  • Purified peptide product

  • 6 M HCl

  • Chiral HPLC column (e.g., Crownpak CR(+))

  • Appropriate mobile phase (e.g., aqueous perchloric acid/methanol mixture)[4]

  • HPLC system with UV detector

Procedure:

  • Hydrolysis: Place a small sample of the purified peptide in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization. Re-dissolve the resulting amino acid residue mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis: Inject the prepared sample onto the chiral HPLC system.

  • Data Analysis: Integrate the peak areas for the 'S' (L) and 'R' (D) enantiomers of Methyl 2-amino-3-chloropropanoate. The percentage of the 'R' isomer corresponds to the extent of racemization. It is crucial to run an authentic standard of the racemic amino acid to confirm peak elution times.

Visual Guides

Mechanism of Racemization

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_S_AA (S)-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_S_AA->Oxazolone Cyclization Product_Mix_Ox Mixture of (S)- and (R)-Peptides Oxazolone->Product_Mix_Ox Amine Attack Activated_S_AA_Enol (S)-Amino Acid (Activated) Enolate Enolate (Achiral Intermediate) Activated_S_AA_Enol->Enolate Base (α-H abstraction) Product_Mix_Enol Mixture of (S)- and (R)-Peptides Enolate->Product_Mix_Enol Protonation

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent - Use COMU, HATU, or DIC/OxymaPure Start->Step1 Check1 Racemization still high? Step1->Check1 Step2 Step 2: Scrutinize Base - Use NMM or 2,4,6-collidine - Minimize base equivalents Check2 Racemization still high? Step2->Check2 Step3 Step 3: Optimize Conditions - Lower temperature (0°C) - Use DCM or THF - Minimize pre-activation time End Racemization Minimized Step3->End Check1->Step2 Yes Check1->End No Check2->Step3 Yes Check2->End No

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Optimizing Coupling Efficiency of Hindered Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving sterically hindered amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction outcomes. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on coupling reagents, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with hindered amino acid esters?

Low coupling efficiency is a common issue when working with sterically hindered amino acids and is typically caused by a combination of factors:

  • Steric Hindrance: The core issue is the bulky nature of certain amino acid side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., Aib), or N-methylated amino acids.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group to the amine, slowing down or preventing peptide bond formation.[1][2][3]

  • Inefficient Reagents: Standard coupling reagents, particularly carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), are often not potent enough to overcome the high activation energy required for these demanding couplings.[1][4]

  • Peptide Aggregation: As the peptide chain elongates on a solid support, it can fold into secondary structures and aggregate.[2] This clumping can block reactive sites, hinder the diffusion of reagents, and lead to incomplete reactions and the formation of deletion sequences.[1][2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction time, and temperature play a critical role.[2][3] Inadequate solvation of the peptide-resin complex can exacerbate aggregation and further impede the reaction.[4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For challenging couplings, it is highly recommended to switch from standard carbodiimides to more powerful onium salt-based reagents.[1] These are broadly categorized into aminium/uronium salts and phosphonium salts, which generate highly reactive intermediates capable of overcoming the steric barrier.[1][4]

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly recommended.[5] HATU is particularly effective as it forms a highly reactive OAt ester.[1][4] COMU, an Oxyma-based reagent, offers coupling efficiency comparable or superior to HATU with an improved safety profile, as it is not based on the potentially explosive HOBt or HOAt.[2][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[5] PyAOP, the aza-derivative of PyBOP, often demonstrates higher reactivity.[2] Phosphonium salts are a good choice to avoid potential guanidinylation of the N-terminal amine, a side reaction that can occur with uronium-based reagents.[2]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[2][4][6] This can be achieved in situ using reagents like TFFH or BTFFH.[6][7]

Q3: What is epimerization and how can I minimize it during hindered couplings?

Epimerization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers that are often difficult to separate.[2][5] The activated carboxylic acid is susceptible to base-catalyzed proton abstraction, which facilitates this unwanted side reaction.[5] The risk of epimerization increases as the coupling rate decreases, which is a common problem with hindered residues.[8]

To minimize epimerization:

  • Use Appropriate Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure® are crucial and more effective at suppressing racemization than the older additive, 1-hydroxybenzotriazole (HOBt).[2][5] Reagents that incorporate these structures, such as HATU (HOAt-based) or COMU (Oxyma-based), are preferred.[5]

  • Select the Right Base: The choice and amount of base can significantly influence epimerization.[2] For couplings prone to this side reaction, using a weaker, more sterically hindered base like collidine or N-methylmorpholine (NMM) is recommended over stronger bases like DIPEA.[2][9]

  • Control Reaction Temperature: While gentle heating can help drive slow reactions to completion, it can also increase the rate of epimerization.[4] Reactions should be run at the lowest temperature that allows for efficient coupling.[3]

  • Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of epimerization.[5] In-situ activation, where reagents are added sequentially to the reaction vessel, can minimize this risk.[5]

Q4: How do reaction conditions (solvent, temperature, time) affect coupling efficiency?

Optimizing reaction conditions is critical for overcoming the challenges of hindered couplings.

  • Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, using a mixture of solvents such as DCM/DMF/NMP can be beneficial.[4]

  • Time: Steric hindrance slows down the reaction rate, so extended reaction times are often necessary.[4] Increasing the coupling time from a standard 1-2 hours to several hours, or even overnight, may be required to drive the reaction to completion.[4]

  • Temperature: Gently heating the reaction can help overcome the activation energy barrier of a sluggish coupling.[4] However, this must be balanced against the increased risk of epimerization.[3] An alternative is microwave-assisted peptide synthesis (MA-SPPS), which uses microwave energy to efficiently heat the reaction, driving difficult couplings to completion quickly while potentially minimizing side reactions.[4]

Troubleshooting Guide

Low yields or incomplete reactions are the most common failures in hindered couplings. The following flowchart provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting_Flowchart Start Problem: Low Coupling Yield Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Assess Reactivity Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Switch to HATU, HCTU, COMU, or PyAOP. For extreme cases, use acyl fluorides (TFFH). Check_Reagent->Sol_Reagent No Check_Aggregation Is peptide aggregation likely? Check_Conditions->Check_Aggregation Yes Sol_Conditions Solution: 1. Increase reaction time (2-24h). 2. Gently increase temperature or use microwave. 3. Switch solvent to NMP or DCM/DMF. Check_Conditions->Sol_Conditions No Sol_Aggregation Solution: 1. Use NMP solvent. 2. Incorporate backbone-modifying (e.g., Hmb/Dmb) amino acids. Check_Aggregation->Sol_Aggregation Yes Check_Epimerization Problem: High Epimerization Sol_Epimerization Solution: 1. Use HOAt or Oxyma-based reagents. 2. Switch base from DIPEA to collidine. 3. Lower reaction temperature. Check_Epimerization->Sol_Epimerization

Caption: Troubleshooting flowchart for common coupling issues.

Data Presentation: Coupling Reagent Comparison

The selection of a coupling reagent is a critical decision. The table below summarizes the characteristics of common reagent classes used for hindered amino acid couplings.

Reagent ClassExamplesRelative ReactivityEpimerization RiskKey Advantages & Disadvantages
Carbodiimides DCC, DIC, EDCLowHigh (without additives)Pro: Inexpensive. Con: Often inefficient for hindered couplings; requires additives (HOBt, Oxyma) to suppress epimerization.[1][10]
Aminium/Uronium HBTU, HATU, HCTU, COMUHigh to Very HighLow to ModeratePro: Highly efficient, fast reactions.[5] HATU and COMU are superior for difficult couplings.[2][4] Con: Potential for guanidinylation side reaction; HOBt/HOAt-based reagents can be explosive.[2][5]
Phosphonium PyBOP, PyAOPHighLowPro: Highly efficient, no guanidinylation risk, good for cyclization.[2][5] Con: Can be more expensive than other classes.
Acyl Fluoride Precursors TFFH, BTFFHVery HighVery LowPro: Extremely effective for α,α-disubstituted amino acids (e.g., Aib).[2][6] Minimizes steric hindrance between coupling partners.[7] Con: Reagents can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Hindered Coupling using HATU

This protocol describes a standard approach for coupling a sterically hindered amino acid to a resin-bound peptide using HATU.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For 1 gram of resin (substitution ~0.5 mmol/g), dissolve:

    • Fmoc-protected hindered amino acid (4 equivalents, ~2.0 mmol)

    • HATU (3.9 equivalents, ~1.95 mmol)

    • A non-nucleophilic base such as DIPEA (8 equivalents, ~4.0 mmol) in an appropriate volume of anhydrous DMF.

  • Pre-activation: Allow the mixture to pre-activate by stirring for 1-5 minutes at room temperature.[4] The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling for 45-90 minutes.[4]

  • Monitoring & Washing: After the reaction time, take a small sample of resin beads and perform a ninhydrin test to check for completion (a negative test indicates completion).[2] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Workflow_HATU A 1. Deprotect N-terminus & Wash Resin with DMF B 2. Prepare Activation Mixture: Fmoc-AA-OH + HATU + DIPEA in DMF A->B C 3. Pre-activate for 1-5 min B->C D 4. Add Activation Mix to Resin Agitate for 45-90 min C->D E 5. Perform Ninhydrin Test D->E G Reaction Complete? E->G F 6. Wash Resin with DMF H Proceed to next step F->H G->F Yes (Negative) I Perform Second Coupling (Double Couple) G->I No (Positive) I->D

Caption: Experimental workflow for a HATU-mediated coupling reaction.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This method is reserved for cases where potent onium salt reagents fail, particularly with residues like Aib.

  • Acid Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

  • Add Reagents: Add a fluorinating agent such as TFFH (1.1 equivalents) and a suitable non-nucleophilic base like DIPEA (2.2 equivalents).[3]

  • In-Situ Generation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]

  • Coupling Reaction: Directly add the solution containing the freshly prepared acyl fluoride to the vessel containing the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed for 1-4 hours, or until a completion test (e.g., ninhydrin) is negative. Reaction times may be significantly longer for these couplings.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

References

Technical Support Center: (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark environment at -20°C. It is advisable to prepare stock solutions fresh for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C for a maximum of six months or at -20°C for up to one month to minimize freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound in aqueous solution?

A2: The principal degradation route is the hydrolysis of the methyl ester group. This reaction, catalyzed by both acid and base, results in the formation of (S)-2-amino-3-chloropropanoic acid and methanol.

Q3: How does the pH of the solution affect the stability of this compound?

A3: The stability of this compound is highly dependent on the pH of the solution. The rate of ester hydrolysis is generally at its lowest in the acidic pH range of approximately 3 to 5. The degradation rate increases significantly in strongly acidic conditions and even more dramatically in neutral to alkaline conditions.

Q4: Is it safe to heat solutions of this compound?

A4: Heating aqueous solutions, particularly under neutral or alkaline conditions, will markedly accelerate the rate of hydrolysis. If your experimental protocol requires heating, it is critical to account for the potential degradation of the compound and its impact on your results.

Q5: What are the common indicators of compound degradation?

A5: Degradation can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the emergence of a new peak for (S)-2-amino-3-chloropropanoic acid are indicative of degradation. A noticeable change in the pH of an unbuffered solution can also suggest that hydrolysis is occurring.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions immediately before each experiment. If the assay involves incubation at 37°C, be aware that the rate of hydrolysis will be significantly faster than at room temperature. Consider conducting a time-course experiment to evaluate the compound's stability under your specific assay conditions.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound in the sample or mobile phase.Ensure that the sample is analyzed promptly after preparation. Verify the pH of your mobile phase; a neutral or alkaline pH can lead to on-column degradation. To enhance stability, use a slightly acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid).
Low yield in a synthetic reaction using the compound as a reactant The compound may have degraded before or during the reaction.Use a freshly opened container of the compound or one that has been stored under the recommended conditions. If the reaction is conducted in a basic solution, the rate of ester hydrolysis may compete with the intended reaction. Consider protecting the amino group and utilizing a non-aqueous solvent if your reaction chemistry allows.
Difficulty in dissolving the compound The compound may have absorbed moisture, which can affect its solubility.Store the compound in a desiccator. If solubility issues continue, gentle warming or sonication may be helpful; however, be mindful that this can also accelerate degradation.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are crucial for elucidating degradation pathways and for the development of stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 N HCl.
  • Incubate the solution at 60°C.
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
  • Neutralize the aliquots with an appropriate amount of NaOH before analysis.
  • Analyze the samples by HPLC.

2. Base Hydrolysis:

  • Dissolve a known concentration of the compound in 0.1 N NaOH.
  • Incubate the solution at room temperature (25°C).
  • Due to the faster rate of degradation, withdraw aliquots at shorter intervals (e.g., 0, 5, 15, 30, and 60 minutes).
  • Neutralize the aliquots with a suitable amount of HCl before analysis.
  • Analyze the samples by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).
  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
  • Incubate the solution at room temperature.
  • Withdraw aliquots at various time points and analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known quantity of solid this compound in a controlled temperature oven at 60°C.
  • At specified time points (e.g., 1, 5, 10, and 30 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

  • Prepare a solution of known concentration.
  • Expose the solution to a light source with a known output (e.g., ICH option 1 or 2).
  • Concurrently, maintain a control sample that is protected from light.
  • Withdraw aliquots from both the exposed and control solutions at various time points and analyze by HPLC.

Representative HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_storage Storage and Handling cluster_experiment Experimental Workflow Solid Solid Compound StockSolution Stock Solution Solid->StockSolution Dissolve in appropriate solvent WorkingSolution Working Solution StockSolution->WorkingSolution Dilute to final concentration PrepareFresh Prepare Fresh Solution WorkingSolution->PrepareFresh Use Immediately RunAssay Run Experiment/Assay PrepareFresh->RunAssay Analyze Analyze Results RunAssay->Analyze

Caption: Recommended workflow for handling this compound.

cluster_troubleshooting Troubleshooting Logic InconsistentResults Inconsistent Results? CheckStorage Check Storage Conditions InconsistentResults->CheckStorage Yes CheckpH Check Solution pH InconsistentResults->CheckpH Yes PrepareFresh Prepare Fresh Solutions CheckStorage->PrepareFresh CheckpH->PrepareFresh TimeCourse Run Stability Time-Course PrepareFresh->TimeCourse AdjustProtocol Adjust Experimental Protocol TimeCourse->AdjustProtocol cluster_degradation Primary Degradation Pathway (Hydrolysis) Compound This compound C₄H₉Cl₂NO₂ DegradationProduct (S)-2-amino-3-chloropropanoic acid C₃H₆ClNO₂ Compound->DegradationProduct + H₂O Methanol Methanol CH₄O Compound->Methanol + H₂O Catalysts Accelerated by: - Acidic conditions (pH < 3) - Neutral/Alkaline conditions (pH > 5) - Elevated Temperature Compound->Catalysts

Technical Support Center: Synthesis with β-Chloroalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with β-chloroalanine derivatives in synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of β-chloroalanine derivatives.

Issue 1: Low Yield of the Desired Product and Presence of Unexpected Byproducts

Question: I am performing a reaction with a peptide containing a β-chloroalanine residue and observing a lower than expected yield of my target molecule, along with several new spots on my TLC/peaks in my LC-MS. What could be the cause?

Answer:

The primary causes of low yield and byproduct formation when working with β-chloroalanine derivatives are degradation through elimination and intramolecular cyclization. The presence of basic conditions or nucleophiles can promote these side reactions.

Possible Degradation Pathways:

  • β-Elimination to Dehydroalanine: This is a common pathway, especially under basic conditions, leading to the formation of a reactive dehydroalanine residue. This can occur during peptide coupling steps or deprotection steps.[1][2][3][4][5][6]

  • Aziridine Formation: Intramolecular displacement of the chloride by the amino group can form a reactive aziridine-2-carboxylic acid derivative.[7] This is more likely to occur when the amine is unprotected or during deprotection.

  • Hydrolysis: If using ester derivatives of β-chloroalanine, hydrolysis of the ester can occur, especially under acidic or basic conditions, leading to the free acid which may be less soluble or reactive in the desired manner.[8]

Troubleshooting Steps:

StepActionRationale
1. Analyze Byproducts Characterize the main byproducts using mass spectrometry and NMR.Identify if the major byproduct corresponds to the mass of the dehydroalanine-containing peptide (M-36.5 Da) or an isomer (potential aziridine).
2. Review Reaction pH Carefully control the pH of your reaction. Avoid strongly basic conditions if possible.β-elimination and aziridine formation are often base-catalyzed.[7]
3. Choice of Base If a base is required, consider using a milder, non-nucleophilic base (e.g., 2,4,6-collidine or diisopropylethylamine (DIPEA)) instead of stronger bases like triethylamine (TEA).To minimize the rate of base-mediated elimination.
4. Protecting Group Strategy Ensure the N-terminal amine is appropriately protected (e.g., with Fmoc or Boc) during coupling reactions.A protected amine cannot act as an intramolecular nucleophile to form an aziridine.[9]
5. Temperature Control Run reactions at the lowest effective temperature.Degradation reactions are often accelerated at higher temperatures.
Issue 2: Difficulty in Purifying the Final Product

Question: My final product containing a β-chloroalanine residue is difficult to purify. I see multiple, closely eluting peaks on my HPLC chromatogram.

Answer:

This issue often stems from the formation of closely related impurities during the synthesis or workup.

Possible Causes:

  • Formation of Diastereomers: If the synthesis of the β-chloroalanine derivative itself produced a mixture of stereoisomers, these will be carried through the synthesis.

  • Presence of Isomeric Impurities: The synthesis of β-chloroalanine can sometimes result in the formation of the α-chloro-β-alanine isomer, which will have similar properties and reactivity.[7]

  • On-Column Degradation: If the purification conditions (e.g., solvents containing basic additives like ammonia or TEA) are not optimal, the product can degrade on the chromatography column.

Troubleshooting Steps:

StepActionRationale
1. Analyze Starting Material Verify the purity and isomeric integrity of your starting β-chloroalanine derivative using chiral chromatography or NMR.Ensures that impurities are not introduced from the beginning.
2. Optimize Purification pH Use a neutral or slightly acidic mobile phase for HPLC purification (e.g., water/acetonitrile with 0.1% formic acid or TFA).Minimizes base-catalyzed degradation on the column.
3. Use Fresh Solvents Prepare fresh mobile phases for purification.Old solvents can absorb atmospheric CO2 (acidic) or may contain degraded additives.
4. Monitor Fractions Analyze collected fractions immediately to confirm the identity and purity of the desired product.Prevents degradation of the purified product in the collection solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for N-protected β-chloroalanine derivatives during peptide synthesis?

A1: The two primary degradation pathways are:

  • β-Elimination: Under basic conditions (e.g., during Fmoc deprotection with piperidine or during coupling with a tertiary amine base), the proton on the α-carbon can be abstracted, leading to the elimination of HCl and the formation of a dehydroalanine residue.

  • Aziridine Formation: If the N-terminal protecting group is labile, the free amine can act as an internal nucleophile, displacing the chloride to form a strained aziridine ring. This is particularly a risk during final deprotection steps if the conditions are not carefully controlled.[7]

Q2: How can I minimize the formation of dehydroalanine during my synthesis?

A2: To minimize dehydroalanine formation:

  • Use the mildest possible basic conditions.

  • Keep reaction temperatures low.

  • Minimize the time the derivative is exposed to basic conditions.

  • Consider using protecting groups for the β-chloroalanine side chain if the synthesis allows, though this is not standard practice and would require custom synthesis.

Q3: Is β-chloroalanine stable in aqueous solutions?

A3: The stability of β-chloroalanine and its derivatives in aqueous solution is pH-dependent. In neutral or acidic aqueous solutions, it is relatively stable. However, in basic aqueous solutions, it can degrade via elimination or hydrolysis. It is recommended to prepare aqueous solutions fresh and store them at low temperatures.[10][11]

Q4: What analytical techniques are best for monitoring the degradation of β-chloroalanine derivatives?

A4: A combination of techniques is ideal:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can monitor the disappearance of your starting material and the appearance of degradation products. The mass difference will help identify the pathway (e.g., a loss of ~36.5 Da indicates dehydroalanine formation).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to observe the disappearance of the characteristic protons of the β-chloroalanine residue and the appearance of new signals corresponding to degradation products like the vinyl protons of dehydroalanine.

  • TLC (Thin-Layer Chromatography): A quick and easy way to visually monitor the progress of the reaction and the formation of byproducts.[12]

Degradation Pathways and Experimental Workflows

Degradation Pathways

The following diagrams illustrate the key degradation pathways of β-chloroalanine derivatives.

DegradationPathways cluster_main β-Chloroalanine Derivative (in Peptide) cluster_products Degradation Products BCA R-NH-CH(CH₂Cl)-CO-R' DHA Dehydroalanine Derivative R-NH-C(=CH₂)-CO-R' BCA->DHA β-Elimination (+ Base, - HCl) AZI Aziridine Derivative R-N-CH(CH₂)-CO-R' BCA->AZI Intramolecular Cyclization (- HCl)

Caption: Major degradation pathways of β-chloroalanine derivatives.

Experimental Workflow for Stability Analysis

This workflow outlines a general procedure for assessing the stability of a β-chloroalanine derivative under specific synthetic conditions.

StabilityWorkflow prep Prepare Stock Solution of β-Chloroalanine Derivative setup Set up Parallel Reactions (e.g., different bases, temps) prep->setup sample Take Aliquots at Time Points (t=0, 1h, 4h, 24h) setup->sample quench Quench Reaction (e.g., with acid) sample->quench analyze Analyze by LC-MS quench->analyze data Quantify Remaining Derivative and Degradation Products analyze->data report Generate Stability Profile (Table and Plot) data->report

Caption: Workflow for kinetic analysis of β-chloroalanine derivative stability.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a stability study. The values are illustrative and should be determined experimentally.

Table 1: Stability of N-Fmoc-β-chloroalanine Methyl Ester under Various Basic Conditions

ConditionBase (1.2 eq)SolventTemp (°C)% Remaining after 4hMajor Degradation Product
1TriethylamineDCM2565%Dehydroalanine Derivative
2DIPEADCM2585%Dehydroalanine Derivative
32,4,6-CollidineDCM2592%Dehydroalanine Derivative
4Piperidine (20%)DMF25<5%Dehydroalanine Derivative
5DIPEADCM095%Dehydroalanine Derivative

Experimental Protocols

Protocol 1: Monitoring β-Elimination by LC-MS

Objective: To quantify the rate of dehydroalanine formation from an N-protected β-chloroalanine derivative in the presence of a base.

Materials:

  • N-Fmoc-β-chloroalanine methyl ester

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Methanol

  • Trifluoroacetic acid (TFA) for quenching

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-Fmoc-β-chloroalanine methyl ester in anhydrous DCM.

  • Reaction Setup: In a 10 mL round-bottom flask, add 5 mL of the stock solution.

  • Time Zero Sample (t=0): Withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of methanol with 0.1% TFA, and immediately analyze by LC-MS.

  • Initiate Reaction: Add 1.2 molar equivalents of DIPEA to the reaction flask and start a timer.

  • Time-Course Sampling: Withdraw 100 µL aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h). Quench each aliquot immediately as described in step 3.

  • LC-MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 10 minutes.

    • Monitor the ion corresponding to the starting material and the ion corresponding to the dehydroalanine product (M-HCl).

  • Data Analysis: Integrate the peak areas for the starting material and the product at each time point. Calculate the percentage of remaining starting material and the percentage of product formed over time.

Protocol 2: Synthesis of a Dehydroalanine Dipeptide via β-Elimination

Objective: To synthesize a dipeptide containing a dehydroalanine residue from a β-chloroalanine precursor.[1][13]

Materials:

  • N-Boc-Gly-β-Cl-Ala-OMe (N-Boc-glycyl-β-chloroalanine methyl ester)

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolution: Dissolve 1 mmol of N-Boc-Gly-β-Cl-Ala-OMe in 10 mL of THF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 1.5 mmol (1.5 equivalents) of triethylamine dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexanes), observing the disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 20 mL of 5% citric acid solution, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-Boc-Gly-Δ-Ala-OMe.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the vinyl protons of the dehydroalanine residue.

References

Technical Support Center: Troubleshooting Aggregation in Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aggregation of peptides containing hydrophobic residues is a significant experimental hurdle. This guide provides practical solutions and in-depth answers to common challenges encountered during the handling and synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What causes my hydrophobic peptide to aggregate?

A1: Peptide aggregation is primarily driven by the tendency of hydrophobic amino acid side chains (e.g., Leucine, Valine, Isoleucine, Phenylalanine) to minimize their contact with water.[1] This leads to the self-association of peptide molecules.[1] Key factors that promote aggregation include:

  • Amino Acid Composition: A high percentage of hydrophobic residues is the main driver.[1][2][3]

  • Peptide Length: Longer peptides have a greater tendency to aggregate due to increased hydrophobic surface area.[2]

  • pH and Net Charge: Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[4][5]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[6]

  • Temperature: Elevated temperatures can sometimes increase solubility, but can also promote aggregation depending on the peptide sequence.[4]

  • Ionic Strength: The presence and concentration of salts can either stabilize or destabilize the peptide, affecting its solubility.[4]

Q2: I can't dissolve my lyophilized hydrophobic peptide. What should I do?

A2: A systematic approach is recommended. Always start with a small test aliquot of your peptide before attempting to dissolve the entire sample.[7][8][9] For hydrophobic peptides, which are often neutral, direct dissolution in aqueous buffers is frequently unsuccessful. The recommended strategy involves using an organic solvent to first solubilize the peptide, followed by a careful dilution into your aqueous buffer of choice.[7][10][11]

Q3: Which organic solvent is best for my hydrophobic peptide?

A3: The choice of organic solvent is critical and can depend on your specific peptide sequence and downstream application. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Isopropanol.[2][10]

  • DMSO is a powerful solvent but should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize these residues.[2][10]

  • DMF is a good alternative to DMSO, especially for peptides with oxidation-sensitive residues.[2][10]

  • ACN, Methanol, or Isopropanol are also effective but might be less potent than DMSO or DMF for highly hydrophobic peptides.[10]

Q4: My peptide precipitates when I dilute the organic solvent with my aqueous buffer. How can I prevent this?

A4: This is a common issue that occurs when the peptide's solubility limit is exceeded in the final aqueous solution. To mitigate this, add the dissolved peptide solution drop-wise into the gently vortexing aqueous buffer.[12] This avoids localized high concentrations that can lead to precipitation. If precipitation still occurs, it may be necessary to re-lyophilize the peptide and attempt dissolution at a lower final concentration.[7]

Q5: Can I use additives to improve the solubility of my peptide?

A5: Yes, several additives can help to disrupt aggregation.

  • Chaotropic Agents: Guanidine hydrochloride (6 M) or urea (8 M) can be very effective at disrupting the hydrogen bonds that contribute to aggregation.[9][10] However, these are denaturing agents and may interfere with biological assays.[7]

  • Acidic/Basic Solutions: For peptides with a net positive charge, a small amount of acetic acid or trifluoroacetic acid (TFA) can aid dissolution.[10][12] For negatively charged peptides, ammonium hydroxide or ammonium bicarbonate can be used.[7][12]

  • Structure-Disrupting Solvents: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) can disrupt tertiary structures while preserving secondary structures, which can be useful in some applications.[10]

Q6: How can I detect and characterize aggregation in my peptide sample?

A6: Several methods, ranging from simple to more complex, can be used to assess peptide aggregation:[1]

  • Visual Inspection: The simplest method is to look for cloudiness, particulates, or gel-like formation in your solution.[1][7]

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregates.[13]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to amyloid-like fibril structures, a common form of peptide aggregation.

Troubleshooting Guides

Guide 1: Dissolving a Lyophilized Hydrophobic Peptide

This guide provides a step-by-step workflow for solubilizing a challenging hydrophobic peptide.

cluster_start Start: Lyophilized Peptide cluster_solubility_test Step 1: Initial Solubility Test cluster_organic_solvent Step 2: Organic Solvent Dissolution cluster_dilution Step 3: Aqueous Dilution cluster_troubleshoot Step 4: Further Troubleshooting cluster_end End Result Start Small Aliquot of Lyophilized Peptide Test_Water Attempt to dissolve in sterile water/buffer Start->Test_Water Check_Soluble1 Is it soluble? Test_Water->Check_Soluble1 Choose_Solvent Choose Organic Solvent (e.g., DMSO, DMF) Check_Soluble1->Choose_Solvent No Success Peptide Solubilized Check_Soluble1->Success Yes Dissolve_Organic Dissolve peptide in minimal amount of organic solvent Choose_Solvent->Dissolve_Organic Sonicate Briefly sonicate if needed Dissolve_Organic->Sonicate Dilute Add drop-wise to vortexing aqueous buffer Sonicate->Dilute Check_Soluble2 Is the final solution clear? Dilute->Check_Soluble2 Use_Additives Consider chaotropic agents (Gdn-HCl, Urea) Check_Soluble2->Use_Additives No Check_Soluble2->Success Yes Failure Re-evaluate Conditions (Lower concentration, different solvent/buffer) Use_Additives->Failure

Caption: Workflow for dissolving hydrophobic peptides.

Table 1: Solvent Selection Guide for Hydrophobic Peptides
Peptide CharacteristicRecommended First-Line SolventSecond-Line Options & Considerations
Neutral, Highly Hydrophobic (>50% hydrophobic residues) DMSO or DMF (minimal volume)[7][10]Acetonitrile, Methanol, Isopropanol.[10] For Cys/Met-containing peptides, use DMF instead of DMSO to prevent oxidation.[2][10]
Basic (Net Positive Charge) 10-25% Acetic Acid[10][12]0.1% TFA.[7] Dilute with water after initial dissolution.
Acidic (Net Negative Charge) 10% NH₄OH or Ammonium Bicarbonate[7]Dilute with water. Avoid basic solutions for peptides with free Cysteine.[11][14]
Prone to Aggregation (Known Issue) 6 M Guanidine HCl or 8 M Urea[9][10]These are strong denaturants and may not be compatible with all experimental systems.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[7] Centrifuge the vial briefly to collect all the powder at the bottom.[7]

  • Initial Test: Weigh a small, known amount of the peptide for a trial dissolution.

  • Solvent Addition (Organic First):

    • Based on the peptide's properties (see Table 1), add a minimal amount of the appropriate organic solvent (e.g., 10-50 µL of DMSO) to the peptide.[2]

    • Vortex gently to dissolve. If the peptide does not fully dissolve, brief sonication in a water bath can be applied (e.g., 3 cycles of 10 seconds).[7]

  • Aqueous Dilution:

    • Prepare your desired aqueous buffer.

    • While gently vortexing the buffer, add the peptide-organic solvent mixture drop-by-drop.[12]

  • Final Assessment:

    • Inspect the solution for any signs of precipitation or cloudiness. A properly solubilized peptide should result in a clear solution.[7]

    • If the solution is clear, it is ready for use. If not, consider starting over with a lower target concentration or a different solvent system.

Protocol 2: On-Resin Strategies to Mitigate Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS can lead to incomplete reactions and low purity of the final product.[3] Several strategies can be employed to disrupt on-resin aggregation.

cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome SPPS_Start Growing Peptide Chain on Resin Aggregation On-Resin Aggregation Occurs (β-sheet formation) SPPS_Start->Aggregation Pseudo Incorporate Pseudoproline Dipeptides Aggregation->Pseudo Hmb Use Backbone Protection (e.g., Hmb/Dmb) Aggregation->Hmb Solvent Change Solvent System (e.g., NMP, 'Magic Mixture') Aggregation->Solvent Temp Elevated Temperature (Microwave Synthesis) Aggregation->Temp Outcome Disrupted Aggregation & Improved Synthesis Efficiency Pseudo->Outcome Hmb->Outcome Solvent->Outcome Temp->Outcome

Caption: Strategies to address on-resin peptide aggregation.

Table 2: Comparison of On-Resin Anti-Aggregation Strategies
StrategyMechanism of ActionWhen to UseKey Considerations
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[15][16]For sequences containing Ser, Thr, or Cys, especially before hydrophobic clusters.[15]The native residue is regenerated during the final cleavage step.[15]
Backbone Protection (Hmb/Dmb groups) A protecting group on the amide nitrogen physically prevents inter-chain hydrogen bonding.[15][16]For long or particularly difficult hydrophobic sequences. Can be inserted every 6-7 residues.[15]Can be difficult to couple onto the protected amino acid.[16]
Chaotropic Salt Washes Salts like LiCl or NaClO₄ disrupt secondary structures before the coupling step.[15][16]When aggregation is detected mid-synthesis (e.g., poor coupling).The salt must be thoroughly washed away before adding coupling reagents.[15]
"Magic Mixture" Solvents A mixture of DCM/DMF/NMP (1:1:1) or the use of NMP instead of DMF improves solvation of the peptide chain.[15][17]As a general strategy for known "difficult" sequences.NMP is generally a better solvent for growing peptide chains than DMF.[15]
Microwave-Assisted Synthesis Elevated temperatures increase reaction kinetics and can help disrupt aggregates.[15]For accelerating synthesis and overcoming difficult coupling steps.Care must be taken with heat-sensitive residues to avoid racemization.[15]

References

Technical Support Center: Synthesis Challenges with Steric Hindrance from Chlorine Atoms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered due to steric hindrance from chlorine atoms in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution (SN2) reaction failing or giving low yields with a substrate containing a chlorine atom?

A1: Steric hindrance is a primary reason for the failure of SN2 reactions. The SN2 mechanism involves a backside attack on the electrophilic carbon. If the chlorine atom is on a tertiary carbon, or if there are bulky groups near the reaction center, the nucleophile is physically blocked from approaching the carbon atom.[1][2][3][4][5] This crowding destabilizes the transition state, increasing the activation energy and dramatically slowing down or preventing the reaction.[4] For instance, the reaction rate decreases significantly as the substitution on the carbon atom increases from primary to secondary to tertiary.[2][4]

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an aryl chloride is inefficient. Could steric hindrance be the cause?

A2: Yes, steric hindrance from chlorine atoms, especially those in the ortho position to the carbon-halide bond, can significantly impede cross-coupling reactions.[6][7] The key steps in the catalytic cycle, such as oxidative addition of the aryl chloride to the palladium catalyst, can be slowed down by bulky substituents.[8] Furthermore, steric crowding can hinder the subsequent transmetalation and reductive elimination steps required to form the desired product.[9]

Q3: How can I overcome steric hindrance in palladium-catalyzed cross-coupling reactions involving hindered aryl chlorides?

A3: Several strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is a common and effective solution.[10] Ligands like biaryl phosphines (e.g., those developed by Buchwald) can promote the oxidative addition step and stabilize the catalytic species.[8][9] The steric bulk on the ligand itself can facilitate the reductive elimination step.[9]

  • Catalyst System: In some cases, switching to a different metal catalyst, such as a nickel-based system, can be beneficial for coupling sterically demanding substrates.[7] Iron-catalyzed cross-coupling has also emerged as a cost-effective and non-toxic alternative for aryl chlorides.[11]

  • Reaction Conditions: Optimizing reaction conditions is crucial. This can include increasing the reaction temperature, sometimes with the use of microwave heating to accelerate slow reactions.[12][13] The choice of solvent and base can also have a significant impact on the reaction outcome.[14]

Q4: Are there alternatives to traditional cross-coupling for forming bonds with sterically hindered chlorinated compounds?

A4: Yes, alternative methods are being developed. For example, reductive etherification methods can synthesize hindered ethers without requiring transition metals, avoiding issues like β-hydride elimination that can occur with sterically congested substrates.[15] For C-C bond formation, iron-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides is a viable protocol.[11]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Amination of a Hindered Aryl Chloride

If you are experiencing low yields in a Buchwald-Hartwig amination reaction with a sterically hindered aryl chloride, follow this troubleshooting workflow.

G start Low Yield in Hindered Aryl Chloride Amination check_ligand Is the phosphine ligand appropriate for hindered substrates? (e.g., bulky biaryl phosphine) start->check_ligand change_ligand Action: Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands). check_ligand->change_ligand No check_conditions Are the reaction temperature and time sufficient? check_ligand->check_conditions Yes change_ligand->check_conditions increase_temp Action: Increase temperature. Consider using a high-boiling solvent or microwave heating. check_conditions->increase_temp No check_base Is the base strong enough but not too hindered? (e.g., NaOtBu, K3PO4) check_conditions->check_base Yes increase_temp->check_base change_base Action: Screen different bases. A stronger, less-hindered base might be required. check_base->change_base No check_catalyst Is the palladium precursor and loading optimal? check_base->check_catalyst Yes change_base->check_catalyst optimize_catalyst Action: Increase catalyst loading or try a different Pd source (e.g., Pd(OAc)2, Pd2(dba)3). check_catalyst->optimize_catalyst No alternative_metal Consider alternative catalysts (e.g., Ni-based systems). check_catalyst->alternative_metal Yes optimize_catalyst->alternative_metal

Caption: Troubleshooting workflow for low-yield amination reactions.

Data Presentation

The choice of ligand is critical for overcoming the steric hindrance of ortho-chloro substituents in cross-coupling reactions. The following table summarizes the impact of ligand choice on the yield of a representative Buchwald-Hartwig amination.

Aryl Chloride SubstrateAmineLigandCatalyst SystemTemp (°C)Yield (%)Reference
2-Chlorotoluenen-HexylamineRuPhosPd(OAc)₂ / NaOtBu10095Buchwald et al.
2-Chlorotoluenen-HexylamineP(o-tolyl)₃Pd(OAc)₂ / NaOtBu100<5Buchwald et al.
2,6-DimethylchlorobenzeneMorpholineBrettPhosPd₂(dba)₃ / NaOtBu11098Buchwald et al.
2,6-DimethylchlorobenzeneMorpholinePPh₃Pd₂(dba)₃ / NaOtBu1100Buchwald et al.

Note: Data is illustrative, based on typical results reported in the literature for similar systems.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of a Sterically Hindered Aryl Chloride

This protocol provides a starting point for the Buchwald-Hartwig amination of a sterically hindered aryl chloride. Optimization of reagents and conditions may be necessary.

  • Glovebox Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate bulky phosphine ligand (e.g., a biaryl phosphine, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents) to a dry reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the sterically hindered aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane). The reaction concentration is typically between 0.1 M and 1.0 M.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

The diagram below illustrates the catalytic cycle for the Buchwald-Hartwig amination. Steric hindrance from a chlorine atom (Cl) on the aryl group (Ar) can significantly slow down the oxidative addition step.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-limiting for Ar-Cl) Pd(0)L2->Oxidative_Addition + Ar-Cl Pd(II)_Complex (L)2Pd(Ar-Cl)(HNR'R'') Oxidative_Addition->Pd(II)_Complex Base_Assisted_Deprotonation Base-Assisted Deprotonation Pd(II)_Complex->Base_Assisted_Deprotonation + Base, + HNR'R'' Amido_Complex (L)2Pd(Ar-Cl)(NR'R'') Base_Assisted_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Decision Logic for Overcoming Steric Hindrance

This diagram outlines a logical approach for selecting a strategy to overcome steric hindrance in a synthesis involving a chlorinated substrate.

G start Reaction Failing Due to Steric Hindrance (Cl) reaction_type What is the reaction type? start->reaction_type sn2 S(N)2 Substitution reaction_type->sn2 S(N)2 cross_coupling Cross-Coupling reaction_type->cross_coupling Pd/Ni-catalyzed other Other (e.g., Acylation) reaction_type->other Other sn2_sol Change to S(N)1 conditions? (polar protic solvent) Redesign synthesis? sn2->sn2_sol cc_sol Optimize Ligand/Catalyst (Bulky Ligands, Ni/Fe catalyst) Increase Temperature cross_coupling->cc_sol other_sol Use more reactive reagents (e.g., Benzoyl Triflate) Use specific promoters (e.g., TMEDA) other->other_sol

Caption: Strategy selection for sterically hindered reactions.

References

Technical Support Center: Purification of Peptides Containing (S)-Methyl 2-amino-3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that incorporate the non-natural amino acid (S)-Methyl 2-amino-3-chloropropanoate, herein referred to as Ala(3-Cl)-OMe. The presence of an electrophilic β-chloro group on the alanine side chain introduces specific challenges related to stability and potential side reactions during standard purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for peptides containing Ala(3-Cl)-OMe?

A1: The main stability concern is the reactivity of the C-Cl bond on the β-carbon of the amino acid side chain. This bond is susceptible to nucleophilic attack and elimination reactions, particularly under basic or neutral pH conditions. Two primary degradation pathways are of concern:

  • Intramolecular Cyclization: The peptide backbone nitrogen can attack the β-carbon, displacing the chloride to form a highly reactive aziridine ring intermediate. This intermediate can then be opened by various nucleophiles.

  • Elimination: Under basic conditions, elimination of hydrogen chloride (HCl) can occur to form a dehydroalanine (Dha) residue within the peptide sequence.[1][2]

Q2: Is the Ala(3-Cl)-OMe residue stable during standard TFA cleavage from the resin?

A2: The residue is generally stable during the short, strongly acidic conditions of a standard trifluoroacetic acid (TFA) cleavage cocktail.[3][4] However, the choice of scavengers is critical to prevent modification of other sensitive residues, which could complicate the subsequent purification. For instance, using triisopropylsilane (TIS) is effective for scavenging carbocations generated during deprotection.[5][6]

Q3: How does the Ala(3-Cl)-OMe residue affect the peptide's behavior in reverse-phase HPLC?

A3: The Ala(3-Cl)-OMe residue adds a moderate level of hydrophobicity due to the methyl ester and the chloro group. Its primary impact, however, is not on retention time but on the potential for on-column degradation if conditions are not optimized. The acidic environment of typical RP-HPLC mobile phases (e.g., 0.1% TFA in water/acetonitrile) is generally favorable as it keeps the peptide's amino groups protonated, reducing the likelihood of intramolecular cyclization.[7]

Q4: What are the key impurities I should expect in my crude peptide?

A4: Besides standard impurities from solid-phase peptide synthesis (SPPS) such as deletion sequences, truncated peptides, and products of incomplete deprotection, you should specifically look for byproducts related to the Ala(3-Cl)-OMe residue.[7] These include:

  • Dehydroalanine (Dha) peptide: A mass difference of -36.5 Da (loss of HCl) from the target peptide.

  • Hydroxylated peptide: A mass difference of -18.5 Da (Cl replaced by OH), which could arise from the reaction of the chloro-group or the aziridine intermediate with water.

  • Adducts: If the aziridine intermediate forms, it can react with nucleophiles like water or trifluoroacetate from the mobile phase.

Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
  • Problem: The analytical HPLC of the crude or purified peptide shows multiple unexpected peaks close to the main product peak.

  • Probable Causes & Solutions:

Probable CauseDiagnostic ApproachRecommended Solution
Dehydroalanine (Dha) Formation Analyze peaks by LC-MS. Look for a mass corresponding to [M-36.5]+ or [M-HCl]+. Dha-containing peptides often elute slightly earlier than the parent peptide.[8][9]This side reaction is more common under basic conditions. Ensure the peptide is maintained in an acidic environment (pH 2-4) during workup and purification. If elimination occurred during synthesis or cleavage, re-synthesis with optimized protocols may be necessary.
Aziridine Intermediate Formation & Subsequent Reactions Analyze peaks by LC-MS. Look for masses corresponding to hydrolysis ([M-18.5]+, Cl replaced by OH) or other adducts (e.g., addition of TFA, [M+114]+).Avoid exposing the peptide to neutral or basic pH for extended periods. Perform purification at a lower temperature (e.g., 4-10 °C) to minimize on-column reactions. Use a steeper gradient to reduce the run time.
Oxidation Check for masses corresponding to [+16] (methionine, tryptophan) or [+32].Use scavengers like 1,2-ethanedithiol (EDT) or 3,6-dioxa-1,8-octanedithiol (DODT) in the cleavage cocktail.[3][10] Keep the peptide solution under an inert atmosphere (argon or nitrogen) if possible.
Standard SPPS Impurities Compare the chromatogram to standards if available. Use MS/MS to sequence the impurity peaks to identify deletion or truncated sequences.[11][12]Optimize the SPPS protocol (e.g., double coupling, use of stronger coupling agents). Use a shallower gradient during preparative HPLC to improve resolution between the target peptide and closely related impurities.[13][14]
Issue 2: Low or No Recovery of Peptide After Preparative HPLC
  • Problem: The expected peptide product is not found in the collected fractions, or the yield is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseDiagnostic ApproachRecommended Solution
Peptide Precipitation The peptide may be poorly soluble in the initial mobile phase, causing it to precipitate at the head of the column.Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, neat formic acid) before diluting with the initial mobile phase. Ensure the final injection solvent is compatible with the mobile phase.
Irreversible Adsorption The peptide is highly hydrophobic or has strong secondary interactions with the stationary phase.After the run, wash the column with a strong solvent like isopropanol or 100% acetonitrile to check for late-eluting product. Consider using a different stationary phase (e.g., C8 or C4 instead of C18) or a different ion-pairing agent.
On-Column Degradation The peptide is degrading during the purification run.Reduce the purification run time by using a steeper gradient. Lower the column temperature. Ensure the mobile phase is sufficiently acidic (0.1% TFA is standard).
Data Presentation: Purification Strategy Comparison

The following table provides a hypothetical comparison of purification outcomes for a 15-mer peptide containing one Ala(3-Cl)-OMe residue under standard and optimized conditions.

ParameterCondition A: Standard RP-HPLCCondition B: Optimized RP-HPLC for Chloro-Peptides
Column C18, 5 µm, 100 ÅC18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min15-55% B over 30 min (steeper, targeted)
Temperature 25 °C (Ambient)10 °C (Cooled)
Crude Purity ~65%~65%
Final Purity 90.2%98.5%
Recovery Yield 15%35%
Major Impurities Deletion sequence (3%), Dha-peptide (4%), Hydrolyzed peptide (2%)Deletion sequence (1%), Dha-peptide (<0.5%)
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
  • System Preparation: Use a standard analytical HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified peptide in 1 mL of Mobile Phase A. If solubility is an issue, dissolve in a minimal amount of acetonitrile or DMSO first, then dilute.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30 °C.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject 10-20 µL of the sample. Integrate the peaks to determine the relative purity. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the main peak and any impurities.

Protocol 2: Preparative RP-HPLC Purification
  • System Preparation: Use a preparative HPLC system with a fraction collector.

  • Column: Select a preparative C18 column of appropriate size for the sample load (e.g., 21.2 x 250 mm).

  • Mobile Phases: Prepare fresh, large volumes of Mobile Phase A and B as described above.

  • Sample Loading: Dissolve the crude peptide in the minimum volume of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA, or containing DMSO if necessary). The injection volume should not exceed 5% of the column volume.

  • Purification Conditions:

    • Flow Rate: Adjust according to the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

    • Gradient: Use a shallow, targeted gradient based on the retention time from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient of 30-50% B over 40 minutes may be effective.

    • Temperature: Use a column cooling unit set to 10-15 °C to minimize potential on-column degradation.

  • Fraction Collection: Collect fractions based on the UV signal.

  • Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level (>95% or >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

Experimental Workflow

Caption: General workflow for the purification of peptides containing Ala(3-Cl)-OMe.

Troubleshooting Logic for Unexpected HPLC Peaks

troubleshooting_hplc Start Unexpected Peak(s) in HPLC Check_Mass Analyze by LC-MS What is the mass? Start->Check_Mass Mass_Loss_36 Mass = [M - 36.5] (Loss of HCl) Check_Mass->Mass_Loss_36 Yes Mass_Loss_18 Mass = [M - 18.5] (Cl to OH) Check_Mass->Mass_Loss_18 No Check_Mass->Mass_Loss_18 Yes Mass_Plus_16 Mass = [M + 16] (Oxidation) Check_Mass->Mass_Plus_16 Yes Mass_Other Other Mass (e.g., Deletion Sequence) Check_Mass->Mass_Other Yes Cause_Dha Cause: Dehydroalanine Formation Mass_Loss_36->Cause_Dha Mass_Loss_18->Mass_Plus_16 No Cause_Hydrolysis Cause: Hydrolysis/ Aziridine Intermediate Mass_Loss_18->Cause_Hydrolysis Mass_Plus_16->Mass_Other No Cause_Oxidation Cause: Oxidation Mass_Plus_16->Cause_Oxidation Cause_SPPS Cause: SPPS-related Impurity Mass_Other->Cause_SPPS

Caption: Decision tree for troubleshooting unexpected peaks in chloro-peptide purification.

Potential Side Reaction Pathways

side_reactions Start_Peptide Peptide-Ala(3-Cl)-OMe (Target Product) Aziridine Aziridine Intermediate (Highly Reactive) Start_Peptide->Aziridine Intramolecular Cyclization (e.g., neutral pH) Dha_Peptide Peptide-Dha-OMe (Dehydroalanine) Start_Peptide->Dha_Peptide Elimination (-HCl) (Base-catalyzed) Hydrolyzed_Peptide Peptide-Ser-OMe (Hydrolysis Product) Aziridine->Hydrolyzed_Peptide Nucleophilic Attack (H2O)

Caption: Key potential side reaction pathways for peptides with Ala(3-Cl)-OMe.

References

Technical Support Center: Managing Incomplete Coupling of Chlorinated Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incomplete coupling of chlorinated amino acid building blocks during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of chlorinated amino acids often inefficient?

A1: The coupling of chlorinated amino acids can be inefficient due to a combination of steric hindrance and electronic effects. The chlorine atom increases the steric bulk of the amino acid side chain, which can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Additionally, the electron-withdrawing nature of chlorine can reduce the nucleophilicity of the α-amino group of the chlorinated residue when it is the N-terminal residue, slowing down the coupling reaction.

Q2: Which coupling reagents are most effective for chlorinated amino acids?

A2: For sterically hindered and electronically deactivated amino acids like chlorinated variants, high-potency coupling reagents are recommended.[2] Aminium/uronium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents like DCC or DIC.[2][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices for overcoming difficult couplings.[4] HATU is often considered a superior reagent for many challenging coupling reactions.[2][4]

Q3: What are the potential side reactions when working with chlorinated amino acids?

A3: A potential side reaction is the elimination of HCl (dehydrohalogenation) from the chlorinated side chain, especially under extended exposure to basic conditions, which can lead to the formation of dehydroamino acid derivatives. While not specific to chlorinated amino acids, other common SPPS side reactions like racemization and aggregation can be exacerbated by the slow coupling kinetics associated with these residues.[1][5][6]

Q4: How can I reliably detect incomplete coupling?

A4: The most common method for detecting incomplete coupling is the use of colorimetric tests that detect free primary amines on the resin. The Kaiser test (ninhydrin test) is highly sensitive for primary amines, producing a deep blue color in their presence.[1][7] For N-terminal proline or other secondary amines, the chloranil test is a suitable alternative.[7][8] It is crucial to perform these tests after each coupling step involving a chlorinated amino acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Positive Kaiser Test After Coupling a Chlorinated Amino Acid

Q: My Kaiser test is strongly positive (dark blue beads) after a standard coupling protocol for a chlorinated amino acid. What should I do?

A: A strong positive Kaiser test indicates a significant amount of unreacted N-terminal amine, meaning the coupling has failed or is highly incomplete.[1]

Recommended Actions:

  • Recouple Immediately: Do not proceed to the next deprotection step. Perform a second coupling (a "double coupling") using a fresh solution of activated chlorinated amino acid.[7]

  • Optimize Coupling Reagent: If you are using a standard reagent like HBTU or DIC/HOBt, switch to a more potent one. HATU, HCTU, or COMU are highly recommended for sterically hindered residues.[3][9]

  • Extend Reaction Time: Sterically hindered couplings are slower.[9] Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent, for example, increasing from 3 equivalents to 5 equivalents relative to the resin loading capacity.

Issue 2: Weakly Positive Kaiser Test or Inconsistent Results

Q: The Kaiser test result is ambiguous (light blue solution, but beads are not intensely colored). How do I proceed?

A: An ambiguous result suggests that the coupling is nearly complete but a small fraction of peptide chains remain unreacted. This can lead to deletion peptide impurities which are often difficult to separate during purification.

Recommended Actions:

  • Perform a Double Coupling: It is often prudent to perform a second coupling to drive the reaction to completion.

  • Capping: If a second coupling is not desired or is also incomplete, you must "cap" the unreacted amines.[1][7] This involves acetylating the free amino groups to prevent them from reacting in subsequent coupling steps. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF. After capping, the Kaiser test should be negative.[1]

Issue 3: Repeated Coupling Failures with a Specific Chlorinated Amino Acid

Q: I have tried double coupling with HATU and extended reaction times, but a specific chlorinated amino acid still fails to couple completely. What other strategies can I try?

A: This indicates a severely difficult coupling, which may be due to a combination of the chlorinated residue's properties and aggregation of the growing peptide chain on the resin.[1]

Recommended Actions:

  • Change the Solvent: If you are using DMF, switch to N-methylpyrrolidone (NMP), which has superior solvating properties and can help disrupt peptide aggregation.[9] In some cases, adding a small percentage of a chaotropic salt like lithium chloride (LiCl) can further improve solvation.

  • Elevated Temperature: Gentle heating (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[9] This should be done cautiously as it can increase the risk of racemization.[2] Microwave-assisted peptide synthesis (MASPPS) is a highly effective technique for driving difficult couplings to completion quickly by utilizing microwave energy for rapid heating.[9][10]

  • In Situ Neutralization: Use a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) during the coupling reaction to ensure the N-terminal amine of the peptide-resin remains in its free, nucleophilic form.[4]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following tables provide a summary of hypothetical coupling efficiencies to guide reagent selection.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Chlorinated Amino Acid

Coupling ReagentAdditiveCoupling Time (h)Single Coupling Efficiency (%)Double Coupling Efficiency (%)
DICHOBt265-7585-90
HBTUHOBt280-8895-98
HCTU6-Cl-HOBt290-95>99
HATUHOAt295-98>99
COMUOxyma Pure294-97>99

Data are representative estimates for coupling Fmoc-L-4-chlorophenylalanine to a growing peptide chain on a solid support.

Table 2: Effect of Reaction Conditions on Coupling Efficiency using HATU

ConditionValueCoupling Efficiency (%)Notes
Standard2 h, 25°C, DMF96Baseline for comparison.
Extended Time8 h, 25°C, DMF>99Effective for moderately difficult couplings.
Elevated Temp.2 h, 50°C, DMF>99Use with caution due to racemization risk.
Solvent Change2 h, 25°C, NMP98NMP can disrupt peptide aggregation.
Microwave10 min, 75°C, DMF>99Highly efficient but requires specialized equipment.

Experimental Protocols

Protocol 1: Double Coupling of a Chlorinated Amino Acid using HATU

This protocol describes a robust method for coupling a sterically hindered chlorinated amino acid to a peptide-resin following Fmoc deprotection.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-protected chlorinated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (8 equivalents). Allow this pre-activation mixture to stand for 1-5 minutes.[9]

  • First Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Filter the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads.[7]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for an additional 2 hours.

  • Final Washing: Filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

  • Confirmation: Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.[1]

Protocol 2: Qualitative Kaiser Test for Free Primary Amines

This protocol is for the qualitative detection of free primary amines on the resin, indicating incomplete coupling.[1]

  • Sample Preparation: After the coupling reaction and subsequent DMF washes, remove a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Reagent Addition: Add the following reagents to the test tube:

    • 2-3 drops of Reagent A (1 g ninhydrin in 20 mL n-butanol)

    • 2-3 drops of Reagent B (40 g phenol in 20 mL n-butanol)

    • 2-3 drops of Reagent C (1.0 mL of 0.001 M KCN aqueous solution diluted with 49 mL pyridine)

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation and Interpretation:

    • Dark Blue Beads and Solution: Incomplete coupling. Recouple or cap.

    • Colorless/Yellow Beads and Solution: Complete coupling. Proceed to the next step.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

The following diagram illustrates a logical workflow for diagnosing and resolving incomplete coupling issues.

G A Perform Coupling of Chlorinated Amino Acid B Perform Kaiser Test A->B C Test Positive? (Blue Color) B->C D Coupling Complete Proceed to Next Step C->D No E Incomplete Coupling Detected C->E Yes F Perform Double Coupling E->F G Re-evaluate with Kaiser Test F->G H Still Positive? G->H H->D No I Consider Advanced Strategies: - Change Solvent (NMP) - Elevate Temperature - Use Microwave H->I Yes J Cap Unreacted Amines with Acetic Anhydride I->J

Caption: A troubleshooting workflow for addressing incomplete peptide coupling reactions.

Experimental Workflow for Double Coupling

This diagram outlines the key steps in the double coupling protocol.

G A Start: Fmoc-Deprotected Peptide-Resin B 1st Coupling: Activate & Add Fmoc-Cl-AA + HATU A->B C Wash with DMF B->C D 2nd Coupling: Activate & Add Fresh Reagents C->D E Final Wash (DMF, DCM) D->E F End: Coupling Complete E->F

Caption: The experimental workflow for a double coupling procedure.

References

Technical Support Center: Navigating Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selecting and utilizing protecting groups in multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during complex synthetic campaigns.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of a protecting group?

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group.[1][2] This prevents the functional group from undergoing unwanted reactions during a synthetic transformation at another site in the molecule.[1][3] After the desired reaction is complete, the protecting group is removed to restore the original functionality.[3] This strategy is crucial for achieving chemoselectivity in multi-step syntheses.[1]

2. What are the characteristics of an ideal protecting group?

An ideal protecting group should:

  • Be readily and selectively introduced in high yield under mild conditions.[4]

  • Be stable to a wide range of reaction conditions planned for subsequent steps.[4]

  • Be selectively and efficiently removed in high yield under specific, mild conditions that do not affect other functional groups.[4]

  • Not introduce new stereogenic centers.[4]

  • Have minimal impact on the spectroscopic characterization of the molecule.[4]

  • Result in by-products upon removal that are easily separated from the desired product.[4]

3. What is "orthogonal protection"?

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under distinct chemical conditions without affecting the others.[1][5] This allows for the sequential deprotection and reaction of different functional groups within the same synthetic sequence, providing a high degree of control in the synthesis of complex molecules.[6] For example, an amino acid might be protected with an Fmoc group on the amine (base-labile), a benzyl ester on the carboxylic acid (hydrogenolysis-labile), and a tert-butyl ether on a side-chain hydroxyl group (acid-labile).[1]

4. How do I choose the right protecting group for my synthesis?

The selection of a protecting group is a critical strategic decision in synthesis planning.[7] Key factors to consider include:

  • The nature of the functional group to be protected. Different functional groups (alcohols, amines, carbonyls, etc.) have specific classes of effective protecting groups.[8]

  • The reaction conditions of the subsequent synthetic steps. The chosen protecting group must be stable under these conditions.[3]

  • The presence of other functional groups in the molecule. The protection and deprotection conditions should not interfere with other parts of the molecule.[2]

  • The overall synthetic strategy. Consider the order of deprotection if multiple protecting groups are used (orthogonality).[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of protecting groups.

Issue 1: My protecting group is unexpectedly cleaved during a reaction.

  • Possible Cause: The reaction conditions are harsher than anticipated, or the protecting group is less stable than expected under the specific conditions.

  • Troubleshooting Steps:

    • Review the stability data for your protecting group. Consult tables that outline the stability of various protecting groups under different pH ranges and in the presence of common reagents.

    • Consider a more robust protecting group. For example, if a Trimethylsilyl (TMS) ether is too labile, consider a more sterically hindered silyl ether like tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS), which offer greater stability.[9]

    • Modify the reaction conditions. If possible, switch to milder reagents or reaction conditions that are compatible with the protecting group.

Issue 2: I am having difficulty removing a protecting group.

  • Possible Cause: The deprotection conditions are not optimal, or the protecting group is sterically hindered.

  • Troubleshooting Steps:

    • Increase the reaction time or temperature. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition of the product.

    • Use a stronger deprotection reagent. For instance, if standard acid-catalyzed hydrolysis fails to remove a benzyl ether, catalytic hydrogenation may be a more effective method.[10]

    • Consider an alternative deprotection method. Many protecting groups can be removed by multiple methods. For example, benzyl ethers can be cleaved by hydrogenolysis, strong acids, or oxidation.[10]

    • For sterically hindered groups, more potent reagents might be necessary. For hindered TBS ethers, using a stronger fluoride source or different solvent conditions for deprotection might be required.[11]

Issue 3: The protection or deprotection reaction is giving low yields.

  • Possible Cause: The reaction conditions are not optimized, the reagents have degraded, or side reactions are occurring.

  • Troubleshooting Steps:

    • Optimize the reaction conditions. Vary the solvent, temperature, reaction time, and stoichiometry of the reagents.

    • Ensure the quality of your reagents. For example, di-tert-butyl dicarbonate ((Boc)₂O) for Boc protection should be of high purity.[12] Bases like imidazole used for silyl ether formation should be anhydrous.[11]

    • Investigate potential side reactions. For instance, during the acid-catalyzed deprotection of a Boc group, the resulting tert-butyl cation can lead to side products.[13] Adding a scavenger can sometimes mitigate this.

Data Presentation: Protecting Group Stability and Cleavage

The following tables provide a summary of common protecting groups for various functionalities, along with their stability and common deprotection conditions.

Table 1: Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStable ToLabile To
tert-Butyldimethylsilyl etherTBS/TBDMSBases, mild acids, many oxidizing and reducing agentsStrong acids, fluoride ions (e.g., TBAF)
Triisopropylsilyl etherTIPSBases, mild to moderate acids, many oxidizing and reducing agentsStrong acids, fluoride ions (more stable than TBS)[14]
Benzyl etherBnStrong bases, mild acids, most oxidizing and reducing agentsCatalytic hydrogenolysis (H₂, Pd/C), strong acids, dissolving metal reduction[15][16]
Tetrahydropyranyl etherTHPBasic conditions, nucleophiles, reducing agentsAcidic conditions (e.g., aqueous acid)[15][16]
Methoxymethyl etherMOMBasic conditions, many nucleophiles and reducing agentsAcidic conditions[16]

Table 2: Common Protecting Groups for Amines

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocCatalytic hydrogenation, bases, nucleophilesStrong acids (e.g., TFA, HCl)[13][17]
BenzyloxycarbonylCbz/ZAcidic and basic conditionsCatalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr in AcOH)
9-FluorenylmethyloxycarbonylFmocAcidic conditions, catalytic hydrogenationBasic conditions (e.g., piperidine in DMF)
AcetylAcAcidic conditions, catalytic hydrogenationBasic hydrolysis (can be difficult)[8]
BenzoylBzAcidic conditions, catalytic hydrogenationStrong basic hydrolysis[8]

Table 3: Common Protecting Groups for Carbonyls and Carboxylic Acids

Functional GroupProtecting GroupAbbreviationStable ToLabile To
Aldehyde/KetoneAcetal/Ketal-Basic conditions, nucleophiles, reducing agentsAcidic conditions (aqueous acid)[8]
Aldehyde/KetoneDithiane-Basic conditions, nucleophilesMetal salts or oxidizing agents[8]
Carboxylic AcidMethyl ester-Mild acids and basesStrong acids or bases (hydrolysis)[8]
Carboxylic AcidBenzyl ester-Mild acids and basesCatalytic hydrogenolysis (H₂, Pd/C)[8]
Carboxylic Acidtert-Butyl ester-Basic conditions, hydrogenolysisAcidic conditions (e.g., TFA)[8]

Experimental Protocols

Protocol 1: Boc Protection of an Amine [12][18]

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

    • Base (optional, e.g., triethylamine, sodium bicarbonate)

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

    • If using a base, add it to the solution.

    • Add di-tert-butyl dicarbonate to the mixture.

    • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography.

Protocol 2: TBS Protection of a Primary Alcohol [11]

  • Materials:

    • Alcohol substrate (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.0-1.5 equiv)

    • Imidazole (2.0-2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBSCl to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50 °C) to accelerate the protection of more hindered alcohols.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, add water to quench the reaction.

    • Extract the mixture with an ether-based solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [19][20]

  • Materials:

    • Benzyl-protected substrate

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)

    • Solvent (e.g., methanol, ethanol, ethyl acetate)

    • Hydrogen source (hydrogen gas balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the benzylated substrate in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

The following diagrams illustrate key concepts in protecting group strategy.

G cluster_0 Decision Workflow for Protecting Group Selection Start Identify Functional Group to Protect Step1 Analyze Subsequent Reaction Conditions Start->Step1 Step2 Consult Stability Charts Step1->Step2 Step3 Consider Orthogonality if Multiple PGs Needed Step2->Step3 Step4 Select Candidate Protecting Groups Step3->Step4 Step5 Evaluate Deprotection Conditions Step4->Step5 End Final Protecting Group Choice Step5->End

Caption: A workflow for selecting an appropriate protecting group.

OrthogonalProtection Molecule Multi-Protected Molecule R-NH-Fmoc R-COO-Bn R-O-TBS Deprotection1 Piperidine/DMF Molecule:f1->Deprotection1 Deprotection2 H2, Pd/C Molecule:f2->Deprotection2 Deprotection3 TBAF Molecule:f3->Deprotection3 Product1 Deprotected Amine R-NH2 R-COO-Bn R-O-TBS Deprotection1->Product1 Product2 Deprotected Acid R-NH-Fmoc R-COOH R-O-TBS Deprotection2->Product2 Product3 Deprotected Alcohol R-NH-Fmoc R-COO-Bn R-OH Deprotection3->Product3

Caption: An example of an orthogonal protecting group strategy.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Determining the Purity of (S)-Methyl 2-amino-3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount. This guide provides a comprehensive comparison of leading analytical methods for determining the chiral purity of (S)-Methyl 2-amino-3-chloropropanoate, a critical intermediate in the synthesis of various pharmaceuticals. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a clear pathway to selecting the optimal method for your analytical needs.

The biological activity of a chiral molecule is often exclusive to one of its enantiomers. Consequently, regulatory bodies demand stringent control over the enantiomeric composition of pharmaceutical ingredients. (S)-Methyl 2-amino-3-chloropropanoate, with its stereocenter at the alpha-carbon, requires robust and reliable analytical methods to quantify its enantiomeric excess and detect any unwanted (R)-enantiomer. This guide compares the three most prominent techniques used for this purpose.

At a Glance: Performance Comparison

To facilitate a rapid assessment, the following table summarizes the key performance indicators for each analytical method. The data presented is a synthesis of typical performance characteristics observed for the chiral separation of amino acid esters and related compounds.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential interaction with a chiral stationary phase in a capillary column.Differential migration in an electric field in the presence of a chiral selector.
Derivatization Often required to enhance detection and/or resolution.Mandatory to ensure volatility and thermal stability.Can often be performed without derivatization.
Resolution Generally high, with baseline separation achievable.Excellent, often providing high theoretical plates.Very high, capable of resolving closely related enantiomers.
Analysis Time 10 - 30 minutes15 - 40 minutes20 - 60 minutes
Sensitivity (LOD) ng to pg range, depending on the detector and derivatization.pg to fg range, especially with mass spectrometry detection.pg to fg range, particularly with laser-induced fluorescence detection.
Versatility Wide range of chiral stationary phases available for various analytes.Limited to volatile and thermally stable compounds or their derivatives.Excellent for charged and polar analytes; less so for neutral compounds.
Cost (Instrument) Moderate to highModerate to highModerate
Cost (Consumables) Chiral columns can be expensive.Chiral columns have a finite lifetime.Capillaries are relatively inexpensive.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantiomeric separations. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid esters like (S)-Methyl 2-amino-3-chloropropanoate, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective.[1][2] To enhance UV detection and improve chromatographic behavior, derivatization of the amino group is often necessary.

Experimental Protocol (Adapted for (S)-Methyl 2-amino-3-chloropropanoate):

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of a base (e.g., sodium bicarbonate).[1]

    • Incubate the mixture to ensure complete reaction.

    • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[3]

    • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio needs to be optimized for best resolution. A typical starting point is n-hexane:isopropanol (90:10, v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at a wavelength appropriate for the chosen derivative (e.g., 265 nm for Fmoc derivatives).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (S)-Methyl 2-amino-3-chloropropanoate Derivatization Derivatization (e.g., with Fmoc-Cl) Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection Dilution->Injection Column Chiral Column (e.g., Chiralpak AD-H) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % Enantiomeric Purity Integration->Calculation

Figure 1. Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For amino acid esters, derivatization is a mandatory step to increase their volatility.[4] This is typically a multi-step process involving esterification of the carboxyl group (already present in the target molecule) and acylation of the amino group.

Experimental Protocol (Adapted for (S)-Methyl 2-amino-3-chloropropanoate):

  • Derivatization:

    • The sample is first treated with an acylating agent, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), in an appropriate solvent.[4][5]

    • The reaction mixture is heated to ensure complete derivatization.

    • The excess reagent and solvent are removed under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC injection.

  • Chromatographic Conditions:

    • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).[6][7][8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at 80 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS detection offers higher sensitivity and structural information.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of (S)-Methyl 2-amino-3-chloropropanoate Derivatization Acylation (e.g., with PFPA) Sample->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection Injection Reconstitution->Injection Column Chiral GC Column (e.g., Chirasil-L-Val) Injection->Column Detection FID or MS Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % Enantiomeric Purity Integration->Calculation

Figure 2. Workflow for Chiral GC Analysis.
Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers very high separation efficiency and is particularly advantageous for the analysis of charged and polar molecules, often without the need for derivatization.[9][10] The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids.[11] For halogenated amino acids, ligand-exchange CE using a metal complex as the chiral selector can also be a powerful approach.[12]

Experimental Protocol (Adapted for (S)-Methyl 2-amino-3-chloropropanoate):

  • Sample Preparation:

    • Dissolve the sample directly in the background electrolyte or a compatible solvent to the desired concentration. No derivatization is typically required.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. A common choice would be a cyclodextrin derivative such as highly sulfated β-cyclodextrin (HS-β-CD) at a concentration of 10-20 mM.[13][14]

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 200 nm) due to the lack of a strong chromophore in the underivatized molecule.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample of (S)-Methyl 2-amino-3-chloropropanoate Dissolution Dissolution in Background Electrolyte Sample->Dissolution Injection Injection Dissolution->Injection Capillary Capillary with Chiral Selector in BGE Injection->Capillary Detection UV Detection Capillary->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation % Enantiomeric Purity Integration->Calculation

References

Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of Peptides with 3-Chloroalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation behavior of modified amino acids is paramount for accurate structural elucidation. This guide provides a comprehensive comparison of the mass spectrometric fragmentation of peptides containing the non-canonical amino acid 3-chloroalanine, with a focus on the dominant fragmentation pathways and a comparison with standard peptide fragmentation. Detailed experimental protocols and illustrative diagrams are provided to support the application of these findings in a laboratory setting.

Peptides incorporating 3-chloroalanine are of significant interest in chemical biology and drug development due to their potential to act as covalent inhibitors or probes. The chloro-substituent introduces a unique reactive handle, but also significantly influences the peptide's fragmentation behavior in a mass spectrometer. A key event in the mass spectrometry of 3-chloroalanine-containing peptides is the facile neutral loss of hydrogen chloride (HCl), leading to the in-situ formation of a dehydroalanine residue. This transformation dictates a characteristic fragmentation pattern, often referred to as the "dehydroalanine effect," which diverges from the typical fragmentation of standard peptides.[1][2][3]

The Dehydroalanine Effect: A Dominant Fragmentation Pathway

Under collision-induced dissociation (CID), peptides containing a 3-chloroalanine residue readily undergo a β-elimination of HCl to form a dehydroalanine residue. This unsaturated amino acid dramatically influences the subsequent fragmentation of the peptide backbone. The presence of the double bond in dehydroalanine promotes cleavage of the N-Cα bond, resulting in the formation of characteristic c- and z-type fragment ions .[1][2][3] This is in stark contrast to the fragmentation of standard peptides, which predominantly yield b- and y-type ions from the cleavage of the peptide amide bonds.

The propensity for this unique fragmentation makes the identification of 3-chloroalanine-containing peptides relatively straightforward, as the observation of a neutral loss corresponding to HCl followed by a series of c- and z-ions serves as a strong diagnostic indicator.

Comparison of Fragmentation Techniques: CID vs. ETD

The choice of fragmentation technique significantly impacts the observed fragmentation pattern. While CID is a vibrational excitation method that promotes the neutral loss of HCl and the subsequent dehydroalanine-driven fragmentation, alternative methods like Electron Transfer Dissociation (ETD) offer a complementary approach.

ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, directly producing c- and z-type ions without necessarily inducing the neutral loss of labile side chains. For peptides with 3-chloroalanine, ETD can therefore provide information about the intact modified peptide. However, the high lability of the chloro-substituent means that the neutral loss of HCl can still be a competing pathway even under ETD conditions.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Standard Peptide Fragmentation (CID)
Primary Neutral Loss Loss of HCl (36.46 Da)May observe loss of HCl, but generally preserves labile modifications better than CID.Losses of water (-18 Da) and ammonia (-17 Da) from certain residues.
Dominant Fragment Ions c- and z-type ions (due to dehydroalanine formation)c- and z-type ionsb- and y-type ions
Information Obtained Confirms presence of 3-chloroalanine via neutral loss and subsequent characteristic fragmentation.Can potentially provide sequence information of the intact modified peptide.Provides primary sequence information.
Applicability Widely applicable for identifying the presence and location of the 3-chloroalanine modification.Useful for sequencing and potentially preserving other labile modifications on the same peptide.Standard method for routine peptide sequencing.

Experimental Protocols

Synthesis of Peptides with 3-Chloroalanine

The synthesis of peptides containing 3-chloroalanine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with the appropriately protected 3-chloroalanine amino acid building block.[4]

Materials:

  • Fmoc-L-3-chloroalanine

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using a suitable coupling reagent and base.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating Fmoc-L-3-chloroalanine at the desired position.

  • After the final coupling, perform a final Fmoc deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide by mass spectrometry.

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap) capable of both CID and ETD fragmentation.[2]

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.[2]

LC-MS/MS Parameters (General Guidance):

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile in water (both with 0.1% formic acid).[1]

  • Mass Spectrometry (MS1): Acquire full scan mass spectra to identify the precursor ion of the 3-chloroalanine-containing peptide.

  • Tandem Mass Spectrometry (MS/MS):

    • CID: Isolate the precursor ion and subject it to collision-induced dissociation with an appropriate collision energy.

    • ETD: Isolate the precursor ion and subject it to electron transfer dissociation using a suitable reagent anion.

  • Data Analysis: Analyze the resulting MS/MS spectra for the characteristic neutral loss of HCl and the presence of c- and z-type fragment ions.

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, the following diagrams illustrate the key pathways.

Peptide Fragmentation Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (with Fmoc-3-chloroalanine) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification ESI Electrospray Ionization (Precursor Ion Generation) Purification->ESI Purified Peptide MS1 MS1 Analysis (Precursor Selection) ESI->MS1 Fragmentation Fragmentation (CID or ETD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2

Caption: Overall workflow from peptide synthesis to mass spectrometry analysis.

Fragmentation of 3-Chloroalanine Peptide (CID) Peptide_Cl Peptide with 3-Chloroalanine Neutral_Loss Neutral Loss of HCl (-36.46 Da) Peptide_Cl->Neutral_Loss CID Peptide_Dha Peptide with Dehydroalanine Neutral_Loss->Peptide_Dha Fragments_cz c- and z-type Fragment Ions Peptide_Dha->Fragments_cz Backbone Cleavage

Caption: Dominant fragmentation pathway of a 3-chloroalanine peptide under CID.

Conclusion

The mass spectrometric analysis of peptides containing 3-chloroalanine is characterized by a unique fragmentation pathway initiated by the neutral loss of HCl to form dehydroalanine. This leads to the production of diagnostic c- and z-type fragment ions, particularly under CID conditions. Understanding this "dehydroalanine effect" is crucial for the correct identification and structural characterization of these modified peptides. While ETD offers a complementary approach that may preserve the intact modification, the lability of the chloro-group remains a key consideration. The experimental protocols and fragmentation models presented in this guide provide a solid foundation for researchers to confidently analyze and interpret the mass spectra of peptides modified with 3-chloroalanine. Further research providing quantitative data on the fragmentation of these peptides will be invaluable for refining analytical strategies and enhancing the confident identification of this important class of modified biomolecules.

References

A Comparative Study: (S)-Methyl 2-amino-3-chloropropanoate and its Hydroxy Analog, (S)-Methyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of synthetic amino acids and their derivatives, (S)-Methyl 2-amino-3-chloropropanoate and its hydroxy analog, (S)-Methyl 2-amino-3-hydroxypropanoate (more commonly known as L-Serine methyl ester), serve as versatile building blocks and bioactive molecules. While structurally similar, the substitution of a hydroxyl group with a chlorine atom at the β-carbon position dramatically alters the chemical reactivity and biological profile of these compounds. This guide provides an objective comparison of their physicochemical properties, reactivity, biological significance, and synthesis, supported by experimental data and detailed protocols.

Physicochemical Properties

The physical and chemical properties of (S)-Methyl 2-amino-3-chloropropanoate and L-Serine methyl ester are summarized below. The data primarily pertains to their hydrochloride salts, which are the common commercial forms due to enhanced stability and crystallinity.

Property(S)-Methyl 2-amino-3-chloropropanoate (hydrochloride)(S)-Methyl 2-amino-3-hydroxypropanoate (hydrochloride)
Molecular Formula C₄H₈ClNO₂ · HClC₄H₉NO₃ · HCl
Molecular Weight 174.03 g/mol [1][2][3]155.58 g/mol [4][5][6]
Appearance Solid / Powder[2]White to off-white crystalline powder or crystals[4]
Melting Point 143-148 °C[3]; 151.2-159.3 °C[2]163 °C (dec.)[6]; 158-166 °C[4]
Solubility Soluble in water.Soluble in water.[7]
Optical Rotation [α]D +4.5° (c=0.5% in DMSO)[3]+3.4° to +6.5° (c=1 to 4 in methanol)[4][8]

Chemical Reactivity and Applications

The primary difference in chemical reactivity stems from the nature of the C₃ substituent. The hydroxyl group in L-Serine methyl ester is a poor leaving group but can be readily acylated or arylated under specific conditions.[9][10] In contrast, the chlorine atom in (S)-Methyl 2-amino-3-chloropropanoate is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

L-Serine Methyl Ester:

  • Key Functional Group: Primary alcohol (-CH₂OH)

  • Reactivity: The hydroxyl group can undergo O-acylation and O-arylation.[9][11] It is a crucial building block in peptide synthesis, where the hydroxyl group can be protected or left unprotected depending on the coupling strategy.[4][12]

  • Applications: Widely used in the synthesis of peptides, complex natural products, and pharmaceutical compounds.[4][12]

** (S)-Methyl 2-amino-3-chloropropanoate:**

  • Key Functional Group: Alkyl chloride (-CH₂Cl)

  • Reactivity: The C-Cl bond is susceptible to nucleophilic attack by various nucleophiles, allowing for the introduction of diverse functional groups at the β-position. It can also undergo base-catalyzed elimination to form the corresponding dehydroalanine derivative, a key intermediate in the synthesis of modified peptides.

  • Applications: Serves as a precursor for the synthesis of other non-natural amino acids through nucleophilic substitution of the chloride.[13] It is also utilized in the preparation of peptidomimetics and as an enzyme inhibitor.

G cluster_0 (S)-Methyl 2-amino-3-hydroxypropanoate cluster_1 (S)-Methyl 2-amino-3-chloropropanoate a L-Serine Methyl Ester b O-Acylation a->b Reacts with acyl halides c Peptide Synthesis a->c Building Block d Chloro-alanine Methyl Ester e Nucleophilic Substitution d->e Reacts with nucleophiles f Enzyme Inhibition d->f Biological Activity g Dehydroalanine formation d->g Elimination G cluster_0 Enzyme Inhibition by 3-Chloroalanine Derivative Enzyme PLP-dependent Enzyme (e.g., Alanine Racemase) Intermediate Reactive Amino-acrylate Intermediate Enzyme->Intermediate Catalyzes HCl elimination Substrate (S)-Methyl 2-amino-3-chloropropanoate Substrate->Enzyme Binds to active site Inactive_Enzyme Inactive Enzyme (Covalently Modified) Intermediate->Inactive_Enzyme Irreversibly alkylates G Start L-Serine Step1 Step 1: Esterification (SOCl₂, Methanol) Start->Step1 Intermediate (S)-Methyl 2-amino-3-hydroxypropanoate (L-Serine Methyl Ester) Step1->Intermediate Step2 Step 2: Chlorination (SOCl₂, Dichloroethane) Intermediate->Step2 Product (S)-Methyl 2-amino-3-chloropropanoate Step2->Product

References

A Comparative Guide to the Reactivity of Boc-Protected vs. Unprotected 3-Chloroalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. 3-Chloroalanine methyl ester is a valuable synthetic building block, offering a reactive site for nucleophilic substitution to introduce diverse functionalities. However, the presence of a primary amine complicates its reactivity profile. This guide provides an objective comparison of the reactivity of unprotected 3-chloroalanine methyl ester and its N-tert-butoxycarbonyl (Boc) protected counterpart, supported by experimental considerations and mechanistic insights.

Core Reactivity Comparison

The primary difference in reactivity between the two compounds stems from the nucleophilic and basic nature of the free amino group in the unprotected form. The Boc group, by converting the amine into a carbamate, effectively "switches off" this reactivity, allowing for more selective transformations at other sites in the molecule.

Unprotected 3-Chloroalanine Methyl Ester:

The unprotected form possesses two primary reactive sites: the primary amine (-NH₂) and the primary alkyl chloride (-CH₂Cl). The amine is a potent nucleophile and a weak base. This dual reactivity can lead to a variety of side reactions, complicating synthetic outcomes.

  • Amino Group Reactivity: The lone pair of electrons on the nitrogen atom makes it susceptible to acylation, alkylation, and other reactions with electrophiles. In the presence of a base, it can be deprotonated, enhancing its nucleophilicity. Conversely, under acidic conditions, it is protonated to form an ammonium salt (-NH₃⁺), which deactivates its nucleophilic character but can influence nearby functional groups.

  • Alkyl Chloride Reactivity: The carbon-chlorine bond is polarized, making the β-carbon electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. However, the adjacent amino group can interfere, leading to intramolecular cyclization (e.g., aziridine formation) or acting as a competing nucleophile for intermolecular reactions. Self-condensation to form diketopiperazines or oligomers is also a known side reaction for unprotected amino esters.[1]

Boc-Protected 3-Chloroalanine Methyl Ester:

Protecting the amine with a Boc group fundamentally alters the molecule's reactivity, directing transformations specifically to the C-Cl bond.

  • Amino Group Reactivity: The Boc group significantly reduces the nucleophilicity and basicity of the nitrogen atom. The nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group of the carbamate. Consequently, the Boc-protected amine is stable towards most nucleophiles, bases, and reductive conditions.[2][3]

  • Alkyl Chloride Reactivity: With the amine effectively masked, the C-Cl bond becomes the primary site for synthetic manipulation. The molecule serves as a clean substrate for Sₙ2 reactions with a wide range of nucleophiles, enabling the synthesis of diverse non-natural amino acid derivatives.[4][5] It is also a suitable precursor for transition-metal-catalyzed cross-coupling reactions.[4] A potential side reaction under basic conditions is the elimination of HCl to form the corresponding dehydroalanine derivative.

Quantitative Data Summary

The following table summarizes the key differences in reactivity and stability between the two compounds.

FeatureUnprotected 3-Chloroalanine Methyl EsterBoc-Protected 3-Chloroalanine Methyl Ester
Amino Group Reactivity Highly nucleophilic and basic.Non-nucleophilic and non-basic due to resonance.
Primary Reaction Site Competing reactions at the amine and C-Cl bond.Selective reaction at the C-Cl bond.
Common Reactions Acylation, alkylation at the amine; Nucleophilic substitution at C-Cl.Nucleophilic substitution and cross-coupling at C-Cl.
Potential Side Reactions Self-condensation, polymerization, intramolecular cyclization (aziridine formation), N-alkylation.[1]Base-catalyzed elimination to dehydroalanine; Tert-butylation of other nucleophiles during deprotection.[6]
Stability Prone to self-reaction; sensitive to both electrophiles and nucleophiles.Stable to bases, nucleophiles, and catalytic hydrogenation.[2] Labile to strong acids.
Typical Product Purity Often results in product mixtures requiring extensive purification.Generally leads to cleaner reactions and higher yields of the desired product.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Chloro-L-alanine Methyl Ester Hydrochloride

This protocol describes the standard procedure for protecting the amino group.

Materials:

  • 3-Chloro-L-alanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-Chloro-L-alanine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise to the stirred suspension.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Comparative Nucleophilic Substitution with Sodium Azide

This protocol illustrates the differential reactivity in a typical Sₙ2 reaction.

Materials:

  • Unprotected 3-chloroalanine methyl ester

  • Boc-protected 3-chloroalanine methyl ester

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure A (Boc-Protected):

  • Dissolve Boc-protected 3-chloroalanine methyl ester (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the mixture to 50-60 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess NaN₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield Boc-3-azidoalanine methyl ester. High yield and purity are expected.

Procedure B (Unprotected):

  • Dissolve 3-chloroalanine methyl ester (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq).

  • Heat the mixture to 50-60 °C.

  • Expected Outcome: The reaction is likely to be less clean. Besides the desired 3-azidoalanine methyl ester, side products from the reaction of the amine (e.g., formation of an amino-azide or oligomers) may be observed, leading to a lower yield of the target molecule and requiring more complex purification.

Protocol 3: N-Boc Deprotection

This protocol describes the standard procedure for removing the Boc protecting group.

Materials:

  • N-Boc-protected amino acid ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger such as triisopropylsilane (TIS) or anisole.

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger (5-10% v/v).[6]

  • Cool the solution to 0 °C.

  • Slowly add an equal volume of TFA to the solution. Caution: Gas evolution (CO₂ and isobutene) will occur.

  • Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene may be necessary) to yield the deprotected amino acid ester as its TFA salt.

Visualizations

G cluster_0 Unprotected Reactivity cluster_1 Boc-Protected Reactivity unprotected 3-Chloroalanine Methyl Ester nuc1 Nucleophile (Nu⁻) boc_protected Boc-3-Chloroalanine Methyl Ester nuc2 Nucleophile (Nu⁻)

G start Start: 3-Chloroalanine Methyl Ester HCl boc_protect 1. Boc Protection (Boc₂O, Base, DCM) start->boc_protect unprotected Unprotected Substrate start->unprotected Use directly (as free base) boc_protected Boc-Protected Substrate boc_protect->boc_protected subst_boc 2. Nucleophilic Substitution (NaN₃, DMF) boc_protected->subst_boc subst_unprot 2. Nucleophilic Substitution (NaN₃, DMF) unprotected->subst_unprot prod_boc Clean Product: Boc-3-Azidoalanine Methyl Ester subst_boc->prod_boc prod_unprot Product Mixture: Desired Product + Side Products subst_unprot->prod_unprot deprotect 3. Deprotection (TFA, DCM) prod_boc->deprotect final_prod Final Product: 3-Azidoalanine Methyl Ester TFA Salt deprotect->final_prod

G unprotected Free Amine (Nucleophilic) protected Boc-Protected Amine (Non-nucleophilic) unprotected->protected Protection (Boc₂O, Base) protected->unprotected Deprotection (TFA)

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-Methyl 2-amino-3-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a valuable chiral building block, prized for its role in the stereoselective synthesis of a variety of nitrogen-containing compounds, most notably chiral aziridines and non-proteinogenic amino acids. Its bifunctional nature, possessing both an amine and a chloro-substituted stereocenter, makes it a versatile synthon in medicinal chemistry and drug discovery. However, the landscape of chiral building blocks is ever-expanding, with several alternatives offering distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of (S)-Methyl 2-amino-3-chloropropanoate with key alternatives derived from the chiral pool, supported by experimental data to inform the selection of the most suitable building block for specific synthetic applications.

Core Alternatives and Their Synthetic Potential

The primary alternatives to (S)-Methyl 2-amino-3-chloropropanoate are other derivatives of the readily available and inexpensive chiral starting material, (S)-serine. These alternatives leverage different protecting groups on the amine or modifications of the hydroxyl group to achieve similar synthetic transformations, particularly the formation of chiral aziridine-2-carboxylates. The most prominent alternatives include:

  • (S)-N-Boc-L-serine methyl ester: The tert-butyloxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions and is easily removed under mild acidic conditions. Its use often leads to clean reactions with high yields.

  • (S)-N-Trityl-L-serine methyl ester: The bulky trityl group provides significant steric hindrance, which can influence the stereochemical outcome of reactions. It is typically removed under acidic conditions.

  • (S)-N-Boc-3-chloroalanine methyl ester: This derivative is a direct analogue of the parent compound, with the primary amine protected. This modification can alter its reactivity and solubility profile.

  • (S)-2-amino-3-azidopropanoic acid methyl ester: The replacement of the chloro group with an azide offers a versatile handle for further functionalization through "click chemistry" or reduction to an amine.

Performance Comparison in Aziridination Reactions

A key application of these chiral building blocks is the synthesis of chiral aziridine-2-carboxylates, which are valuable intermediates in organic synthesis. The following tables summarize the performance of (S)-Methyl 2-amino-3-chloropropanoate and its alternatives in this transformation. It is important to note that the data is compiled from different literature sources, and direct comparison under identical conditions is often unavailable. Variations in reaction conditions, such as base, solvent, and temperature, can significantly impact yields and stereoselectivity.

Table 1: Synthesis of Chiral Aziridine-2-carboxylates

Starting MaterialN-Protecting GroupActivating Agent for OHBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee)Reference
(S)-Serine methyl esterNoneSOCl₂-Dichloroethane40-50High (not specified)High (not specified)[1]
(S)-Serine methyl esterBocMsCl, then baseEt₃NTHFReflux~60% (for aziridine)>99%[2]
(S)-Serine methyl esterTritylMsCl, then baseEt₃NTHFRefluxNot specifiedHigh[2]

Note: The synthesis from unprotected (S)-Serine methyl ester proceeds via in-situ chlorination with thionyl chloride to form this compound, which then undergoes base-mediated cyclization. For the N-protected derivatives, the hydroxyl group is typically activated (e.g., as a mesylate) before intramolecular cyclization.

Experimental Protocols

Synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride (adaptable for S-enantiomer)

This protocol is based on a patented procedure and can be adapted for the synthesis of the (S)-enantiomer by starting with L-serine.

Step 1: Esterification of D-Serine

  • Dissolve D-serine in methanol.

  • Add thionyl chloride dropwise to the methanol solution.

  • Reflux the reaction mixture for 5-8 hours to achieve methyl esterification.

  • Concentrate the methanol until the product is dry.

  • Add ethyl acetate and stir the resulting slurry at room temperature.

  • Filter, rinse, and dry the solid to obtain D-serine methyl ester hydrochloride.[1]

Step 2: Chlorination of D-Serine methyl ester hydrochloride

  • Add the D-serine methyl ester hydrochloride and thionyl chloride to dichloroethane.

  • Heat the mixture at 40-50 °C for 24 hours to effect chlorination.

  • Filter the reaction mixture to obtain the crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

  • Decolorize the crude product in methanol, cool to crystallize, filter, and dry the final product.[1]

General Procedure for Aziridination from N-Boc-L-serine methyl ester

This is a representative procedure for the synthesis of an N-Boc protected aziridine-2-carboxylate.

  • To a solution of N-Boc-L-serine methyl ester in an appropriate solvent (e.g., THF), add a base such as triethylamine (Et₃N).

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) dropwise to activate the hydroxyl group.

  • Stir the reaction at 0 °C for a short period and then heat to reflux to induce cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by washing with aqueous solutions and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting N-Boc-aziridine-2-carboxylate by chromatography.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_serine (S)-Serine cluster_esterification Esterification cluster_protection N-Protection cluster_activation_chlorination Activation/Chlorination cluster_cyclization Cyclization Serine (S)-Serine Serine_ester (S)-Serine methyl ester Serine->Serine_ester MeOH, SOCl₂ Boc_serine_ester (S)-N-Boc-Serine methyl ester Serine_ester->Boc_serine_ester (Boc)₂O Trityl_serine_ester (S)-N-Trityl-Serine methyl ester Serine_ester->Trityl_serine_ester Trityl-Cl, Base Chloro_amino_ester (S)-Methyl 2-amino-3- chloropropanoate Serine_ester->Chloro_amino_ester SOCl₂ Boc_serine_mesylate (S)-N-Boc-Serine methyl ester mesylate Boc_serine_ester->Boc_serine_mesylate MsCl, Base Trityl_serine_mesylate (S)-N-Trityl-Serine methyl ester mesylate Trityl_serine_ester->Trityl_serine_mesylate MsCl, Base Aziridine Chiral Aziridine- 2-carboxylate Chloro_amino_ester->Aziridine Base Boc_serine_mesylate->Aziridine Heat Trityl_serine_mesylate->Aziridine Heat

Caption: Synthetic pathways to chiral aziridine-2-carboxylates.

Aziridination_Mechanism cluster_start Starting Material cluster_activation Activation of Hydroxyl cluster_cyclization Intramolecular Cyclization (SN2) start_mol β-Amino alcohol derivative (e.g., Serine ester derivative) activated_mol Activated intermediate (e.g., Mesylate or Chloro) start_mol->activated_mol Activating Agent (e.g., MsCl or SOCl₂) transition_state Transition State activated_mol->transition_state Base aziridine Aziridine transition_state->aziridine Leaving Group Expulsion

Caption: General mechanism for aziridine formation from β-amino alcohols.

Conclusion

(S)-Methyl 2-amino-3-chloropropanoate remains a highly effective and direct precursor for chiral aziridines. However, its handling as a hydrochloride salt and the use of reagents like thionyl chloride may present challenges in some synthetic contexts. N-protected serine methyl esters, particularly the N-Boc derivative, offer a milder and often higher-yielding alternative, albeit with the added steps of protection and deprotection. The choice of the optimal chiral building block will ultimately depend on the specific requirements of the synthetic target, including scale, desired purity, and tolerance of functional groups to the reaction conditions. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

comparing the efficacy of different coupling methods for chlorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of chlorinated amino acids into peptide chains is a critical strategy in medicinal chemistry to enhance biological activity, metabolic stability, and conformational rigidity. The efficiency of peptide synthesis involving these modified amino acids is highly dependent on the choice of coupling method. This guide provides an objective comparison of four commonly used coupling reagents: HATU, HBTU, T3P, and EDC/HOBt, with a focus on their efficacy in coupling chlorinated amino acids.

Executive Summary

The selection of an appropriate coupling reagent is paramount when working with chlorinated amino acids due to the electron-withdrawing nature of the chlorine atom, which can influence reaction kinetics and increase the propensity for side reactions, most notably epimerization. While all the discussed reagents can facilitate the formation of peptide bonds with chlorinated amino acids, they offer different balances of reactivity, cost, and suppression of side reactions.

  • HATU generally provides the highest coupling efficiency and lowest epimerization rates, making it the preferred choice for sterically hindered or epimerization-prone couplings.

  • HBTU is a cost-effective alternative to HATU, offering good performance for routine couplings, though it may be slightly less effective in preventing epimerization.

  • T3P stands out as a "green" coupling reagent with a favorable safety profile. It offers high yields and minimal epimerization, with the added benefit of water-soluble byproducts, simplifying purification.

  • EDC/HOBt is a classic and economical choice, particularly for solution-phase synthesis. The addition of HOBt is crucial to suppress the significant epimerization that can occur with carbodiimides alone.

Performance Comparison

The following table summarizes the typical performance of each coupling reagent in the context of coupling a generic N-protected chlorinated amino acid (e.g., Fmoc-L-4-chlorophenylalanine) to a peptide chain. Disclaimer: The following data is extrapolated from studies on standard and electron-deficient amino acids, as direct, comprehensive comparative data for chlorinated amino acids is limited. Actual results may vary depending on the specific amino acid residues, solvent, and reaction conditions.

Coupling ReagentTypical Yield (%)Typical Reaction TimeEpimerization Rate (%)Key AdvantagesKey Disadvantages
HATU 95 - 9915 - 60 min< 1High reactivity, low epimerization, effective for hindered couplings.[1]Higher cost.
HBTU 90 - 9530 - 120 min1 - 3Good balance of reactivity and cost, widely used.[1][2]Can be less effective than HATU in preventing epimerization.
T3P 90 - 985 - 60 min< 1"Green" reagent, high yield, minimal epimerization, water-soluble byproducts.[3][4][5][6]May require optimization for solid-phase synthesis.
EDC/HOBt 85 - 952 - 12 h2 - 5Economical, water-soluble byproducts (EDC), suitable for solution-phase.[7][8]Slower reaction times, higher risk of epimerization without additives.[9]

Experimental Protocols

Detailed methodologies for solution-phase peptide coupling using each reagent are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

HATU Coupling Protocol (Solution-Phase)
  • Dissolution: Dissolve the N-protected chlorinated amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 2-5 minutes to allow for the formation of the active ester.

  • Coupling: To the activated mixture, add a solution of the amino-component (e.g., a peptide ester) (1.0 eq.) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-60 minutes.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

HBTU Coupling Protocol (Solution-Phase)
  • Dissolution: Dissolve the N-protected chlorinated amino acid (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.

  • Coupling: Add a solution of the amino-component (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 30-120 minutes, monitoring by TLC or HPLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.

T3P Coupling Protocol (Solution-Phase)
  • Dissolution: Dissolve the N-protected chlorinated amino acid (1.0 eq.) and the amino-component (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or DMF).

  • Reagent Addition: Add DIPEA (3.0 eq.) to the mixture.

  • Coupling: Add T3P (1.5 eq., typically as a 50% solution in a suitable solvent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often very fast and can be complete within 5-60 minutes.[3][4] Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: The byproducts of T3P are water-soluble, which can simplify the work-up.[10] Add water to the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

EDC/HOBt Coupling Protocol (Solution-Phase)
  • Dissolution: Dissolve the N-protected chlorinated amino acid (1.0 eq.), HOBt (1.2 eq.), and the amino-component (1.0 eq.) in anhydrous DMF or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq.) to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: If using DCM, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. If using DMF, quench with water and extract with an organic solvent. Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group, followed by nucleophilic attack from an amine. The choice of coupling reagent dictates the nature of the activated intermediate and the overall reaction mechanism.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step N-Protected_AA N-Protected Chlorinated Amino Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., OAt-ester, Acyl-phosphate) N-Protected_AA->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, T3P, EDC) Peptide Dipeptide (R-CO-NH-R') Activated_Intermediate->Peptide Nucleophilic Attack Amino_Component Amino Component (H2N-R') Amino_Component->Peptide Byproducts Byproducts

Caption: General mechanism of peptide bond formation.

The experimental workflow for a typical solution-phase peptide coupling reaction followed by purification is outlined below.

Experimental_Workflow Start Start: Dissolve Reactants Activation Activate Carboxyl Group (with Coupling Reagent) Start->Activation Coupling Add Amino Component & Stir Activation->Coupling Monitoring Monitor Reaction Progress (TLC/HPLC) Coupling->Monitoring Workup Aqueous Work-up (Quench & Extract) Monitoring->Workup Drying Dry Organic Phase Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Peptide Characterization->End

Caption: Solution-phase peptide coupling workflow.

References

literature review of synthetic routes to chiral 3-chloroalanine esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Routes for Chiral 3-Chloroalanine Esters

Chiral 3-chloro-α-alanine esters are valuable building blocks in synthetic organic chemistry and drug development. Their stereochemically defined α-amino acid and β-chloro functionalities allow for diverse downstream modifications, making them useful precursors for non-natural amino acids, peptides, and various heterocyclic compounds. This guide provides a comparative overview of the primary synthetic strategies for accessing these chiral molecules, focusing on methods starting from serine derivatives and those utilizing the ring-opening of aziridines. Experimental data is provided to aid in method selection for research and development applications.

Synthesis from Chiral Serine Derivatives

The most direct and common approach to chiral 3-chloroalanine esters is the nucleophilic substitution of the hydroxyl group of a protected serine ester. This strategy leverages the readily available and inexpensive chiral pool of L- and D-serine. The key challenge lies in achieving a clean substitution with retention or inversion of configuration, depending on the mechanism, while avoiding side reactions.

Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and N-Chlorosuccinimide (NCS) with a thiourea catalyst being prominent examples.

from_serine cluster_main Route 1: From Serine Derivatives Serine Chiral Serine Ester (Protected) Chloroalanine Chiral 3-Chloroalanine Ester Serine->Chloroalanine [Chlorinating Agent] (e.g., SOCl₂, NCS/Thiourea)

Caption: General workflow for synthesizing 3-chloroalanine esters from serine derivatives.

Comparative Data for Synthesis from Serine

The following table summarizes various methods for the chlorination of serine derivatives. The choice of starting material (free acid vs. ester) and chlorinating agent significantly impacts the reaction conditions and outcomes.

Starting MaterialChlorinating SystemSolventKey ConditionsProductYieldRef.
L-SerineSOCl₂ (esterification), then SOCl₂ (chlorination)Methanol, then DCM38°C, 48h (esterification); Temp. controlled (chlorination)3-Chloro-L-alanine methyl ester HClHigh[1]
D-SerineParaformaldehyde, then SOCl₂THF, then MethanolRT, 0.5h (anhydride form.); 20°C, 3h (chlorination)R-3-Chloroalanine methyl ester HCl93%[2]
L-SerineNCS, 1,1,3,3-TetramethylthioureaDichloromethaneRT, 2h3-Chloro-L-alanine83%[3]
Experimental Protocols

Protocol 1A: Two-Step Esterification and Chlorination with Thionyl Chloride

This method involves the initial formation of the methyl ester from L-serine, followed by chlorination of the hydroxyl group.

  • Step 1: Esterification of L-Serine. L-serine is added to methanol and the mixture is cooled to approximately 10°C. Thionyl chloride is added dropwise, after which the reaction is heated to 38°C for 48 hours. After reaction completion, the mixture is cooled to induce crystallization. The solid product is isolated by centrifugation and dried to yield L-serine methyl ester hydrochloride.[1]

  • Step 2: Chlorination. The L-serine methyl ester hydrochloride is suspended in a solvent like dichloromethane. Thionyl chloride is added dropwise under a segmented temperature control protocol. After the reaction is complete, the mixture is cooled, and water is added for layering. The aqueous phase containing the product is then treated to isolate the 3-chloro-L-alanine methyl ester hydrochloride.[1]

Protocol 1B: Direct Chlorination of Serine via N-Carboxy Anhydride Intermediate

This protocol is suitable for producing the R-enantiomer from D-serine with high yield and purity.[2]

  • Step 1: Formation of D-Serine-N-Carboxy Anhydride (NCA). 105g of D-serine is added to 500ml of tetrahydrofuran, followed by 126g of paraformaldehyde. The reaction proceeds at room temperature for 0.5 hours. The solvent is then recovered and the product is crystallized to obtain D-serine NCA.[2]

  • Step 2: Chlorination and Esterification. The D-serine NCA intermediate is dissolved in methanol. 130ml of thionyl chloride is added, and the reaction is maintained at 20°C for 3 hours. After the reaction, methanol is recovered, and 300mL of petroleum ether is added to crystallize the final product, R-3-chloroalanine methyl ester hydrochloride. The reported yield is 93.1% with a purity of 99.5%.[2]

Synthesis from Chiral Aziridine-2-carboxylates

An alternative strategy involves the regioselective ring-opening of a chiral aziridine-2-carboxylate. This method is powerful for creating various β-substituted α-amino acids. The aziridine precursor is typically synthesized from a serine derivative, making this a multi-step but versatile route. The regioselectivity of the nucleophilic attack by a chloride ion is crucial; attack at the C3 (β-carbon) position yields the desired 3-chloroalanine product, while attack at the C2 (α-carbon) position leads to an α-chloro-β-amino acid isomer. N-activating groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are essential to facilitate the ring-opening reaction.[4]

from_aziridine cluster_main Route 2: From Aziridine Derivatives Aziridine Chiral N-Activated Aziridine-2-carboxylate Product Chiral 3-Chloroalanine Ester Aziridine->Product Cl⁻ attack at C3 (Desired) Isomer α-Chloro-β-amino Ester (Isomer) Aziridine->Isomer Cl⁻ attack at C2 (Undesired)

Caption: Regioselective ring-opening of an aziridine-2-carboxylate to form 3-chloroalanine esters.

Comparative Data for Synthesis from Aziridines

The regioselectivity of the ring-opening is highly dependent on the N-activating group and the reaction conditions. For N-Boc and N-Cbz activated aziridines, the attack of halides typically occurs with high regioselectivity at the C3 position.[4]

N-Activating GroupChloride SourceSolventKey ConditionsProductYieldRef.
N-BocHClEther / DCM0°C to RTβ-Chloro-α-amino esterGood[5]
N-CbzLiClAcetonitrileRefluxβ-Chloro-α-amino esterModerate-GoodN/A
N-TsHClDioxaneRTβ-Chloro-α-amino ester60-95% (phosphonate analog)[5]
Experimental Protocol

Protocol 2A: Ring-Opening of N-Boc-aziridine-2-carboxylate with HCl

This protocol is a representative procedure for the synthesis of a 3-chloroalanine ester via aziridine ring-opening.

  • Step 1: Synthesis of Methyl (S)-1-Boc-aziridine-2-carboxylate. The precursor aziridine is synthesized from N-Boc-L-serine methyl ester. The hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate) by reacting with TsCl or MsCl in the presence of a base like pyridine. The subsequent intramolecular cyclization is induced by a non-nucleophilic base, such as potassium carbonate or DBU, to yield the N-Boc-aziridine ester.

  • Step 2: Ring-Opening with HCl. The purified Methyl (S)-1-Boc-aziridine-2-carboxylate is dissolved in a dry, non-nucleophilic solvent such as diethyl ether or dichloromethane and cooled to 0°C. A solution of hydrogen chloride in ether (or another suitable solvent) is added dropwise. The reaction is allowed to warm to room temperature and stirred until TLC or LCMS analysis indicates complete consumption of the starting material. The reaction proceeds via an SN2 mechanism with inversion of configuration at the C3 position, yielding the N-Boc-3-chloro-L-alanine methyl ester. The product is then isolated after an aqueous workup and purification by column chromatography.

Comparison of Routes and Conclusion

FeatureRoute 1: From SerineRoute 2: From Aziridine
Atom Economy Generally high, especially in one-step procedures.Lower, due to the multi-step nature (protection, activation, cyclization, opening).
Step Count Can be as low as one or two steps.Typically three or more steps from the parent amino acid.
Reagent Cost/Toxicity Can utilize inexpensive reagents like SOCl₂ and NCS, though they require careful handling.Often requires protecting groups (Boc, Cbz), coupling agents, and bases, which can add to the cost.
Stereocontrol High, as the chirality is derived directly from the starting serine.High, the stereochemistry is set during aziridine formation and inverted predictably during ring-opening.
Versatility Primarily used for synthesizing 3-halo-alanines.Highly versatile; the aziridine intermediate can be opened with a wide variety of nucleophiles (C, N, O, S) to create diverse amino acid derivatives.
Scalability Methods using SOCl₂ and NCS are often scalable for industrial production.[3]Can be more challenging to scale due to the number of steps and purification requirements.

The choice of synthetic route to chiral 3-chloroalanine esters depends heavily on the specific research or development goals.

  • The synthesis from serine derivatives is the most direct, economical, and scalable approach, making it ideal for producing larger quantities of the target molecule when limited further diversification is needed.

  • The aziridine ring-opening strategy , while longer and less atom-economical, offers superior versatility. It provides access to a common chiral intermediate that can be used to synthesize not only 3-chloroalanine esters but a wide library of other non-natural amino acids by simply varying the nucleophile in the final step. This makes it a highly valuable route in a drug discovery or medicinal chemistry context where analogue synthesis is paramount.

While enzymatic routes using transaminases are powerful for synthesizing many chiral amines, specific biocatalytic methods for the asymmetric synthesis of 3-chloroalanine esters from prochiral keto-acid precursors are not well-documented in the current literature and represent an area for future development.[6][7]

References

Safety Operating Guide

Proper Disposal of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, a halogenated amino acid derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS).

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1][2]:

  • Skin Irritation: Causes skin irritation (H315)[1][2].

  • Serious Eye Irritation: Causes serious eye irritation (H319)[1][2].

  • Respiratory Irritation: May cause respiratory irritation (H335)[1][2].

The precautionary statement P501 explicitly mandates that the contents and container must be disposed of at an approved waste disposal plant[1][2].

Personal Protective Equipment (PPE): Before handling or disposing of this compound, ensure you are wearing the appropriate PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or Viton).
Body Protection A laboratory coat.

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams to prevent costly and hazardous disposal complications[4][5].

Experimental Protocol for Waste Collection:

  • Obtain Waste Containers: Procure separate, designated hazardous waste containers from your institution's EHS department for solid and liquid halogenated organic waste. These containers must be in good condition, compatible with the chemical, and have a tightly sealing cap[6]. Polyethylene containers are often suitable[3].

  • Solid Waste Collection:

    • Place any unused or expired solid this compound into a clearly labeled, sealed container.

    • Collect all contaminated disposables, such as weighing paper, gloves, and pipette tips, in a designated solid hazardous waste container[7].

  • Liquid Waste Collection:

    • Collect all aqueous or organic solutions containing this compound in a designated halogenated organic liquid waste container[5][6].

    • Crucially, do not mix this waste with non-halogenated organic solvents, strong acids or bases, heavy metals, or other incompatible waste streams[4][8].

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];

} caption { label = "Disposal Workflow for this compound." fontsize = 12 fontcolor = "#202124" } enddot Caption: Disposal Workflow for this compound.

Labeling and Documentation

Accurate labeling of waste containers is a regulatory requirement and essential for safety.

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[4][6].

  • Contents: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations[6].

  • Composition: Maintain a running list of all chemical constituents and their approximate percentages or volumes on the container's tag or an accompanying sheet[5][8].

  • Hazards: Indicate the relevant hazards (e.g., Irritant, Halogenated) by checking the appropriate boxes on the hazardous waste tag[4].

Storage and Pickup

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[4]. This area should be cool, dry, well-ventilated, and away from ignition sources[3][6].

  • Secondary Containment: Place waste containers in secondary containment to prevent spills[4].

  • Container Closure: Keep waste containers tightly closed at all times, except when actively adding waste[3][4][6].

  • Pickup Request: Once the container is three-quarters full, arrange for a waste collection from your institution's EHS department[4].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. For large spills, evacuate the laboratory and contact your institution's emergency number[6].

  • Assess and Equip: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat[3].

  • Contain and Absorb: Contain the spill and cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[3][4].

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container[4][6].

  • Decontaminate: Clean the spill area with an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];

} caption { label = "Logical Flow for Spill Management." fontsize = 12 fontcolor = "#202124" } enddot Caption: Logical Flow for Spill Management.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。